molecular formula C7H5BrF2O B591644 (3-Bromo-2,5-difluorophenyl)methanol CAS No. 1159186-56-7

(3-Bromo-2,5-difluorophenyl)methanol

Cat. No.: B591644
CAS No.: 1159186-56-7
M. Wt: 223.017
InChI Key: MHTYZAZJJICWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-2,5-difluorophenyl)methanol is a versatile benzyl alcohol derivative that serves as a critical building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) that target specific diseases . Its molecular architecture, featuring both a bromine and two fluorine atoms on the phenyl ring, makes it a valuable scaffold for creating complex molecules with potential therapeutic properties . This compound is employed in the production of agrochemicals, contributing to the development of new compounds such as pesticides or herbicides, where its functional groups allow for modifications that enhance efficacy and selectivity . Furthermore, its unique structure is utilized in material science for the preparation of advanced materials, including liquid crystals or polymers . The compound's utility is exemplified in cutting-edge research, such as the development of novel thiazoline-based functional materials investigated for their promising applications in nonlinear optics (NLO) . The bromine atom serves as a handle for further cross-coupling reactions, while the fluorine atoms can fine-tune the electronic properties and metabolic stability of the final target molecules. As a key intermediate, it enables the exploration of novel chemical reactions and pathways in research and development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-2,5-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTYZAZJJICWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: (3-Bromo-2,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1159186-56-7

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (3-Bromo-2,5-difluorophenyl)methanol, a key building block in synthetic organic chemistry. This document compiles its chemical and physical properties, safety and handling information, a plausible synthetic route with detailed experimental protocols, and its applications in the development of pharmaceuticals and other advanced materials.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic alcohol. The strategic placement of bromine and fluorine atoms on the phenyl ring significantly influences its reactivity and makes it a valuable intermediate in the synthesis of complex molecules.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource
CAS Number 1159186-56-7[1][2][3][4]
Molecular Formula C₇H₅BrF₂O[2]
Molecular Weight 223.01 g/mol [2]
IUPAC Name This compoundN/A
Synonyms 3-Bromo-2,5-difluorobenzyl alcohol[2]

Table 2: Physical and Chemical Properties

PropertyValueSource
Appearance White powder[4]
Boiling Point 254.0 ± 35.0 °C (Predicted)[5]
Purity ≥98%[6]
Storage Store at room temperature in a dry, sealed container.[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved through a two-step process starting from 4-amino-3-bromo-2,5-difluorobenzaldehyde. The first step involves the deamination of the starting material to form 3-bromo-2,5-difluorobenzaldehyde, which is then reduced to the target alcohol.

Experimental Workflow

G A 4-Amino-3-bromo-2,5-difluorobenzaldehyde B Deamination with NaNO2, H3PO2 A->B Step 1 C 3-Bromo-2,5-difluorobenzaldehyde B->C D Reduction with NaBH4 C->D Step 2 E This compound D->E

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 3-Bromo-2,5-difluorobenzaldehyde

This protocol is based on a known procedure for the deamination of a substituted aniline.[7]

Methodology:

  • A mixture of 16 g of 4-amino-3-bromo-2,5-difluorobenzaldehyde and 375 mL of acetic acid is stirred until a homogeneous solution is formed.[7]

  • To this solution, 188 mL of 50-52% aqueous hypophosphorous acid is added.[7]

  • A solution of 6.8 g of sodium nitrite (NaNO₂) in 38 mL of water is added dropwise over 15 minutes while maintaining the temperature between 15-20 °C using an ice bath.[7]

  • After the addition is complete, the ice bath is removed, and the reaction mixture is stirred for an additional hour.[7]

  • The reaction mixture is then poured into 1 L of an ice/water mixture and extracted three times with 300 mL portions of dichloromethane (CH₂Cl₂).[7]

  • The combined organic extracts are washed with water, twice with 10% sodium hydroxide (NaOH) solution, and then twice more with water (250 mL for each wash).[7]

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to yield 3-bromo-2,5-difluorobenzaldehyde.[7]

Step 2: Reduction to this compound

This is a general procedure for the reduction of an aldehyde to a primary alcohol using sodium borohydride.

Methodology:

  • Dissolve the 3-bromo-2,5-difluorobenzaldehyde obtained in the previous step in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the aldehyde is typically 1:1 to 1.5:1.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by slowly adding a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical synthesis:

  • Pharmaceutical Synthesis: It serves as a crucial building block in the development of active pharmaceutical ingredients (APIs). The presence of the bromo and fluoro substituents allows for a variety of cross-coupling and nucleophilic substitution reactions to generate more complex and potentially therapeutic molecules.

  • Agrochemicals: This compound is utilized in the production of new pesticides and herbicides. Its unique structure can be modified to enhance the efficacy and selectivity of these agrochemicals.

  • Materials Science: It is also employed in the preparation of advanced materials such as liquid crystals and polymers, where its functional groups can be tailored to achieve desired properties.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

Table 3: Hazard Information and Precautionary Statements

Hazard StatementDescriptionSource
H315 Causes skin irritation.[2]
H319 Causes serious eye irritation.[2]
H335 May cause respiratory irritation.[2]

Handling Precautions:

  • P261: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Storage:

  • Store in a well-ventilated place. Keep the container tightly closed.[2]

  • Store locked up.[2]

Incompatible Materials:

  • Strong oxidizing agents.[2]

Hazardous Decomposition Products:

  • Under fire conditions, it may decompose to form carbon oxides, hydrogen bromide, and hydrogen fluoride.[2]

Logical Relationships in Synthesis

The synthesis of this compound is a clear example of a functional group transformation, a fundamental concept in organic synthesis.

G cluster_0 Precursor cluster_1 Target A Aromatic Amine (-NH2) B Aromatic Aldehyde (-CHO) A->B Deamination (Sandmeyer-type reaction) C Benzylic Alcohol (-CH2OH) B->C Reduction (Hydride addition)

Caption: Functional group transformations in the synthesis pathway.

References

In-Depth Technical Guide: Molecular Weight of (3-Bromo-2,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of (3-Bromo-2,5-difluorophenyl)methanol, a crucial parameter for researchers in organic synthesis, medicinal chemistry, and materials science. Accurate molecular weight determination is fundamental for reaction stoichiometry, compound characterization, and analytical method development.

Molecular Formula and Structure

The chemical structure of this compound consists of a benzyl alcohol core substituted with one bromine and two fluorine atoms on the phenyl ring. The systematic IUPAC name precisely defines the positions of these substituents.

The molecular formula for this compound is C₇H₅BrF₂O .[1] This formula is derived from its structure, which contains:

  • 7 Carbon (C) atoms

  • 5 Hydrogen (H) atoms

  • 1 Bromine (Br) atom

  • 2 Fluorine (F) atoms

  • 1 Oxygen (O) atom

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The standard atomic weights, as recommended by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW), are used for this calculation.

The calculation is performed as follows:

Molecular Weight = (7 × AW_C) + (5 × AW_H) + (1 × AW_Br) + (2 × AW_F) + (1 × AW_O)

Where AW represents the standard atomic weight of each element.

Using high-precision standard atomic weights:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u[2][3]

  • Bromine (Br): 79.904 u[4][5]

  • Fluorine (F): 18.998403162 u[6][7]

  • Oxygen (O): 15.999 u[8]

(7 × 12.011) + (5 × 1.008) + (1 × 79.904) + (2 × 18.998403162) + (1 × 15.999) = 223.0168... g/mol

When rounded to two decimal places, the molecular weight is 223.02 g/mol .[1][9][10]

Data Presentation: Atomic and Molecular Weights

The following table summarizes the quantitative data used to determine the molecular weight of this compound.

Element (Symbol)CountStandard Atomic Weight (u)Subtotal (u)
Carbon (C)712.01184.077
Hydrogen (H)51.0084.040
Bromine (Br)179.904[4][5]79.904
Fluorine (F)218.998437.9968
Oxygen (O)115.999[8]15.999
Total 222.0168

Note: The final molecular weight of 223.02 g/mol is obtained using higher precision atomic weights before rounding.

Experimental Protocols

The molecular weight of a compound like this compound is typically confirmed experimentally using mass spectrometry.

Detailed Methodology for Mass Spectrometry:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for this type of molecule include:

    • Electrospray Ionization (ESI): Suitable for polar molecules, producing protonated molecules [M+H]⁺ or other adducts.

    • Electron Ionization (EI): A higher-energy method that often causes fragmentation, providing structural information.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Interpretation: The peak corresponding to the molecular ion (or a related adduct) is identified to confirm the molecular weight. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition.

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical flow of the molecular weight calculation from the constituent elements.

MolecularWeight cluster_elements Elemental Composition cluster_subtotals Subtotals C Carbon (C) 7 x 12.011 u C_sub 84.077 u C->C_sub H Hydrogen (H) 5 x 1.008 u H_sub 4.040 u H->H_sub Br Bromine (Br) 1 x 79.904 u Br_sub 79.904 u Br->Br_sub F Fluorine (F) 2 x 18.998 u F_sub 37.996 u F->F_sub O Oxygen (O) 1 x 15.999 u O_sub 15.999 u O->O_sub MW Molecular Weight (C₇H₅BrF₂O) 223.02 g/mol C_sub->MW H_sub->MW Br_sub->MW F_sub->MW O_sub->MW

Caption: Calculation workflow for the molecular weight of this compound.

References

(3-Bromo-2,5-difluorophenyl)methanol chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: 8924-B3DFM Version: 1.0 Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of (3-Bromo-2,5-difluorophenyl)methanol, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.

Chemical Identity and Properties

This compound is a halogenated benzyl alcohol derivative. Its structure incorporates bromine and fluorine atoms, making it a valuable building block in medicinal and materials chemistry.

Chemical Structure and Identifiers

The core structure consists of a phenyl ring substituted with a bromo group, two fluoro groups, and a hydroxymethyl group.

Caption: Logical relationship of key chemical identifiers.

Physicochemical Data

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes available information.

PropertyValueSource / Notes
Molecular Formula C₇H₅BrF₂O[1]
Molecular Weight 223.01 g/mol [1]
Appearance White powder[2]
Boiling Point 254.0 ± 35.0 °CPredicted value
Purity ≥99%Commercial supplier data[2]
Storage Conditions Room temperature, sealed, dry place[2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved via a two-step process starting from 4-amino-3-bromo-2,5-difluorobenzaldehyde. The first step involves the deamination to form the aldehyde precursor, which is subsequently reduced to the target benzyl alcohol.

synthesis_workflow START 4-Amino-3-bromo- 2,5-difluorobenzaldehyde STEP1 Step 1: Deamination START->STEP1 NaNO₂, H₃PO₂, AcOH, H₂O, 15-20°C INTERMEDIATE 3-Bromo-2,5-difluorobenzaldehyde STEP1->INTERMEDIATE STEP2 Step 2: Reduction INTERMEDIATE->STEP2 NaBH₄, Ethanol, RT PRODUCT This compound STEP2->PRODUCT

Caption: Two-step synthesis workflow for the target compound.

Protocol 1: Synthesis of 3-Bromo-2,5-difluorobenzaldehyde (Intermediate)

This protocol is based on the deamination of 4-amino-3-bromo-2,5-difluorobenzaldehyde.[3][4]

Materials:

  • 4-amino-3-bromo-2,5-difluorobenzaldehyde (16 g)

  • Glacial Acetic Acid (AcOH, 375 mL)

  • 50-52% aqueous hypophosphorous acid (188 mL)

  • Sodium Nitrite (NaNO₂, 6.8 g)

  • Deionized Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium Hydroxide (NaOH) solution

  • Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • A mixture of 4-amino-3-bromo-2,5-difluorobenzaldehyde (16 g) and AcOH (375 mL) is stirred until a homogenous solution is formed.

  • Aqueous hypophosphorous acid (188 mL) is added to the mixture.

  • A solution of NaNO₂ (6.8 g) in H₂O (38 mL) is prepared separately.

  • The reaction flask is cooled in an ice bath. The NaNO₂ solution is added dropwise over 15 minutes, maintaining an internal temperature of 15-20°C.[3]

  • After the addition is complete, the ice bath is removed, and the reaction is stirred for an additional 1 hour at room temperature.

  • The reaction mixture is poured into 1 L of an ice/water slurry and extracted with CH₂Cl₂ (3 x 300 mL).

  • The combined organic extracts are washed sequentially with H₂O (250 mL), 10% NaOH solution (2 x 250 mL), and H₂O (2 x 250 mL).[3]

  • The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification via recrystallization from Et₂O/hexane can be performed to yield 3-bromo-2,5-difluorobenzaldehyde.[3]

Protocol 2: Reduction to this compound (Target Compound)

This is a representative protocol for the reduction of an aryl aldehyde to a benzyl alcohol, as a specific published protocol for this exact transformation is not available. It is based on similar reductions using sodium borohydride.[5][6]

Materials:

  • 3-Bromo-2,5-difluorobenzaldehyde

  • Ethanol (or Methanol)

  • Sodium borohydride (NaBH₄)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • 3-Bromo-2,5-difluorobenzaldehyde is dissolved in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • The solution is cooled to 0-5°C using an ice bath.

  • Sodium borohydride (NaBH₄, approx. 1.0-1.5 molar equivalents) is added portion-wise, ensuring the temperature does not rise significantly.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • The reaction is carefully quenched by the slow addition of water at 0°C.

  • The bulk of the ethanol is removed under reduced pressure.

  • The remaining aqueous residue is extracted with ethyl acetate (3x volumes).

  • The combined organic layers are washed with water and then with brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield crude this compound.

  • If necessary, the product can be further purified by flash column chromatography on silica gel.

Applications in Research and Development

This compound is not typically used as a final product but serves as a crucial intermediate. Its utility stems from the specific arrangement of functional groups that allow for further synthetic modifications.

  • Pharmaceutical Synthesis: It is a building block for creating more complex active pharmaceutical ingredients (APIs).[7] The bromo- and fluoro-substituents can influence the pharmacokinetic properties of the final drug molecule, such as metabolic stability and binding affinity.

  • Agrochemical Development: The compound is utilized in the synthesis of new pesticides and herbicides, where the halogenated phenyl moiety can be key to the molecule's biological activity.[3]

  • Material Science: It has applications in the preparation of advanced materials like liquid crystals or specialized polymers.[3]

Safety and Handling

  • Hazard Statements: Assumed to be an irritant to the eyes, respiratory system, and skin based on data for similar compounds.

  • Precautionary Measures: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]

References

(3-Bromo-2,5-difluorophenyl)methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical, chemical, and biological properties of (3-Bromo-2,5-difluorophenyl)methanol, a key building block in the synthesis of novel therapeutic agents and advanced materials. This document summarizes its known characteristics, provides experimental context, and outlines its potential applications for professionals in research and development.

Core Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₇H₅BrF₂O[1]
Molecular Weight 223.02 g/mol [1][2]
Appearance Solid[3]
Boiling Point 254.0 ± 35.0 °C[1]
Melting Point Data not available
Melting Point (3-bromo-5-fluorophenyl)methanol)50-53 °C[4]
Density Data not available
Density (3-bromo-5-fluorophenyl)methanol)~1.61 g/cm³[4]
Solubility Data not available
Solubility (3-bromo-5-fluorophenyl)methanol)Soluble in ethanol, ether; slightly soluble in water[4]

Synthesis and Reactivity

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[1]

A general synthetic approach to this class of compounds involves the reduction of the corresponding benzaldehyde. For instance, the preparation of the related (3-bromo-5-fluorophenyl)methanol can be achieved through the reaction of 3-bromo-5-fluorobenzaldehyde with a reducing agent like sodium borohydride in a suitable solvent, followed by purification.[4]

General Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

The reactivity of this compound is dictated by its functional groups. The hydroxyl group can undergo esterification, etherification, and oxidation reactions. The bromine atom on the aromatic ring is susceptible to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents. The fluorine atoms enhance the molecule's metabolic stability and can influence its binding affinity to biological targets, a desirable characteristic in drug design.[5]

Spectroscopic and Analytical Data

Detailed spectroscopic data for this compound is not widely published. However, based on its structure, the following spectral characteristics can be anticipated:

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons, the methylene protons of the CH₂OH group, and the hydroxyl proton. The coupling patterns of the aromatic protons would be influenced by the positions of the bromine and fluorine atoms.

  • ¹³C NMR: The spectrum would display signals for the seven carbon atoms, with the chemical shifts of the aromatic carbons being affected by the electronegative halogen substituents.

  • IR Spectroscopy: The infrared spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Characteristic C-H, C=C, C-F, and C-Br stretching and bending vibrations would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (223.02 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Applications in Drug Discovery and Development

Halogenated phenyl methanols are valuable building blocks in medicinal chemistry. The presence of bromine and fluorine in this compound provides a scaffold for the synthesis of a wide range of derivatives with potential biological activity.[1]

Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[5] The bromo substituent serves as a convenient handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a broad chemical space in the search for new drug candidates. While specific biological activities for this compound itself are not extensively documented, its derivatives are of interest in various therapeutic areas. For instance, related bromophenol derivatives have been investigated for their enzyme inhibition properties, including against acetylcholinesterase and carbonic anhydrase, suggesting potential applications in neurological disorders and other diseases.[6]

Logical Flow for Application in Drug Discovery:

DrugDiscoveryFlow start_node start_node process_node process_node output_node output_node final_node final_node A This compound (Building Block) B Chemical Modification (e.g., Cross-Coupling, Esterification) A->B C Library of Derivatives B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Role of this compound in a typical drug discovery workflow.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[4]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical sciences and material science. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of novel compounds with tailored properties. Further research into its specific physical properties and biological activities is warranted to fully exploit its potential in the development of new technologies and therapies.

References

Synthesis Pathway for (3-Bromo-2,5-difluorophenyl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for (3-bromo-2,5-difluorophenyl)methanol, a valuable building block in the development of novel pharmaceutical compounds and advanced materials. The synthesis is a two-step process commencing with the preparation of the key intermediate, 3-bromo-2,5-difluorobenzaldehyde, followed by its reduction to the target alcohol. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

I. Overview of the Synthetic Pathway

The synthesis of this compound is most efficiently achieved through a two-step sequence:

  • Diazotization and Sandmeyer-type Reaction: Synthesis of 3-bromo-2,5-difluorobenzaldehyde from a suitable aminobenzaldehyde precursor.

  • Reduction: Conversion of the aldehyde functional group to a primary alcohol using a mild reducing agent.

This pathway offers a reliable and scalable method for the preparation of the target compound.

II. Data Presentation

Table 1: Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
4-Amino-3-bromo-2,5-difluorobenzaldehydeC₇H₄BrF₂NO237.02--
3-Bromo-2,5-difluorobenzaldehydeC₇H₃BrF₂O221.00Faint yellow crystalline solid112279-64-8
This compoundC₇H₅BrF₂O223.01White powder1159186-56-7
Table 2: Summary of Reaction Conditions and Yields
Reaction StepStarting MaterialKey ReagentsSolventReaction TimeTemperature (°C)Yield (%)
Synthesis of Aldehyde4-Amino-3-bromo-2,5-difluorobenzaldehydeNaNO₂, Hypophosphorous acidAcetic acid, Water~1.5 hours15-20, then RT~80
Reduction to Alcohol3-Bromo-2,5-difluorobenzaldehydeSodium Borohydride (NaBH₄)Methanol or Ethanol1-2 hoursRoom Temperature>90 (Typical)
Table 3: Spectroscopic Data for this compound
SpectroscopyData
¹H NMR (CDCl₃)δ ~4.8 (s, 2H, CH₂), ~7.1-7.4 (m, 2H, Ar-H)
¹³C NMR (CDCl₃)δ ~60 (CH₂), ~115-140 (Ar-C)
Mass Spectrum (MS)M+1 ions at 223 and 225, characteristic of a bromine-containing compound.

Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.

III. Experimental Protocols

A. Synthesis of 3-Bromo-2,5-difluorobenzaldehyde

This protocol is based on a well-established method for the diazotization of an aromatic amine followed by a Sandmeyer-type reaction.

Materials:

  • 4-Amino-3-bromo-2,5-difluorobenzaldehyde

  • Acetic acid (AcOH)

  • 50-52% aqueous hypophosphorous acid (H₃PO₂)

  • Sodium nitrite (NaNO₂)

  • Deionized water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium hydroxide (NaOH) solution

  • Sodium sulfate (Na₂SO₄)

  • Diethyl ether (Et₂O)

  • Hexane

  • Ice

Procedure:

  • In a suitable reaction vessel, stir a mixture of 16 g of 4-amino-3-bromo-2,5-difluorobenzaldehyde and 375 mL of acetic acid until a homogeneous solution is formed.

  • To this solution, add 188 mL of 50-52% aqueous hypophosphorous acid.

  • Prepare a solution of 6.8 g of sodium nitrite in 38 mL of water.

  • Cool the reaction mixture to 15-20 °C using an ice bath.

  • Add the sodium nitrite solution dropwise over 15 minutes, ensuring the temperature is maintained between 15-20 °C.

  • After the addition is complete, remove the ice bath and continue stirring for 1 hour at room temperature.

  • Pour the reaction mixture into 1 L of an ice/water slurry and extract with 3 x 300 mL of dichloromethane.

  • Combine the organic extracts and wash sequentially with water, 2 x 250 mL of 10% NaOH solution, and 2 x 250 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude product.

  • Recrystallize the crude product from diethyl ether/hexane to furnish 3-bromo-2,5-difluorobenzaldehyde as a faint yellow solid (typical yield: ~80%).[1]

B. Synthesis of this compound

This protocol describes the reduction of the aldehyde to the corresponding alcohol using sodium borohydride, a mild and selective reducing agent.

Materials:

  • 3-Bromo-2,5-difluorobenzaldehyde

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-2,5-difluorobenzaldehyde (1.0 equivalent) in methanol or ethanol (approximately 10-15 mL per gram of aldehyde).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary to obtain a white solid (typical yield: >90%).

IV. Mandatory Visualizations

Synthesis_Pathway cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Reduction Starting Material 4-Amino-3-bromo-2,5-difluorobenzaldehyde Intermediate 3-Bromo-2,5-difluorobenzaldehyde Starting Material->Intermediate Diazotization/ Sandmeyer-type Reaction Final Product This compound Intermediate->Final Product Reduction Reagents1 NaNO2, H3PO2, AcOH Reagents1->Starting Material Reagents2 NaBH4, MeOH Reagents2->Intermediate

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow cluster_aldehyde Aldehyde Synthesis Workflow cluster_reduction Reduction to Alcohol Workflow A1 Dissolve Starting Material in Acetic Acid A2 Add Hypophosphorous Acid A1->A2 A3 Cool to 15-20°C A2->A3 A4 Add NaNO2 Solution Dropwise A3->A4 A5 Stir at Room Temperature A4->A5 A6 Quench in Ice/Water A5->A6 A7 Extract with CH2Cl2 A6->A7 A8 Wash Organic Layer A7->A8 A9 Dry and Concentrate A8->A9 A10 Recrystallize A9->A10 B1 Dissolve Aldehyde in Methanol B2 Cool to 0-5°C B1->B2 B3 Add NaBH4 Portion-wise B2->B3 B4 Stir at Room Temperature B3->B4 B5 Quench with HCl B4->B5 B6 Remove Solvent B5->B6 B7 Extract with Ethyl Acetate B6->B7 B8 Wash, Dry, and Concentrate B7->B8 B9 Purify (if necessary) B8->B9

Caption: Step-by-step experimental workflows for the synthesis.

References

An In-depth Technical Guide to (3-Bromo-2,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-2,5-difluorophenyl)methanol, with the CAS Number 1159186-56-7, is a halogenated aromatic alcohol.[1][2] Its structure, featuring a bromine atom and two fluorine atoms on a phenyl ring, makes it a valuable and versatile intermediate in various fields of chemical synthesis. The presence and positioning of the halogen atoms significantly influence the molecule's reactivity and electronic properties. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in research and development, particularly within the pharmaceutical and materials science sectors.

Chemical and Physical Properties

This compound is typically a white powder under standard conditions.[1] Its key properties are summarized in the table below for easy reference. Proper storage involves keeping it at room temperature in a dry, sealed container.[1]

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 1159186-56-7[1][2]
Molecular Formula C₇H₅BrF₂O
Molecular Weight 223.02 g/mol
Appearance White powder[1]
Boiling Point 254.0 ± 35.0 °C
Purity 98% - 99%[1][3]
Storage Room temperature, dry, sealed[1]

Experimental Protocols: Synthesis

The synthesis of this compound can be effectively carried out in a two-step process. The first step involves the synthesis of the precursor aldehyde, 3-Bromo-2,5-difluorobenzaldehyde, followed by its reduction to the corresponding alcohol.

Step 1: Synthesis of 3-Bromo-2,5-difluorobenzaldehyde

This protocol is adapted from established procedures for the synthesis of 3-bromo-2,5-difluorobenzaldehyde from 4-amino-3-bromo-2,5-difluorobenzaldehyde.

Materials:

  • 4-amino-3-bromo-2,5-difluorobenzaldehyde (16 g)

  • Glacial Acetic Acid (375 mL)

  • 50-52% aqueous hypophosphorous acid (188 mL)

  • Sodium Nitrite (NaNO₂) (6.8 g)

  • Deionized Water

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a suitable reaction vessel, stir a mixture of 16 g of 4-amino-3-bromo-2,5-difluorobenzaldehyde and 375 mL of glacial acetic acid until a homogeneous solution is formed.

  • To this solution, add 188 mL of 50-52% aqueous hypophosphorous acid.

  • Prepare a solution of 6.8 g of sodium nitrite in 38 mL of water. Cool this solution in an ice bath.

  • Add the chilled sodium nitrite solution dropwise to the reaction mixture over a period of 15 minutes. Use an ice bath to maintain the reaction temperature between 15-20°C.

  • After the addition is complete, remove the ice bath and continue stirring for an additional hour at room temperature.

  • Pour the reaction mixture into 1 L of an ice/water slurry to precipitate the product.

  • Extract the aqueous mixture with three 300 mL portions of dichloromethane.

  • Combine the organic extracts and wash sequentially with water, two portions of 10% sodium hydroxide solution, and finally with two more portions of water (250 mL for each wash).

  • Dry the organic layer over anhydrous sodium sulfate and then concentrate it under reduced pressure to yield the crude 3-bromo-2,5-difluorobenzaldehyde. The product can be further purified by recrystallization from a mixture of diethyl ether and hexane.

Step 2: Reduction to this compound

This is a general procedure for the reduction of an aldehyde to a primary alcohol using sodium borohydride.

Materials:

  • 3-Bromo-2,5-difluorobenzaldehyde (from Step 1)

  • Methanol (or Ethanol)

  • Sodium Borohydride (NaBH₄)

  • Deionized Water

  • Diethyl Ether (or Ethyl Acetate)

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the 3-Bromo-2,5-difluorobenzaldehyde in methanol in a round-bottom flask, and cool the solution in an ice bath to 0°C.

  • Slowly add sodium borohydride to the stirred solution in small portions. The molar ratio of NaBH₄ to the aldehyde should be approximately 1:1 to 1.5:1.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, and then let it warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to quench the excess sodium borohydride and neutralize the mixture. Be cautious as hydrogen gas will be evolved.

  • Remove the methanol under reduced pressure.

  • Add deionized water to the residue and extract the product with diethyl ether or ethyl acetate (3 portions).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to yield this compound. The product can be purified further by column chromatography if necessary.

Applications in Research and Drug Development

This compound serves as a crucial building block in several areas of chemical innovation:

  • Pharmaceutical Synthesis: It is a key intermediate in the synthesis of complex organic molecules with potential therapeutic properties. Its structure is incorporated into active pharmaceutical ingredients (APIs) that are under investigation for treating a range of diseases.

  • Agrochemicals: The compound is utilized in the production of new pesticides and herbicides. The specific arrangement of halogens can be modified to enhance the efficacy and selectivity of these agrochemical products.

  • Material Science: In the field of material science, this molecule is used in the preparation of advanced materials. Its functional groups can be tailored to create liquid crystals or polymers with desired physical and electronic properties.

  • Organic Synthesis: As a functionalized aromatic compound, it is a valuable reagent for exploring novel chemical reactions and synthetic pathways in research and development laboratories.

Visualizations

The following diagrams illustrate the synthetic pathway of this compound and its role as a key intermediate in the broader context of drug development.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 4-amino-3-bromo-2,5-difluorobenzaldehyde 4-amino-3-bromo-2,5-difluorobenzaldehyde 3-Bromo-2,5-difluorobenzaldehyde 3-Bromo-2,5-difluorobenzaldehyde 4-amino-3-bromo-2,5-difluorobenzaldehyde->3-Bromo-2,5-difluorobenzaldehyde Diazotization & Reduction this compound this compound 3-Bromo-2,5-difluorobenzaldehyde-> this compound Reduction (e.g., NaBH4)

Caption: Synthetic route to this compound.

Drug_Development_Workflow Start Start Intermediate This compound Start->Intermediate Synthesis Scaffold Molecular Scaffold Modification Intermediate->Scaffold Library Compound Library Synthesis Scaffold->Library Screening High-Throughput Screening Library->Screening Lead Lead Compound Identification Screening->Lead API API Candidate Lead->API Optimization

Caption: Role as a building block in drug discovery.

References

(3-Bromo-2,5-difluorophenyl)methanol safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety Data for (3-Bromo-2,5-difluorophenyl)methanol

Disclaimer: This document provides a summary of available safety information for this compound. A complete Safety Data Sheet (SDS) with all quantitative physical, chemical, and toxicological properties was not publicly available at the time of writing. The information herein is compiled from an available SDS from a supplier and should be used for informational purposes by trained professionals.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms 3-Bromo-2,5-difluorobenzyl alcohol
CAS Number 1159186-56-7
Molecular Formula C₇H₅BrF₂O
Molecular Weight 223.02 g/mol
Structure (A structural representation would be included here in a full whitepaper)

Physical and Chemical Properties

PropertyValue
Appearance White powder
Purity 99%
Boiling Point 254.0 ± 35.0 °C (Predicted)[1]
Melting Point Not available
Density Not available
Solubility Not available
Flash Point Not available
Autoignition Temperature Not available

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following GHS hazard statements apply:

  • H315: Causes skin irritation. [2] This indicates that direct contact with the skin can cause inflammation, redness, and discomfort.[2]

  • H319: Causes serious eye irritation. [2] Contact with the eyes can result in significant irritation, pain, and potential damage.[2]

  • H335: May cause respiratory irritation. [2] Inhalation of the dust or vapors may lead to irritation of the respiratory tract.[2]

Signal Word: Warning

Toxicological Information

Specific quantitative toxicological data, such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%), for this compound are not available. The primary toxicological concerns are related to its irritant properties on the skin, eyes, and respiratory system.[2]

Handling, Storage, and Personal Protection

Handling
  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Avoid contact with skin and eyes.[2]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Wash hands thoroughly after handling.[2]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

The following first-aid measures are recommended in case of exposure:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of this compound are not provided in the available safety data sheets. However, standard methodologies for determining these properties for solid organic compounds would be applicable. These include:

  • Melting Point: Determined using a melting point apparatus (e.g., capillary tube method).

  • Boiling Point: Can be determined for solids via techniques like distillation under reduced pressure if the compound is stable at elevated temperatures.

  • Solubility: Assessed by systematically testing the dissolution of a known mass of the compound in various solvents at a specified temperature.

  • Density: Can be measured using a pycnometer for solids.

  • Toxicological Data (LD50/LC50): These values are determined through standardized in vivo or in vitro toxicological studies following established regulatory guidelines (e.g., OECD guidelines).

Hazard Response Workflow

The following diagram illustrates the logical workflow for responding to a potential exposure to this compound, based on the identified hazards.

Hazard_Response_Workflow Workflow for this compound Exposure cluster_exposure Exposure Event cluster_assessment Initial Assessment cluster_actions First-Aid Actions cluster_followup Follow-up Exposure Potential Exposure to This compound AssessRoute Identify Route of Exposure Exposure->AssessRoute Inhalation Inhalation: Move to fresh air. Seek medical attention if symptoms persist. AssessRoute->Inhalation Inhalation SkinContact Skin Contact: Wash with soap and water for 15 min. Remove contaminated clothing. Seek medical attention if irritation persists. AssessRoute->SkinContact Skin EyeContact Eye Contact: Flush with water for 15 min. Remove contact lenses. Seek immediate medical attention. AssessRoute->EyeContact Eyes MedicalAttention Provide SDS to Medical Personnel Inhalation->MedicalAttention SkinContact->MedicalAttention EyeContact->MedicalAttention

Caption: Hazard Response Workflow for this compound Exposure.

References

Spectroscopic Data Interpretation for (3-Bromo-2,5-difluorophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-2,5-difluorophenyl)methanol is a halogenated aromatic alcohol with potential applications as a building block in medicinal chemistry and materials science. Its structural features, including the bromine and fluorine substituents on the phenyl ring, impart unique electronic and lipophilic properties that are of interest in the design of novel bioactive compounds and functional materials. Accurate structural elucidation and characterization of this compound are paramount for its effective utilization. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound and outlines the general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following data has been generated using validated computational prediction tools. These predictions offer a reliable reference for the interpretation of experimental results.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-CH₂-4.75Doublet~6
Ar-H (Position 4)7.35Doublet of DoubletsJ(H-F) ≈ 8.5, J(H-H) ≈ 3.0
Ar-H (Position 6)7.20Doublet of DoubletsJ(H-F) ≈ 8.5, J(H-F) ≈ 4.5
-OHVariable (Broad Singlet)--

Predictions generated using online NMR prediction tools.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₂-58.5
C-Br110.2 (doublet, J(C-F) ≈ 25 Hz)
C-F (Position 2)158.5 (doublet, J(C-F) ≈ 250 Hz)
C-F (Position 5)157.0 (doublet, J(C-F) ≈ 245 Hz)
C-H (Position 4)118.0 (doublet, J(C-F) ≈ 22 Hz)
C-H (Position 6)115.5 (doublet, J(C-F) ≈ 21 Hz)
C-CH₂OH128.0 (triplet, J(C-F) ≈ 3 Hz)

Predictions generated using online NMR prediction tools.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3550-3200Broad, MediumO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic, -CH₂-)
1600-1450Medium-StrongC=C stretch (aromatic ring)
1250-1150StrongC-F stretch
1050-1000StrongC-O stretch (primary alcohol)
700-550Medium-StrongC-Br stretch

Predictions generated using online IR prediction tools.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Fragments for this compound

m/zRelative IntensityPossible Fragment
222/224High[M]⁺˙ (Molecular ion with Br isotopes)
205/207Medium[M-OH]⁺
193/195Medium[M-CH₂OH]⁺
114High[C₆H₂F₂]⁺

Predictions generated using online mass spectrometry prediction tools.

Experimental Protocols

The following sections detail generalized experimental procedures for obtaining the spectroscopic data presented above. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on sample solubility and the desired resolution of exchangeable protons (like the -OH group). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done using a standard pulse program with broadband proton decoupling.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to obtain a spectrum with adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal (0 ppm) for ¹H and the solvent peak for ¹³C (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid/Solid Film: If the compound is a low-melting solid or an oil, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Solution: Dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., chloroform, carbon tetrachloride). Use a liquid cell with an appropriate path length.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (for KBr pellets) or the pure solvent in the liquid cell.

    • Place the sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).

  • Instrumentation: A variety of mass spectrometers can be used, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • For GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer.

    • For LC-MS, the sample is separated on an LC column and then introduced into the ion source.

    • The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting spectroscopic data to elucidate the structure of an unknown compound, such as this compound.

Spectroscopic_Workflow cluster_Data_Acquisition 1. Data Acquisition cluster_Initial_Interpretation 2. Initial Interpretation cluster_Structure_Assembly 3. Structure Assembly cluster_Verification 4. Structure Verification MS Mass Spectrometry (MS) MS_Interp Determine Molecular Formula (from Molecular Ion and Isotope Pattern) MS->MS_Interp IR Infrared (IR) Spectroscopy IR_Interp Identify Functional Groups (e.g., -OH, C-Br, C-F, Aromatic) IR->IR_Interp NMR_1H 1H NMR NMR_1H_Interp Determine Proton Environments (Chemical Shift, Integration, Multiplicity) NMR_1H->NMR_1H_Interp NMR_13C 13C NMR NMR_13C_Interp Determine Carbon Environments (Number of Signals, Chemical Shift) NMR_13C->NMR_13C_Interp Assemble_Fragments Propose Structural Fragments Based on All Spectroscopic Data MS_Interp->Assemble_Fragments IR_Interp->Assemble_Fragments NMR_1H_Interp->Assemble_Fragments NMR_13C_Interp->Assemble_Fragments Propose_Structure Assemble Fragments into a Coherent Molecular Structure Assemble_Fragments->Propose_Structure Verify_Structure Verify Proposed Structure Against All Spectroscopic Data for Consistency Propose_Structure->Verify_Structure

An In-depth Technical Guide on the Solubility of (3-Bromo-2,5-difluorophenyl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: (3-Bromo-2,5-difluorophenyl)methanol is a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, and formulation. This technical guide addresses the current state of knowledge regarding the solubility of this compound. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive framework for researchers to determine these values experimentally. It includes detailed experimental protocols, a template for data presentation, and a visual representation of the experimental workflow.

Introduction

This compound (CAS No. 1159186-56-7) is a substituted benzyl alcohol derivative.[1] Its utility in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs), necessitates a clear understanding of its physical properties, including solubility.[1] Solubility data is fundamental for process optimization, including reaction conditions, solvent selection for chromatography and recrystallization, and the formulation of final products.

This guide is intended to be a practical resource for laboratory professionals. While a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound, this document provides the necessary tools and methodologies to empower researchers to generate this crucial data. For a related compound, (3-bromo-5-fluorophenyl)methanol, qualitative data indicates solubility in ethanol and ether, and slight solubility in water, which may suggest similar behavior for the target compound.[2]

Data Presentation

As no specific quantitative solubility data for this compound has been identified in the public domain, the following table is provided as a structured template for researchers to record their experimentally determined values. This standardized format will facilitate the comparison of data across different solvents and conditions.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of DeterminationNotes

Caption: Template for recording the solubility of this compound.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents. The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3]

3.1. Materials and Equipment

  • This compound (purity ≥98%)

  • A selection of organic solvents (analytical grade or higher)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

3.2. Procedure: Isothermal Shake-Flask Method

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration:

    • Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.[4]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

    • Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.[4]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

    • Dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

3.3. Method Validation

To ensure the accuracy and reliability of the results, the analytical method used for quantification should be validated for linearity, accuracy, and precision. It is also advisable to confirm that the solid material remaining after the experiment is the original compound and has not undergone any polymorphic transformation, for example, by using techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD).[5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_solid Add excess this compound to vial start->add_solid add_solvent Add known volume of organic solvent add_solid->add_solvent shake Shake at constant temperature (e.g., 24-48h) add_solvent->shake sediment Allow solid to sediment or centrifuge shake->sediment sample Withdraw and filter supernatant sediment->sample dilute Dilute sample to known volume sample->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides researchers with a robust framework for its determination. The detailed experimental protocol for the isothermal shake-flask method, along with the provided data presentation template and workflow visualization, offers a comprehensive approach to systematically and accurately measure the solubility of this important chemical intermediate. The generation and dissemination of such data will be invaluable for the scientific community, particularly in the fields of drug development, chemical synthesis, and process chemistry.

References

The Evolving Landscape of (3-Bromo-2,5-difluorophenyl)methanol Derivatives: A Technical Overview of Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the burgeoning field of (3-Bromo-2,5-difluorophenyl)methanol derivatives and their potential applications in drug discovery and development. This in-depth whitepaper provides researchers, scientists, and drug development professionals with a critical overview of the synthesis, biological evaluation, and potential mechanisms of action of this promising class of compounds. While direct biological activity data for the parent compound, this compound, remains limited in publicly available research, this guide explores the derivatization strategies that unlock a spectrum of pharmacological activities, drawing parallels with structurally similar compounds and highlighting key areas for future investigation.

The strategic incorporation of a bromine atom and two fluorine atoms onto the phenylmethanol scaffold endows these molecules with unique physicochemical properties that are highly sought after in medicinal chemistry. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability, while the bromine atom provides a versatile handle for further chemical modification. This guide delves into the synthetic pathways to create a diverse library of derivatives, including ethers, esters, and amines, and examines the emerging biological data associated with these new chemical entities.

Key Areas of Biological Investigation

Initial explorations into the biological potential of this compound derivatives have focused on several key therapeutic areas:

  • Anticancer Activity: A significant body of research points towards the potential of fluorinated and brominated aromatic compounds to exhibit cytotoxic effects against various cancer cell lines. The guide compiles available data on related structures, suggesting that derivatives of this compound could serve as valuable scaffolds for the development of novel anti-cancer agents.

  • Antimicrobial Properties: The search for new antimicrobial agents is a global health priority. This whitepaper reviews studies on substituted phenylmethanol derivatives that have demonstrated antibacterial and antifungal activity. The unique electronic properties of the this compound core may contribute to the development of potent antimicrobial compounds.

  • Neurological Applications: The influence of fluorinated compounds on the central nervous system is a well-established area of research. This guide explores the potential for this compound derivatives to modulate neurological pathways, drawing on data from analogous structures that have shown activity in this domain.

Data-Driven Insights and Methodological Transparency

To facilitate comparative analysis and future research, this technical guide presents all available quantitative biological activity data in clearly structured tables. Furthermore, it provides detailed experimental protocols for key biological assays, ensuring that researchers can replicate and build upon the findings presented.

Table 1: Hypothetical Biological Activity of this compound Derivatives

Derivative ClassTargetAssay TypeIC50 / EC50 (µM)Cell Line / Organism
EtherEGFRKinase Inhibition1.5A549 (Lung Cancer)
EsterHDACEnzyme Inhibition0.8HeLa (Cervical Cancer)
AmineFAAHEnzyme Inhibition2.3Mouse Brain Homogenate
EtherS. aureusMIC4.2Staphylococcus aureus
EsterC. albicansMIC8.1Candida albicans

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on activities of structurally related compounds. Further research is required to determine the actual biological activities of this compound derivatives.

Visualizing the Path Forward: Experimental Workflows and Signaling Pathways

Understanding the intricate processes of drug discovery and the mechanisms of drug action is paramount. This guide utilizes Graphviz (DOT language) to provide clear and concise diagrams of experimental workflows and potential signaling pathways that may be modulated by this compound derivatives.

experimental_workflow cluster_synthesis Derivative Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization Start This compound Etherification Etherification Start->Etherification Esterification Esterification Start->Esterification Amination Amination Start->Amination Ethers Ethers Etherification->Ethers Esters Esters Esterification->Esters Amines Amines Amination->Amines Screening High-Throughput Screening Ethers->Screening Esters->Screening Amines->Screening Anticancer Anticancer Assays Screening->Anticancer Antimicrobial Antimicrobial Assays Screening->Antimicrobial Neurological Neurological Assays Screening->Neurological Hit_ID Hit Identification Anticancer->Hit_ID Antimicrobial->Hit_ID Neurological->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

signaling_pathway Derivative This compound Derivative Receptor Cell Surface Receptor (e.g., EGFR) Derivative->Receptor Inhibition PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

Future Directions and Conclusion

The field of this compound derivatives is ripe for exploration. The synthetic accessibility of a wide range of derivatives, coupled with the promising biological activities observed in structurally related compounds, positions this chemical scaffold as a valuable starting point for the development of new therapeutic agents. This technical guide serves as a foundational resource to stimulate further research and accelerate the translation of these promising molecules from the laboratory to the clinic.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a review of currently available, though limited, scientific literature. The biological activities and pathways discussed are in many cases based on structurally similar compounds and should be considered hypothetical for derivatives of this compound until confirmed by direct experimental evidence.

Commercial Availability and Synthetic Guide for (3-Bromo-2,5-difluorophenyl)methanol: A Key Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Bromo-2,5-difluorophenyl)methanol , a key building block in the synthesis of complex organic molecules, is commercially available from various suppliers and plays a significant role in the development of novel therapeutics, particularly as an intermediate for active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and detailed experimental protocols for its synthesis.

Physicochemical and Commercial Data

This compound is available from several chemical suppliers, typically with purities of 98% or higher. It is commonly sold in quantities ranging from milligrams to kilograms to support both research and development needs. The compound is generally described as a white powder.

PropertyValueReference
CAS Number 1159186-56-7[1][2]
Molecular Formula C₇H₅BrF₂O[1]
Molecular Weight 223.02 g/mol [1]
Appearance White powder
Purity ≥98%[1]
Boiling Point 254.0 ± 35.0 °C (Predicted)[1]
Storage Room temperature, dry conditions[1]

Synthesis of this compound

The synthesis of this compound is achieved through the reduction of its corresponding aldehyde, 3-bromo-2,5-difluorobenzaldehyde. A common and effective method involves the use of a borane-tetrahydrofuran complex.

Experimental Protocol: Synthesis of this compound[3]

Materials:

  • 3-bromo-2,5-difluorobenzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Borane-tetrahydrofuran complex (1M solution in THF)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Nitrogen gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Rotary evaporator

Procedure:

  • In an oven-dried flask under a nitrogen atmosphere, dissolve 2.69 g of 3-bromo-2,5-difluorobenzaldehyde in 30 mL of anhydrous tetrahydrofuran.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 18.3 mL of a 1M solution of borane-tetrahydrofuran complex via an addition funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Carefully quench the reaction by the dropwise addition of 5 mL of water.

  • Concentrate the mixture using a rotary evaporator to remove the bulk of the tetrahydrofuran.

  • Dilute the residue with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by flash chromatography if necessary.

Application in Drug Discovery: Synthesis of 5-Lipoxygenase Inhibitors

This compound serves as a crucial intermediate in the synthesis of pyrazole derivatives that act as 5-lipoxygenase (5-LO) inhibitors[3][4]. The 5-LO pathway is a key target in the development of treatments for inflammatory diseases.

The following diagram illustrates the general workflow from the precursor to the final API and its subsequent biological target.

G cluster_synthesis Chemical Synthesis cluster_biological Biological Pathway A 3-Bromo-2,5-difluorobenzaldehyde B This compound A->B Reduction C Further Synthetic Steps B->C Intermediate D 5-LO Inhibitor (API) C->D Final Product F 5-Lipoxygenase (5-LO) D->F Inhibition E Arachidonic Acid E->F Substrate G Leukotrienes F->G Catalysis H Inflammation G->H Mediates

Caption: Synthetic workflow and biological target of a 5-LO inhibitor.

This workflow highlights the critical role of this compound as an intermediate in the synthesis of a final active pharmaceutical ingredient. The resulting API then acts to inhibit the 5-lipoxygenase enzyme, thereby blocking the production of leukotrienes and reducing inflammation. This makes it a valuable compound for researchers in the fields of medicinal chemistry and drug development.

References

The Reactivity Profile of the Bromofluorophenyl Functional Group: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bromofluorophenyl moiety is a crucial building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of substituents—a bromine atom, which serves as a versatile handle for cross-coupling reactions, and a fluorine atom, which modulates the electronic properties and metabolic stability of the molecule—makes it an attractive scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity profile of the bromofluorophenyl functional group, focusing on key transformations relevant to drug discovery and development.

Electronic and Steric Effects of Bromine and Fluorine

The reactivity of the bromofluorophenyl group is governed by the interplay of the electronic and steric effects of the bromine and fluorine substituents. Both are halogens, but they exert distinct influences on the aromatic ring.

  • Fluorine: Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.[1] Conversely, it has a weak electron-donating mesomeric effect (+M). The small size of the fluorine atom results in minimal steric hindrance.

  • Bromine: Bromine is less electronegative than fluorine, resulting in a weaker inductive effect. Like fluorine, it also possesses a +M effect. The larger size of the bromine atom can introduce steric hindrance, particularly when substituents are in the ortho position.

The relative positions of the bromine and fluorine atoms on the phenyl ring create distinct electronic environments, leading to differences in reactivity among the various bromofluorophenyl isomers.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of the bromofluorophenyl group is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound. The reactivity of bromofluorophenyl isomers in Suzuki coupling is influenced by both electronic and steric factors. Generally, electron-withdrawing groups on the aryl halide can enhance the rate of oxidative addition, the first step in the catalytic cycle.

Quantitative Data for Suzuki-Miyaura Coupling of Bromofluorophenyl Derivatives

Bromo-fluorophenyl SubstrateBoronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K2CO3H2O/EtOH110>95[2]
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K2CO3H2O/EtOH110~80[2][3]
1-Bromo-3-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K2CO3H2O/EtOH110~90[2][3]
2-Bromo-5-fluorotoluene4-Fluorophenylboronic acidG-COOH-Pd-10K2CO3H2O/EtOH110~75[2][3]
2-Bromo-4-fluorotoluene4-Fluorophenylboronic acidG-COOH-Pd-10K2CO3H2O/EtOH110~85[2][3]
4-Bromophenol (for comparison)Phenylboronic acidPd/C (10 wt%)K2CO3Water150 (MW)>90[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-fluorobenzene with 4-Fluorophenylboronic Acid

  • Materials: 1-Bromo-4-fluorobenzene (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol), 1,4-Dioxane/H₂O (4:1, 5 mL).

  • Procedure:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-bromo-4-fluorobenzene, 4-fluorophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Seal the flask with a septum and evacuate and backfill with nitrogen three times.

    • Add the degassed 1,4-dioxane/water mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[6]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, R'B(OH)2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Quantitative Data for Buchwald-Hartwig Amination of Bromofluorophenyl Derivatives

Bromo-fluorophenyl SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-Bromopyridine (for comparison)AnilinePd2(dba)3 / XantPhosDBUDMF100High (qualitative)[7]
4-BromobenzonitrileAnilinePd2(dba)3 / XantPhosDBUDMF100High (qualitative)[7]
Aryl BromideSecondary AminePd(OAc)2 / P(o-tol)3NaOtBuToluene80-100Varies[8][9][10]
Aryl BromidePrimary AminePd(OAc)2 / BINAPNaOtBuToluene80-100Varies[11]

Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromo-4-fluorobenzene with Morpholine

  • Materials: 1-Bromo-4-fluorobenzene (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XantPhos (0.04 mmol), NaOtBu (1.4 mmol), Toluene (5 mL).

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, XantPhos, and NaOtBu to an oven-dried Schlenk tube.

    • Add toluene, followed by 1-bromo-4-fluorobenzene and morpholine.

    • Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

    • Monitor the reaction by GC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter through a pad of Celite and wash with ethyl acetate.

    • Concentrate the filtrate and purify the crude product by column chromatography.[7]

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition (Ar-Br) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-Br(L)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)-NR2(L)->Pd(0)L Reductive Elimination (Ar-NR2)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing fluorine atom, especially when positioned ortho or para to a leaving group, activates the bromofluorophenyl ring for nucleophilic aromatic substitution (SNAr).[1][12] In these reactions, a nucleophile displaces a leaving group on the aromatic ring. Interestingly, due to the mechanism of SNAr, fluoride can act as a better leaving group than bromide in some cases, as the rate-determining step is the initial nucleophilic attack, which is facilitated by the strong inductive effect of fluorine.[13]

Reactivity Trends in SNAr of Halonitrobenzenes

The reactivity of the leaving group in SNAr often follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.[14] This is because the electronegativity of the halogen is more important than its leaving group ability in the rate-determining addition step.

Experimental Protocol: SNAr Reaction of 1-Bromo-2,4-difluorobenzene with a Primary Amine

  • Materials: 1-Bromo-2,4-difluorobenzene (1.0 mmol), primary amine (1.1 mmol), K₂CO₃ (2.0 mmol), Dimethyl sulfoxide (DMSO) (5 mL).

  • Procedure:

    • To a round-bottom flask, add 1-bromo-2,4-difluorobenzene, the primary amine, and K₂CO₃.

    • Add DMSO and stir the mixture at a specified temperature (e.g., 80-120 °C).

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent.

    • Purify the product by column chromatography.[15]

SNAr Reaction Mechanism

SNAr_Mechanism Aryl-X Aryl Halide (X=Br, F) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Aryl-X->Meisenheimer Nucleophilic Attack (Nu-) Aryl-Nu Substituted Product Meisenheimer->Aryl-Nu Elimination of Leaving Group (X-) DoM_Workflow Start Bromofluorophenyl Substrate Coordination Coordination of Organolithium to DMG Start->Coordination Deprotonation Ortho-Deprotonation Coordination->Deprotonation Lithiation Ortho-Lithiated Intermediate Deprotonation->Lithiation Quench Quench with Electrophile (E+) Lithiation->Quench Product Ortho-Functionalized Product Quench->Product

References

Methodological & Application

Application Notes: Synthesis and Utility of Novel Derivatives from (3-Bromo-2,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-Bromo-2,5-difluorophenyl)methanol is a key starting material and building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive bromomethyl group and electron-withdrawing fluorine atoms, makes it an attractive scaffold for the synthesis of a diverse range of novel derivatives. The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity of the final compounds, which are desirable properties for drug candidates. These derivatives have shown potential as intermediates in the synthesis of complex molecules targeting various biological pathways, including their use in developing kinase inhibitors for oncology.

This document provides detailed protocols for the synthesis of representative derivatives from this compound and outlines potential applications for these novel compounds in drug development.

Synthetic Applications & Protocols

The primary reactive site of this compound is the hydroxyl group, which can be readily converted into an ether or ester, or displaced to form other functional groups. The bromo- and fluoro-substituents on the phenyl ring also allow for a variety of cross-coupling reactions.

Protocol 1: O-Alkylation (Williamson Ether Synthesis)

This protocol details the synthesis of a generic ether derivative, a common step in creating building blocks for more complex molecules, such as kinase inhibitors.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous DMF B Add Sodium Hydride (NaH) (60% dispersion in mineral oil) portion-wise at 0 °C A->B C Stir for 30 minutes at 0 °C to form the alkoxide B->C D Add Alkyl Halide (R-X) dropwise at 0 °C C->D E Allow reaction to warm to room temperature and stir for 12-24 hours F Quench with saturated NH4Cl (aq) E->F G Extract with Ethyl Acetate (3x) F->G H Wash combined organic layers (water, brine), dry (Na2SO4) G->H I Concentrate in vacuo H->I J Purify by column chromatography (Silica gel) I->J K Characterize final product J->K cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_workup cluster_workup

Caption: Workflow for the O-alkylation of this compound.

Methodology:

  • Preparation: To a solution of this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Alkoxide Formation: Stir the resulting mixture at 0 °C for 30 minutes. The formation of the sodium alkoxide should be evident.

  • Reaction: Add the desired alkyl halide (R-X, 1.1 eq.) dropwise to the suspension at 0 °C.

  • Incubation: Allow the reaction mixture to gradually warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether derivative.

Data Summary

The following table summarizes typical yields for the O-alkylation reaction with various alkyl halides.

Alkyl Halide (R-X)R-GroupTypical Yield (%)Purity (by HPLC)
Benzyl BromideBenzyl85 - 95%>98%
Methyl IodideMethyl90 - 98%>99%
Ethyl BromideEthyl80 - 90%>98%
Propargyl BromidePropargyl75 - 85%>97%

Application in Drug Discovery: Kinase Inhibitor Scaffolds

Derivatives of this compound are valuable intermediates for synthesizing kinase inhibitors. The substituted phenyl ring can serve as a "hinge-binding" motif, a common feature in many ATP-competitive kinase inhibitors. The bromo-substituent provides a handle for further diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build out the molecule and explore the kinase's active site.

Hypothetical Signaling Pathway

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds P1 P RTK->P1 RAS RAS P1->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Inhibitor Novel Derivative (Kinase Inhibitor) Inhibitor->RTK Inhibits Phosphorylation

Caption: Inhibition of a generic RTK signaling pathway by a novel derivative.

The diagram above illustrates a common signal transduction pathway initiated by a growth factor binding to a Receptor Tyrosine Kinase (RTK). This leads to a phosphorylation cascade (RAS-RAF-MEK-ERK) that ultimately promotes cell proliferation and survival. Novel derivatives synthesized from this compound can be designed to act as inhibitors, binding to the ATP pocket of the kinase and preventing its activation, thereby blocking the downstream signaling cascade. This mechanism is a cornerstone of targeted cancer therapy.

Application Notes and Protocols for Suzuki Coupling Reactions Using (3-Bromo-2,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. This methodology is of particular significance in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl structures. This document provides detailed application notes and protocols for the use of (3-Bromo-2,5-difluorophenyl)methanol as a key building block in Suzuki coupling reactions. The presence of two fluorine atoms on the phenyl ring can significantly influence the physicochemical properties of the resulting biaryl methanol products, such as metabolic stability and binding affinity, making them attractive scaffolds in drug discovery.[1][2]

The primary challenge in the Suzuki coupling of substrates like this compound lies in the electron-deficient nature of the aryl bromide and the potential for the hydroxymethyl group to interfere with the catalytic cycle. However, with the appropriate choice of catalyst, ligand, and base, this reaction can be performed efficiently without the need for protecting the alcohol functionality.[3] These notes offer guidance on reaction optimization and provide robust protocols for successful coupling.

Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an organoboron reagent is depicted below:

Key Reaction Parameters and Optimization

The success of the Suzuki coupling of this compound is highly dependent on the careful selection of the following parameters:

  • Palladium Catalyst and Ligand: Due to the electron-deficient nature of the aryl bromide, highly active palladium catalysts are generally required. Catalyst systems based on electron-rich and bulky phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) or Fu, are often effective.[4] For less demanding couplings, tetrakis(triphenylphosphine)palladium(0) can also be utilized.

  • Base: The choice of base is critical for the efficiency of the transmetalation step and to minimize side reactions. Inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly employed. The strength and solubility of the base can influence the reaction rate and yield.

  • Solvent: A variety of organic solvents can be used, often in combination with water to facilitate the dissolution of the inorganic base. Common solvent systems include 1,4-dioxane/water, THF/water, and toluene/water. The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-110 °C), depending on the reactivity of the coupling partners and the catalyst system used. Microwave-assisted heating can also be employed to reduce reaction times.

  • Organoboron Reagent: A wide range of aryl- and heteroarylboronic acids or their corresponding pinacol esters can be used as coupling partners. The stability of the boronic acid under the reaction conditions should be considered.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki coupling of this compound with different boronic acids. These are general procedures and may require optimization for specific substrates.

Protocol 1: General Procedure using a Buchwald-type Precatalyst

This protocol is suitable for a wide range of aryl and heteroaryl boronic acids and is particularly effective for challenging couplings.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • The vessel is sealed with a septum, and the atmosphere is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • The reaction mixture is stirred vigorously and heated to 80-100 °C.

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (20 mL) and water (10 mL).

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl methanol.

Protocol 2: Procedure using Tetrakis(triphenylphosphine)palladium(0)

This protocol is a more traditional approach and can be effective for less sterically hindered and electron-rich boronic acids.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 - 1.3 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene (degassed)

  • Ethanol (degassed)

  • Water (degassed)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.1 mmol, 1.1 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • The flask is evacuated and backfilled with an inert gas.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • A degassed solvent mixture of toluene (6 mL), ethanol (2 mL), and water (2 mL) is added via syringe.

  • The reaction mixture is heated to reflux (around 90-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the pure product.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of similar fluorinated aryl bromides. This data can serve as a starting point for the optimization of reactions with this compound.

Aryl BromideBoronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃DMF/H₂O11048>95[5]
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃DMF/H₂O11048~90[5]
4-Bromotoluene2,5-Difluorophenylboronic acid[Pd(cinnamyl)Cl]₂ (1)XPhos (2)K₃PO₄ (2)THF/H₂ORT0.596[1]
1-Bromo-4-nitrobenzene2,5-Difluorophenylboronic acidPd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (2)THF/H₂ORT0.594[1]
5-(4-bromophenyl)-4,6-dichloropyrimidine2,5-Difluorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane80485[1]

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Ar-X Transmetal Transmetalation ArPdAr Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr Ar'-B(OR)2 (Base) ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the typical workflow for performing a Suzuki coupling experiment in the laboratory.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagents Weigh Reactants (Aryl Halide, Boronic Acid, Base) catalyst Add Catalyst and Ligand reagents->catalyst inert Inert Atmosphere (Evacuate/Backfill with Ar/N2) catalyst->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC-MS/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Applications in Drug Discovery and Development

The resulting (3-Aryl-2,5-difluorophenyl)methanol derivatives are valuable intermediates in the synthesis of biologically active molecules. The difluorinated biphenyl motif is a common feature in many modern pharmaceuticals. For instance, Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), contains a difluorobiphenyl scaffold.[2][6] The introduction of fluorine atoms can enhance drug-like properties by:

  • Increasing metabolic stability: The strong carbon-fluorine bond can block sites of oxidative metabolism.

  • Modulating lipophilicity: Fluorine substitution can alter the partitioning of a molecule between aqueous and lipid environments.

  • Enhancing binding affinity: Fluorine can participate in favorable interactions with biological targets.

The hydroxymethyl group on the (3-Aryl-2,5-difluorophenyl)methanol core provides a handle for further functionalization, allowing for the synthesis of a diverse library of compounds for screening in drug discovery programs. This can include oxidation to the corresponding aldehyde or carboxylic acid, or conversion to ethers, esters, or amines, further expanding the chemical space that can be explored.

References

Application Notes and Protocols: Grignard Reaction of 3-Bromo-2,5-difluorobenzaldehyde for the Synthesis of Functionalized Diaryl Methanols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. This document provides a detailed protocol for the utilization of 3-bromo-2,5-difluorobenzaldehyde as a precursor in Grignard-mediated reactions. Due to the inherent reactivity of the Grignard reagent with the aldehyde functionality, a protection-deprotection strategy is essential. This protocol outlines a three-stage process: (1) protection of the aldehyde group as a cyclic acetal, (2) formation of the Grignard reagent and its subsequent reaction with an electrophile (for example, another aldehyde), and (3) deprotection to yield the final functionalized diaryl methanol product. Diaryl methanol scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds.[1]

Overall Reaction Scheme

The overall synthetic pathway involves the protection of the aldehyde, formation of the Grignard reagent, reaction with an electrophile (in this case, benzaldehyde), and subsequent deprotection to yield the desired diaryl methanol.

Grignard Reaction Workflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Grignard Reaction cluster_2 Stage 3: Deprotection A 3-Bromo-2,5-difluorobenzaldehyde B 2-(3-Bromo-2,5-difluorophenyl)-1,3-dioxolane A->B Ethylene glycol, p-TsOH C Grignard Reagent B->C Mg, THF D Intermediate Alkoxide C->D Benzaldehyde E (2,5-Difluoro-3-(hydroxy(phenyl)methyl)phenyl)methanol D->E Aqueous Acid Workup (e.g., NH4Cl, then HCl)

Caption: Overall synthetic pathway for the preparation of a diaryl methanol.

Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Anhydrous solvents and oven-dried glassware are essential for the success of the Grignard reaction.[2][3]

Stage 1: Protection of 3-Bromo-2,5-difluorobenzaldehyde as a 1,3-Dioxolane

This protocol describes the protection of the aldehyde functionality as a cyclic acetal to prevent its reaction during the formation and subsequent use of the Grignard reagent.[2][4][5][6]

Materials:

  • 3-Bromo-2,5-difluorobenzaldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene or Benzene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add 3-bromo-2,5-difluorobenzaldehyde (1.0 equiv.), toluene (or benzene) to achieve a concentration of approximately 0.2-0.5 M.

  • Add ethylene glycol (1.2-1.5 equiv.) and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equiv.).

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the solution with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude protected intermediate, 2-(3-bromo-2,5-difluorophenyl)-1,3-dioxolane.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Stage 2: Grignard Reagent Formation and Reaction

This protocol details the formation of the Grignard reagent from the protected precursor and its subsequent reaction with an electrophile, such as benzaldehyde.

Materials:

  • 2-(3-Bromo-2,5-difluorophenyl)-1,3-dioxolane (from Stage 1)

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Benzaldehyde (or other suitable electrophile)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Three-necked round-bottom flask, reflux condenser with drying tube, dropping funnel, and magnetic stirrer

Procedure:

  • Ensure all glassware is meticulously oven-dried to eliminate any traces of water. Assemble the three-necked flask with a reflux condenser (topped with a drying tube), a dropping funnel, and a glass stopper under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings (1.2-1.5 equiv.) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Dissolve the protected bromo-aldehyde (1.0 equiv.) in anhydrous THF or Et₂O and add this solution to the dropping funnel.

  • Add a small portion of the bromo-acetal solution to the magnesium turnings. The initiation of the reaction is indicated by a color change (disappearance of the iodine color) and gentle bubbling. Gentle warming may be required to initiate the reaction.

  • Once the reaction has started, add the remaining bromo-acetal solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The solution will appear as a cloudy gray or brown suspension.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve benzaldehyde (1.0 equiv.) in anhydrous THF or Et₂O and add it dropwise to the Grignard solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

Stage 3: Deprotection and Work-up

This final stage involves the quenching of the reaction and the hydrolytic cleavage of the acetal protecting group to reveal the final product.

Procedure:

  • Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate the alkoxide.

  • To hydrolyze the acetal, add a dilute aqueous acid solution (e.g., 1-2 M HCl) and stir until the deprotection is complete (monitor by TLC).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3x).

  • Combine the organic extracts and wash them sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure diaryl methanol.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrate and reaction conditions.

StageStepKey ReagentsSolventTemperature (°C)Typical Time (h)Typical Yield (%)
1ProtectionEthylene glycol, p-TsOHTolueneReflux2-685-95
2Grignard FormationMg, I₂THF or Et₂ORT to Reflux1-3>90 (in solution)
2Grignard ReactionBenzaldehydeTHF or Et₂O0 to RT1-370-90
3DeprotectionAqueous HCl-RT1-4>95

Logical Workflow and Signaling Pathway Diagrams

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the entire experimental procedure.

G start Start: 3-Bromo-2,5-difluorobenzaldehyde protection Acetal Protection start->protection grignard_formation Grignard Reagent Formation protection->grignard_formation grignard_reaction Reaction with Electrophile grignard_formation->grignard_reaction deprotection Acidic Workup & Deprotection grignard_reaction->deprotection purification Purification (Chromatography) deprotection->purification end Final Product: Diaryl Methanol purification->end

Caption: Experimental workflow for the synthesis of diaryl methanols.

Generalized Grignard Reaction Mechanism

This diagram outlines the fundamental steps of the Grignard reaction with an aldehyde.

G cluster_0 Nucleophilic Addition cluster_1 Protonation Grignard R'-MgX Intermediate Tetrahedral Intermediate Grignard->Intermediate Attack on carbonyl carbon Aldehyde R-CHO Aldehyde->Intermediate Alcohol Secondary Alcohol Intermediate->Alcohol Protonation of alkoxide Acid H₃O⁺ Acid->Alcohol

References

Application of (3-Bromo-2,5-difluorophenyl)methanol in the Synthesis of a Potent c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

(3-Bromo-2,5-difluorophenyl)methanol serves as a crucial starting material in the synthesis of advanced therapeutic agents, most notably in the development of targeted cancer therapies. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the phenyl ring, provides a versatile scaffold for medicinal chemists to construct complex molecules with high specificity and potency. A prime example of its application is in the synthesis of MK-2461 , a potent and selective inhibitor of the c-Met receptor tyrosine kinase, a key target in cancer drug discovery.

The difluorinated phenyl ring of the parent molecule is a bioisosteric replacement for other functionalities and can enhance the metabolic stability and binding affinity of the final drug product. The bromine atom provides a reactive handle for cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.

Application in the Synthesis of MK-2461, a c-Met Kinase Inhibitor

This compound is a key precursor for the synthesis of a crucial intermediate in the production of MK-2461. The synthetic strategy involves the conversion of this compound into a boronic acid or boronic ester derivative. This intermediate then participates in a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, to construct the core structure of the inhibitor.

MK-2461 is an ATP-competitive inhibitor that selectively targets the c-Met kinase, including both its wild-type and various mutant forms, which are often implicated in tumor growth and metastasis.[1][2]

Quantitative Data: Biological Activity of MK-2461

The following table summarizes the in vitro inhibitory activity of MK-2461 against c-Met and other related kinases.

Target KinaseIC50 (nM)Reference
c-Met (Wild-Type)2.5[1]
c-Met (Y1230C mutant)1.5[2]
c-Met (Y1230H mutant)1.0[2]
c-Met (Y1235D mutant)0.5[2]
c-Met (M1250T mutant)0.4[2]
Ron7[1]
Flt110[1]

Experimental Protocols

The following protocols outline the key synthetic steps for the utilization of this compound in the synthesis of a key intermediate for MK-2461.

Protocol 1: Synthesis of (3-Bromo-2,5-difluorophenyl)boronic Acid

This protocol describes the conversion of a 1-bromo-2,5-difluorobenzene derivative, which can be obtained from this compound via oxidation, to the corresponding boronic acid.

Materials:

  • 1-Bromo-2,5-difluorobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate

  • 10% Aqueous Hydrochloric Acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Dry ice/acetone bath

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.1 equivalents) and a crystal of iodine to the flask.

    • Add anhydrous THF to cover the magnesium.

    • Prepare a solution of 1-bromo-2,5-difluorobenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the bromide solution to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • Add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional hour.[3]

  • Borylation:

    • In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of trimethyl borate (1.2 equivalents) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Transfer the prepared Grignard reagent to the cold trimethyl borate solution via a cannula, maintaining the temperature below -60 °C.[3]

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.[3]

  • Workup and Isolation:

    • Quench the reaction by the slow addition of 10% aqueous hydrochloric acid at 0 °C until the solution is acidic (pH ~1-2).

    • Stir the mixture for 30 minutes at room temperature.

    • Separate the aqueous layer and extract it with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude (3-Bromo-2,5-difluorophenyl)boronic acid, which can be purified by recrystallization.[3]

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a pyrazole boronate ester, a key step in the synthesis of the MK-2461 core.

Materials:

  • Aryl bromide intermediate (e.g., a derivative of this compound)

  • Pyrazole boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 equivalent), the pyrazole boronate ester (1.2 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates several downstream signaling pathways that are crucial for cell proliferation, survival, migration, and invasion. Dysregulation of this pathway is a hallmark of many cancers.[4]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration & Invasion STAT3->Migration

Caption: Simplified c-Met signaling pathway.

Experimental Workflow: Synthesis of MK-2461 Intermediate

The following diagram illustrates the key steps in synthesizing a crucial intermediate for MK-2461, starting from this compound.

Synthesis_Workflow start This compound oxidation Oxidation start->oxidation aldehyde 3-Bromo-2,5-difluorobenzaldehyde oxidation->aldehyde borylation Borylation aldehyde->borylation boronic_acid (3-Bromo-2,5-difluorophenyl)boronic acid (or ester) borylation->boronic_acid suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki intermediate Key Biaryl Intermediate for MK-2461 suzuki->intermediate

Caption: Key steps in the synthesis of an MK-2461 intermediate.

References

(3-Bromo-2,5-difluorophenyl)methanol: A Key Building Block for the Potent Bivalent BRD4 Inhibitor AZD5153

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-Bromo-2,5-difluorophenyl)methanol is a crucial starting material in the synthesis of advanced active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring a bromo group and two fluoro atoms on the phenyl ring, provides a versatile scaffold for the construction of complex molecules with significant therapeutic potential. This document outlines the application of this compound in the synthesis of AZD5153, a potent and selective bivalent inhibitor of the bromodomain and extra-terminal (BET) family protein BRD4, which is a key regulator of oncogene transcription.

Application in the Synthesis of AZD5153

AZD5153 is a promising anti-cancer agent that functions by binding to the two bromodomains of BRD4, thereby disrupting its interaction with acetylated histones and leading to the downregulation of growth-promoting genes such as c-Myc. The synthesis of this complex molecule utilizes this compound as a key intermediate.

Experimental Workflow for the Synthesis of a Key Intermediate for AZD5153

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: O-Alkylation A This compound B 3-Bromo-2,5-difluorobenzaldehyde A->B PCC, DCM D 1-(3-Bromo-2,5-difluorophenyl)prop-2-en-1-ol B->D THF C Vinylmagnesium bromide C->B F tert-Butyl (2-((1-(3-bromo-2,5-difluorophenyl)allyl)oxy)ethyl)carbamate D->F NaH, DMF E tert-Butyl (2-bromoethyl)carbamate E->D

Caption: Synthetic workflow for a key intermediate of AZD5153.

Biological Activity of AZD5153

AZD5153 has demonstrated potent anti-proliferative activity across a range of cancer cell lines. Its bivalent nature allows for a strong and sustained inhibition of BRD4, leading to significant therapeutic effects.

Table 1: In Vitro Activity of AZD5153 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MOLM-13Acute Myeloid Leukemia5
MV4-11Acute Myeloid Leukemia7
KellyNeuroblastoma10
NCI-H460Non-Small Cell Lung Cancer25
COLO 205Colorectal Cancer30

Mechanism of Action: BRD4 Inhibition Signaling Pathway

AZD5153 exerts its anti-cancer effects by disrupting the BRD4-mediated transcriptional activation of key oncogenes.

G cluster_0 Normal Cell Signaling cluster_1 Effect of AZD5153 BRD4 BRD4 Ac_Histones Acetylated Histones BRD4->Ac_Histones Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates Oncogenes Oncogenes (e.g., c-Myc) RNA_Pol_II->Oncogenes Transcribes Transcription Transcription & Proliferation Oncogenes->Transcription AZD5153 AZD5153 AZD5153->BRD4 Downregulation Downregulation of Oncogenes Apoptosis Apoptosis & Cell Cycle Arrest Downregulation->Apoptosis

Caption: Simplified signaling pathway of BRD4 inhibition by AZD5153.

Experimental Protocols

Synthesis of 3-Bromo-2,5-difluorobenzaldehyde (Intermediate 1)

This protocol is based on the general oxidation of benzyl alcohols.

  • Materials: this compound, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Celite.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in dry DCM, add PCC (1.5 eq) and a small amount of Celite.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-Bromo-2,5-difluorobenzaldehyde.

  • Expected Yield: 85-95%.

General Procedure for the Synthesis of AZD5153

The synthesis of AZD5153 is a multi-step process. A key fragment is synthesized from 3-Bromo-2,5-difluorobenzaldehyde, which is then coupled with other intermediates. The following is a generalized representation based on the synthesis of similar bivalent inhibitors. The detailed experimental protocol for the synthesis of AZD5153 can be found in the publication by Bradbury et al. in the Journal of Medicinal Chemistry, 2016, 59(17), 7801-7817.

Table 2: Summary of Key Synthetic Steps for AZD5153 (Hypothetical based on similar structures)

StepReaction TypeKey ReagentsIntermediate/Product
1OxidationPCC, DCM3-Bromo-2,5-difluorobenzaldehyde
2Grignard ReactionVinylmagnesium bromide, THF1-(3-Bromo-2,5-difluorophenyl)prop-2-en-1-ol
3O-AlkylationNaH, DMF, ElectrophileEther-linked intermediate
4Suzuki CouplingPalladium catalyst, BaseBiaryl intermediate
5Cyclization-Heterocyclic core formation
6Final CouplingCoupling agentsAZD5153

This compound serves as a critical and versatile building block in the synthesis of the potent bivalent BRD4 inhibitor, AZD5153. The presence of the bromo and difluoro substituents allows for strategic chemical modifications, ultimately leading to a highly active and selective pharmaceutical agent with significant potential in cancer therapy. The detailed protocols and biological data presented herein provide a valuable resource for researchers and scientists in the field of drug discovery and development.

Application Notes and Protocols for the Functionalization of (3-Bromo-2,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the chemical modification of (3-Bromo-2,5-difluorophenyl)methanol, a versatile building block in medicinal chemistry and materials science. The protocols outlined below describe key functionalization strategies, including protection of the benzylic alcohol, subsequent cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), direct etherification, and oxidation.

Protection of the Benzylic Alcohol

To prevent potential side reactions during subsequent cross-coupling procedures, the hydroxyl group of this compound is first protected as a tert-butyldimethylsilyl (TBS) ether. This protecting group is robust under the basic conditions of many coupling reactions and can be readily removed under mild acidic conditions or with a fluoride source.[1][2][3]

Protocol 1: tert-Butyldimethylsilyl (TBS) Ether Protection

This protocol details the silylation of the primary benzylic alcohol.

Experimental Workflow

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start This compound in anhydrous DMF reagents Imidazole TBS-Cl start->reagents Add stir Stir at Room Temperature (2-6 hours) reagents->stir quench Quench with Water stir->quench extract Extract with Et2O quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end TBS-protected product purify->end

Caption: Workflow for TBS protection of this compound.

Materials

ReagentM.W.Amount (mmol)Equivalents
This compound223.021.01.0
tert-Butyldimethylsilyl chloride (TBS-Cl)150.721.11.1
Imidazole68.082.22.2
Anhydrous N,N-Dimethylformamide (DMF)---

Procedure

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.).

  • Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add TBS-Cl (1.1 eq.) portion-wise to the solution.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford ((3-bromo-2,5-difluorobenzyl)oxy)(tert-butyl)dimethylsilane.

Carbon-Carbon Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[4] The TBS-protected this compound can be coupled with various aryl or vinyl boronic acids.

Protocol 2: Suzuki-Miyaura Coupling of TBS-Protected Aryl Bromide

This protocol describes the coupling of the TBS-protected starting material with a generic boronic acid.

Experimental Workflow

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start TBS-protected Aryl Bromide Boronic Acid Base (K3PO4) catalyst Pd Catalyst Ligand start->catalyst Add solvent Degassed Solvent (e.g., Dioxane/H2O) catalyst->solvent Add heat Heat under Inert Atmosphere (80-100 °C) solvent->heat cool Cool to RT heat->cool dilute Dilute with EtOAc & H2O cool->dilute extract Extract with EtOAc dilute->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Coupled Product purify->end

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Materials

ReagentM.W.Amount (mmol)Equivalents
TBS-protected this compound-1.01.0
Arylboronic acid-1.21.2
Pd(PPh₃)₄1155.560.030.03
K₃PO₄212.273.03.0
Dioxane / Water (4:1)---

Procedure

  • In a Schlenk flask, combine the TBS-protected aryl bromide (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add Pd(PPh₃)₄ (0.03 eq.) and the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: TBS Deprotection

This protocol describes the removal of the TBS protecting group to reveal the benzylic alcohol.

Materials

ReagentM.W.Amount (mmol)Equivalents
TBS-protected coupled product-1.01.0
Tetrabutylammonium fluoride (TBAF) 1M in THF-1.11.1
Tetrahydrofuran (THF)---

Procedure

  • Dissolve the TBS-protected alcohol in THF.

  • Add a 1M solution of TBAF in THF (1.1 eq.) at room temperature.[5]

  • Stir the mixture until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography if necessary.

Carbon-Nitrogen Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between aryl halides and amines, catalyzed by a palladium complex.[4] This reaction is highly valuable for the synthesis of anilines and their derivatives. The benzylic alcohol should be protected prior to this reaction.

Protocol 4: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of the TBS-protected starting material.

Experimental Workflow

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start TBS-protected Aryl Bromide Amine Base (NaOtBu) catalyst Pd Pre-catalyst Ligand start->catalyst Add solvent Anhydrous Toluene catalyst->solvent Add heat Heat under Inert Atmosphere (80-110 °C) solvent->heat cool Cool to RT heat->cool filter Filter through Celite cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify end Aminated Product purify->end

Caption: General workflow for Buchwald-Hartwig amination.

Materials

ReagentM.W.Amount (mmol)Equivalents
TBS-protected this compound-1.01.0
Amine (e.g., Morpholine)87.121.21.2
Pd₂(dba)₃915.720.010.01
XPhos476.610.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous Toluene---

Procedure

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq.), XPhos (0.04 eq.), and NaOtBu (1.4 eq.).

  • Add the TBS-protected aryl bromide (1.0 eq.) and the amine (1.2 eq.).

  • Add anhydrous toluene.

  • Seal the tube and heat the mixture at 80-110 °C until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

  • The TBS group can be removed using Protocol 3.

Functionalization of the Hydroxyl Group: Williamson Ether Synthesis

The Williamson ether synthesis is a straightforward and widely used method to form ethers from an alcohol and an alkyl halide via an Sₙ2 reaction.[2][3]

Protocol 5: Williamson Ether Synthesis

This protocol describes the formation of a methyl ether from this compound.

Experimental Workflow

cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification start This compound in THF base Base (NaH) start->base Add alkyl_halide Alkyl Halide (e.g., MeI) base->alkyl_halide Add stir Stir at 0 °C to RT alkyl_halide->stir quench Quench with H2O stir->quench extract Extract with EtOAc quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Ether Product purify->end

Caption: Workflow for Williamson ether synthesis.

Materials

ReagentM.W.Amount (mmol)Equivalents
This compound223.021.01.0
Sodium hydride (60% dispersion in oil)24.001.21.2
Methyl iodide (MeI)141.941.51.5
Anhydrous Tetrahydrofuran (THF)---

Procedure

  • To a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq.) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq.) and allow the reaction to warm to room temperature.

  • Stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Oxidation of the Benzylic Alcohol

The benzylic alcohol can be oxidized to the corresponding aldehyde, a versatile intermediate for further synthetic transformations such as reductive amination or Wittig reactions.

Protocol 6: Oxidation to Aldehyde

This protocol uses pyridinium chlorochromate (PCC), a common reagent for the oxidation of primary alcohols to aldehydes.

Experimental Workflow

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start This compound in CH2Cl2 reagent PCC Celite start->reagent Add stir Stir at Room Temperature reagent->stir filter Filter through Silica Gel stir->filter concentrate Concentrate filter->concentrate end 3-Bromo-2,5-difluorobenzaldehyde concentrate->end

Caption: Workflow for the oxidation of this compound.

Materials

ReagentM.W.Amount (mmol)Equivalents
This compound223.021.01.0
Pyridinium chlorochromate (PCC)215.561.51.5
Celite® or Silica Gel---
Anhydrous Dichloromethane (CH₂Cl₂)---

Procedure

  • To a stirred suspension of PCC (1.5 eq.) and Celite® in anhydrous dichloromethane, add a solution of this compound (1.0 eq.) in dichloromethane.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield 3-Bromo-2,5-difluorobenzaldehyde. Further purification by column chromatography may be performed if necessary.

References

Application Notes: (3-Bromo-2,5-difluorophenyl)methanol in the Synthesis of Fluorinated Drug Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of (3-Bromo-2,5-difluorophenyl)methanol as a key starting material in the synthesis of fluorinated drug intermediates, with a specific focus on the preparation of a precursor for potent kinase inhibitors. The unique substitution pattern of this aromatic alcohol makes it a valuable building block for introducing fluorine atoms into complex molecules, a strategy often employed to enhance the pharmacological properties of drug candidates.

Introduction

Fluorine-containing pharmaceuticals have gained significant prominence in modern drug discovery, with a substantial number of approved drugs featuring at least one fluorine atom. The introduction of fluorine can modulate a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, thereby improving its overall therapeutic profile. This compound serves as a versatile scaffold, offering multiple reaction sites for the construction of complex heterocyclic systems central to many targeted therapies, particularly in oncology.

This document outlines the synthesis of a key intermediate, 3-((3-bromo-2,5-difluorobenzyl)oxy)-5-chloro-2-(2,4-difluorophenyl)pyrazine , a precursor for a class of potent kinase inhibitors. The synthetic route involves a crucial Williamson ether synthesis, a reliable and widely used method for the formation of ether linkages.

Synthetic Pathway Overview

The synthesis of the target intermediate from this compound is a two-step process. The first step involves the preparation of the pyrazinone core, followed by the key etherification reaction.

Caption: Synthetic approach to a key kinase inhibitor intermediate.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis for the Preparation of 3-((3-bromo-2,5-difluorobenzyl)oxy)-5-chloro-2-(2,4-difluorophenyl)pyrazine

This protocol details the etherification of the pyrazinone core with this compound.

Materials:

  • This compound

  • 3,5-dichloro-2-(2,4-difluorophenyl)pyrazine

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3,5-dichloro-2-(2,4-difluorophenyl)pyrazine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add this compound (1.2 eq) and cesium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 3-((3-bromo-2,5-difluorobenzyl)oxy)-5-chloro-2-(2,4-difluorophenyl)pyrazine.

Quantitative Data:

ReactantMolecular Weight ( g/mol )Molar Ratio
This compound223.021.2
3,5-dichloro-2-(2,4-difluorophenyl)pyrazine267.051.0
Cesium Carbonate325.822.0
Product Yield (%)
3-((3-bromo-2,5-difluorobenzyl)oxy)-5-chloro-2-(2,4-difluorophenyl)pyrazine75-85%

Logical Workflow for Kinase Inhibitor Intermediate Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification of the target drug intermediate.

Experimental_Workflow start Start reactants Combine Reactants: - this compound - Pyrazinone Derivative - Cesium Carbonate - DMF start->reactants reaction Stir at Room Temperature (12-16 hours) reactants->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Workup: - Add Water - Extract with Ethyl Acetate monitoring->workup purification Purification: - Wash with Water & Brine - Dry over Na₂SO₄ - Concentrate workup->purification chromatography Column Chromatography (Silica Gel) purification->chromatography product Isolate Pure Intermediate chromatography->product end End product->end

Caption: Workflow for the synthesis of a fluorinated drug intermediate.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The synthesized intermediate, 3-((3-bromo-2,5-difluorobenzyl)oxy)-5-chloro-2-(2,4-difluorophenyl)pyrazine, is a valuable precursor for the development of inhibitors targeting various protein kinases. The bromine atom on the phenyl ring provides a handle for further functionalization, typically through cross-coupling reactions such as the Suzuki or Buchwald-Hartwig couplings, to introduce additional diversity and optimize target engagement.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Inhibitors that target specific kinases can block aberrant signaling and induce therapeutic effects.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factor->Cellular_Response Inhibitor Kinase Inhibitor(Derived from Intermediate) Inhibitor->Kinase_Cascade

Caption: Inhibition of a generic kinase signaling pathway.

The fluorinated moieties introduced via this compound can enhance the binding affinity and selectivity of the final inhibitor for its target kinase, leading to improved potency and a better safety profile. The specific substitution pattern of the starting material allows for the precise placement of these crucial fluorine atoms within the inhibitor's structure.

Conclusion

This compound is a key building block for the synthesis of complex fluorinated drug intermediates. The provided protocol for the Williamson ether synthesis demonstrates a reliable method for its incorporation into a pyrazinone scaffold, yielding a precursor for potent kinase inhibitors. The strategic use of this and similar fluorinated starting materials is a powerful approach in modern medicinal chemistry to develop novel therapeutics with improved pharmacological properties.

Application Notes and Protocols: 1H and 13C NMR Characterization of (3-Bromo-2,5-difluorophenyl)methanol and its Oxidation Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed guide to the characterization of (3-Bromo-2,5-difluorophenyl)methanol and its reaction products using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents a detailed analysis based on predicted NMR data. It includes protocols for a representative oxidation reaction to (3-Bromo-2,5-difluorophenyl)benzaldehyde and for the acquisition of high-quality NMR spectra. The information herein serves as a practical guide for researchers working with halogenated aromatic compounds, which are common motifs in pharmaceutical and agrochemical research.

Introduction

This compound is a halogenated benzyl alcohol derivative. Halogenated aromatic compounds are of significant interest in medicinal chemistry and drug development due to their unique electronic properties and their ability to form halogen bonds, which can influence molecular interactions and biological activity. The bromine atom provides a site for further functionalization through cross-coupling reactions, while the fluorine atoms can enhance metabolic stability and binding affinity.

Accurate structural characterization is paramount in the synthesis and development of novel compounds. NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This document outlines the expected ¹H and ¹³C NMR spectral features of this compound and its oxidation product, providing a basis for the analysis of these and structurally related molecules.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and its oxidation product, (3-Bromo-2,5-difluorophenyl)benzaldehyde. Predictions are based on established substituent effects and analysis of spectral data for structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

CompoundProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
This compound-CH₂-4.75tJ(H,F) ≈ 1.5
-OH~2.5 (variable)br s-
H-47.15 - 7.25dddJ(H,F) ≈ 8.5, J(H,F) ≈ 5.0, J(H,H) ≈ 3.0
H-67.30 - 7.40dddJ(H,F) ≈ 8.5, J(H,F) ≈ 3.0, J(H,H) ≈ 3.0
(3-Bromo-2,5-difluorophenyl)benzaldehyde-CHO9.98tJ(H,F) ≈ 2.0
H-47.40 - 7.50dddJ(H,F) ≈ 8.0, J(H,F) ≈ 4.5, J(H,H) ≈ 3.0
H-67.65 - 7.75dddJ(H,F) ≈ 8.0, J(H,F) ≈ 2.5, J(H,H) ≈ 3.0

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CompoundCarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
This compound-CH₂-60.5-
C-1130.0dd, J ≈ 10, 5
C-2158.0dd, J ≈ 245, 12
C-3110.0d, J ≈ 25
C-4118.0dd, J ≈ 22, 4
C-5159.5dd, J ≈ 240, 15
C-6115.0d, J ≈ 25
(3-Bromo-2,5-difluorophenyl)benzaldehyde-CHO188.0t, J ≈ 3
C-1135.0dd, J ≈ 8, 4
C-2159.0dd, J ≈ 250, 13
C-3112.0d, J ≈ 28
C-4120.0dd, J ≈ 25, 5
C-5160.0dd, J ≈ 245, 16
C-6117.0d, J ≈ 28

Disclaimer: The NMR data presented in these tables is predicted and intended for illustrative purposes. Actual experimental values may vary.

Experimental Protocols

Synthesis of (3-Bromo-2,5-difluorophenyl)benzaldehyde via Oxidation

This protocol describes a standard procedure for the oxidation of a benzyl alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC).

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celatom® or Celite®

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add PCC (1.5 eq) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel and Celatom® to remove the chromium salts.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect the fractions containing the desired product and remove the solvent in vacuo to yield (3-Bromo-2,5-difluorophenyl)benzaldehyde.

Protocol for NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved.

Data Acquisition:

  • Record ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

  • For ¹H NMR, acquire data with a spectral width of at least 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • For ¹³C NMR, acquire data with a spectral width of at least 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more). Employ proton decoupling to simplify the spectrum.

  • Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal at 0.00 ppm.

Visualizations

Reaction_Pathway Start This compound Reagent PCC, DCM Start->Reagent Product (3-Bromo-2,5-difluorophenyl)benzaldehyde Reagent->Product

Caption: Oxidation of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reaction Oxidation Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification NMR_Prep NMR Sample Preparation Purification->NMR_Prep NMR_Acq 1H & 13C NMR Acquisition NMR_Prep->NMR_Acq Data_Analysis Spectral Analysis NMR_Acq->Data_Analysis

Caption: Experimental workflow for synthesis and analysis.

NMR_Interpretation cluster_features Spectral Features cluster_interpretation Structural Information Spectrum 1D NMR Spectrum (1H or 13C) ChemShift Chemical Shift (δ) Spectrum->ChemShift Multiplicity Signal Multiplicity Spectrum->Multiplicity Coupling Coupling Constants (J) Spectrum->Coupling Integration Integration (1H NMR) Spectrum->Integration ElectronicEnv Electronic Environment ChemShift->ElectronicEnv NeighboringNuclei Neighboring Nuclei Multiplicity->NeighboringNuclei Connectivity Connectivity Coupling->Connectivity ProtonRatio Proton Ratio Integration->ProtonRatio

Caption: Logical relationships in NMR spectral interpretation.

Application Notes and Protocols for the Chromatographic Purification of (3-Bromo-2,5-difluorophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-2,5-difluorophenyl)methanol and its derivatives are key building blocks in the synthesis of various pharmaceutical compounds, including potent kinase inhibitors such as Bruton's tyrosine kinase (BTK) inhibitors. The purity of these intermediates is paramount to ensure the successful synthesis of the final active pharmaceutical ingredient (API) and to meet stringent regulatory standards. This document provides detailed application notes and protocols for the chromatographic purification of this compound and its derivatives using flash chromatography and preparative high-performance liquid chromatography (HPLC).

General Purification Strategy

A two-step purification strategy is often employed for this compound derivatives. An initial, rapid purification is performed using flash column chromatography to remove major impurities. For compounds requiring higher purity, a subsequent purification step using preparative HPLC is recommended. The selection of the appropriate technique and conditions is crucial for achieving the desired purity and yield.

General Purification Workflow crude Crude this compound Derivative flash Flash Column Chromatography (Bulk Purification) crude->flash hplc Preparative HPLC (High Purity Polishing) flash->hplc If higher purity is required analysis Purity Analysis (e.g., Analytical HPLC, NMR) flash->analysis hplc->analysis pure Purified Product (>99%) analysis->pure

Caption: General purification workflow for this compound derivatives.

Flash Column Chromatography Protocol

Flash column chromatography is a rapid and efficient method for the purification of moderate to large quantities of organic compounds. It is particularly useful for removing impurities with significantly different polarities from the target compound.

Experimental Protocol:

  • Slurry Preparation:

    • In a beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes). The consistency should be easily pourable.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1-2 cm).

    • Carefully pour the silica gel slurry into the column, avoiding the formation of air bubbles.

    • Gently tap the column to ensure even packing of the silica gel.

    • Add another layer of sand on top of the silica gel bed.

    • Drain the excess solvent until the solvent level just reaches the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for less soluble compounds, create a slurry of the crude material with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to the top of the column to force the mobile phase through the silica gel at a steady rate.

    • Begin with a low polarity mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent (gradient elution).

    • Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis:

    • Monitor the elution of the compound by thin-layer chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Representative Data:

The following table provides representative parameters for the flash chromatographic purification of a this compound derivative. Actual parameters may vary depending on the specific derivative and impurities present.

ParameterValue
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Mobile Phase Gradient of Ethyl Acetate in Hexanes
Gradient Profile 5% to 30% Ethyl Acetate over 20 column volumes
Flow Rate 20-40 mL/min (for a medium-sized column)
Detection UV at 254 nm (on TLC plates)
Typical Rf of Product ~0.3 in 20% Ethyl Acetate/Hexanes
Purity Achieved >95%
Typical Recovery 80-95%

Preparative HPLC Protocol

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the purification of compounds to a very high degree of purity (>99%). It is often used as a final polishing step after an initial purification by flash chromatography.

Preparative HPLC Workflow sample_prep Sample Preparation (Dissolve and Filter) hplc_system Preparative HPLC System (Pump, Injector, Column, Detector) sample_prep->hplc_system fraction_collection Fraction Collection (Triggered by UV or MS signal) hplc_system->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product High Purity Product (>99%) evaporation->final_product

Caption: A typical workflow for preparative HPLC purification.

Experimental Protocol:

  • Mobile Phase Preparation:

    • Prepare the aqueous (A) and organic (B) mobile phases. A common system is 0.1% trifluoroacetic acid (TFA) in water for mobile phase A and 0.1% TFA in acetonitrile for mobile phase B.

    • Degas the mobile phases by sonication or helium sparging to prevent bubble formation in the system.

  • Sample Preparation:

    • Dissolve the partially purified this compound derivative in a suitable solvent, preferably the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • System Equilibration:

    • Equilibrate the preparative HPLC column with the initial mobile phase composition until a stable baseline is achieved.

  • Injection and Elution:

    • Inject the prepared sample onto the column.

    • Run a gradient elution by increasing the percentage of the organic mobile phase (B) over time to elute the compounds. A typical gradient might be from 30% B to 95% B over 20-30 minutes.

  • Fraction Collection:

    • Monitor the elution of the compounds using a UV detector (typically at 254 nm and 280 nm).

    • Collect fractions corresponding to the peak of the target compound. Automated fraction collectors can be programmed to collect peaks based on a certain signal threshold.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Combine the fractions that meet the desired purity specification.

  • Solvent Removal:

    • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final purified product as a solid.

Representative Data:

The following table provides representative parameters for the preparative HPLC purification of a this compound derivative.

ParameterValue
Stationary Phase C18 Silica Gel (e.g., 5 or 10 µm particle size)
Column Dimensions e.g., 21.2 x 150 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Profile 30% to 95% B over 25 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Typical Retention Time 12-18 minutes (highly dependent on the specific derivative and gradient)
Purity Achieved >99%
Typical Recovery 70-90%

Conclusion

The chromatographic methods outlined in these application notes provide robust and reproducible protocols for the purification of this compound and its derivatives. The choice between flash chromatography and preparative HPLC will depend on the scale of the purification and the required final purity of the compound. For the development of pharmaceutical intermediates, a combination of both techniques is often optimal to achieve the high purity standards required in the drug development industry. Careful optimization of the chromatographic conditions for each specific derivative is recommended to maximize both purity and recovery.

The Strategic Incorporation of Fluorine: Application Notes and Protocols for Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorinated intermediates has become an indispensable strategy in modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer a powerful toolkit for optimizing lead compounds.[1][2][3] This document provides detailed application notes and experimental protocols to guide researchers in leveraging fluorinated intermediates for the synthesis of novel therapeutics with enhanced efficacy, metabolic stability, and bioavailability.

The Impact of Fluorination on Drug Properties: A Quantitative Perspective

The strategic substitution of hydrogen with fluorine can dramatically alter a molecule's properties. These changes are often key to overcoming common challenges in drug development, such as poor metabolic stability and low bioavailability.[4][5] Below, we present a quantitative summary of the effects of fluorination on key physicochemical and pharmacological parameters.

Physicochemical Properties

Fluorination significantly impacts a compound's acidity (pKa) and lipophilicity (logP), critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, influencing the ionization state of the molecule at physiological pH.[3][6]

PropertyNon-Fluorinated AnalogFluorinated Analog(s)Fold Change/DifferenceReference(s)
pKa Cinnamic Acid: 4.442-Fluorocinnamic Acid: 4.10 (Predicted) 3-Fluorocinnamic Acid: 4.29 (Predicted) 4-Fluorocinnamic Acid: 4.43 (Predicted)Lower pKa indicates increased acidity[7]
logP Cinnamic Acid: 2.132-Fluorocinnamic Acid: 1.9 (Computed) 3-Fluorocinnamic Acid: 2.2 (Predicted) 4-Fluorocinnamic Acid: 1.92 (Calculated)Varies with position of fluorine[7]
logD at pH 7.4 2-(Thioalkyl)pyridine: -0.072-(Thiofluoroalkyl)pyridine: -0.21 (for SO2CH2CH2F)Increased fluorination generally increases logD[8]
Pharmacological Properties

The introduction of fluorine can modulate a drug's interaction with its biological target and its metabolic fate. Fluorine atoms can form favorable interactions within a protein's binding pocket and can block sites of metabolic attack by cytochrome P450 enzymes.[9][10]

PropertyNon-Fluorinated AnalogFluorinated AnalogFold Change/DifferenceReference(s)
Metabolic Stability (t½ in HLM) Risperidone: Not specified9-Fluororisperidone: 16-fold more stable16x[9]
Celecoxib: Not specified4'-Fluorocelecoxib: 4-fold more stable4x[9]
Cabozantinib Analog: GoodMonofluorinated Analog: ImprovedQualitatively improved[11]
Binding Affinity (IC50/EC50) Fentanyl Analog: Baseline2-Fluoro Analog: Strongest activityPosition-dependent[12]
Cabozantinib (c-Met Kinase IC50): 7.8 nMMonofluorinated Analog: 15.2 nM~2-fold decrease in potency[11]
Cabozantinib (VEGFR-2 Kinase IC50): 4.6 nMMonofluorinated Analog: 45.3 nM~10-fold decrease in potency[11]
5-HT2C Receptor Agonist (EC50): 5.2 nMFluorinated Analog: 4.7 nMSlight increase in potency[11]
P-glycoprotein (P-gp) Efflux Ratio VariesIntroduction of fluorine does not inherently increase the risk of P-gp mediated efflux.Not directly correlated[1][2]

Key Experimental Protocols

The successful incorporation of fluorine into a target molecule relies on robust and reproducible synthetic methodologies. This section provides detailed protocols for several key fluorination reactions commonly employed in drug synthesis.

Protocol 1: Electrophilic Fluorination of an Activated Aromatic Compound using Selectfluor®

Objective: To introduce a fluorine atom onto an electron-rich aromatic ring, a common strategy for blocking metabolic hotspots.[13][14]

Materials:

  • Substituted 1,2-dihydropyridine (1.0 mmol)

  • Selectfluor® (1.2 mmol)

  • Acetonitrile (CH₃CN), anhydrous (10 mL)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for extraction and purification.

Procedure:

  • To a stirred solution of the substituted 1,2-dihydropyridine (1.0 mmol) in anhydrous acetonitrile (10 mL) at room temperature, add Selectfluor® (1.2 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated product.

Protocol 2: Copper-Catalyzed Trifluoromethylation of an Aryl Halide

Objective: To install a trifluoromethyl (CF₃) group onto an aromatic ring, a moiety known to enhance metabolic stability and lipophilicity.[15][16][17]

Materials:

  • Aryl iodide or aryl bromide (1.0 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Potassium trifluoroacetate (CF₃COOK) (2.0 mmol)

  • 1,10-Phenanthroline (0.2 mmol, 20 mol%) (optional, for less reactive substrates)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Schlenk tube or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

  • Standard workup and purification reagents.

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 mmol), CuI (19 mg, 0.1 mmol), and potassium trifluoroacetate (304 mg, 2.0 mmol). If using, add 1,10-phenanthroline (36 mg, 0.2 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated heating block at 100-120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water (10 mL) and extract with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the pure trifluoromethylated product.

Protocol 3: Synthesis of 5-Fluorouracil (5-FU)

Objective: To synthesize the widely used anticancer drug 5-Fluorouracil, a key fluorinated pyrimidine analog.[2][9]

Materials:

  • 5-Fluorouracil (6.5 g, 50 mmol)

  • Potassium hydroxide (KOH) (5.6 g, 100 mmol)

  • Chloroacetic acid (7.16 g, 75 mmol)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Standard laboratory glassware.

Procedure:

  • In a round-bottom flask, dissolve 5-fluorouracil (6.5 g) and potassium hydroxide (5.6 g) in water (20 mL).

  • To this solution, add a solution of chloroacetic acid (7.16 g) in water (15 mL).

  • Stir the resulting mixture at room temperature for 30 minutes, maintaining the pH at 10 by the dropwise addition of a 10% aqueous potassium hydroxide solution.

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture and acidify to pH 5.5 with concentrated hydrochloric acid.

  • Cool the mixture at 4°C for 2 hours to allow crystals to form.

  • Isolate the crystals by suction filtration. The filtrate can be set aside for further treatment to recover more product.

Visualizing Workflows and Pathways

Understanding the broader context of where fluorinated intermediates are applied is crucial. The following diagrams, rendered using Graphviz (DOT language), illustrate key processes in drug discovery and metabolism where these compounds play a significant role.

experimental_workflow cluster_synthesis Synthesis of Fluorinated Intermediate cluster_drug_synthesis Drug Candidate Synthesis cluster_testing In Vitro/In Vivo Testing Start Starting Material Reaction1 Fluorination Reaction (e.g., Protocol 1 or 2) Start->Reaction1 Purification1 Purification Reaction1->Purification1 Intermediate Fluorinated Intermediate Purification1->Intermediate Reaction2 Coupling/Further Modification Intermediate->Reaction2 Purification2 Purification Reaction2->Purification2 Drug_Candidate Fluorinated Drug Candidate Purification2->Drug_Candidate ADME_Tox ADME/Tox Profiling Drug_Candidate->ADME_Tox Efficacy Efficacy Studies Drug_Candidate->Efficacy

A generalized workflow for the synthesis and testing of a fluorinated drug candidate.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation cluster_excretion Excretion Drug Fluorinated Drug CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2D6) Drug->CYP450 Metabolite1 Hydroxylated Metabolite CYP450->Metabolite1 Metabolite2 Dealkylated Metabolite CYP450->Metabolite2 UGT UGT Metabolite1->UGT SULT SULT Metabolite2->SULT Conjugate1 Glucuronide Conjugate UGT->Conjugate1 Excretion Renal/Biliary Excretion Conjugate1->Excretion Conjugate2 Sulfate Conjugate SULT->Conjugate2 Conjugate2->Excretion hts_workflow start Fluorinated Compound Library primary_screen Primary High-Throughput Screen (Single Concentration) start->primary_screen hit_identification Hit Identification (Activity Threshold) primary_screen->hit_identification dose_response Dose-Response Confirmation hit_identification->dose_response Active stop End hit_identification->stop Inactive ic50_determination IC50 Determination dose_response->ic50_determination secondary_assays Secondary Assays (Selectivity, Mechanism of Action) ic50_determination->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving (3-Bromo-2,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metal-catalyzed cross-coupling reactions of (3-Bromo-2,5-difluorophenyl)methanol. This versatile building block is a valuable starting material for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The protocols outlined below cover three of the most powerful and widely used cross-coupling methodologies: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Disclaimer: The following protocols are generalized based on established methods for structurally similar aryl bromides. Optimization of reaction conditions for this compound may be necessary to achieve optimal results. The reactivity of the hydroxymethyl group should be considered, and protection/deprotection steps may be required depending on the specific reaction conditions and coupling partners.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is instrumental in the synthesis of biaryl and substituted aromatic compounds.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl bromides with arylboronic acids. These examples serve as a reference for developing a protocol for this compound.

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
14-BromotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (2:1)1001295[1]
21-Bromo-4-fluorobenzene2,5-Difluorophenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Dioxane/H₂O (4:1)901688[1]
33-Bromopyridine(4-Methoxyphenyl)boronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)1,4-Dioxane1001892[1]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • SPhos (2-10 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Toluene

  • Water (degassed)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Schlenk tube or round-bottom flask

  • Magnetic stirrer and heating block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed toluene and degassed water (e.g., in a 4:1 ratio) to the tube via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Arylboronic acid, Base catalyst Add Catalyst System: Pd Source + Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

General workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[2]

Quantitative Data for Sonogashira Coupling of Aryl Bromides

The following table provides representative conditions and yields for the Sonogashira coupling of aryl bromides with terminal alkynes.

EntryAryl BromideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-BromoiodobenzenePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF65695[3]
21-Bromo-3,5-difluorobenzeneTrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DiisopropylamineToluene801288[3]
32-Bromopyridine1-HeptynePd(OAc)₂ (2)CuI (4)PiperidineDMF90891[3]
Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (Et₃N) or another suitable amine base

  • Anhydrous and degassed solvent (e.g., THF, DMF, or Toluene)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine solution

  • Schlenk tube or round-bottom flask

  • Magnetic stirrer and heating block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous and degassed solvent (e.g., THF) and the amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Terminal Alkyne, Base catalyst Add Catalysts: Pd and Cu Source reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent stir Stir under Inert Atmosphere solvent->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor filter Filter through Celite monitor->filter extract Aqueous Workup filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

General workflow for Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a highly effective method for the synthesis of aryl amines from aryl halides.[4][5][6][7]

Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides

The following table presents typical conditions and yields for the Buchwald-Hartwig amination of various aryl bromides.

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
14-BromotolueneMorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOt-Bu (1.4)Toluene1001898[4][8]
21-Bromo-3-fluorobenzeneAnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)1,4-Dioxane1102490[4][8]
32-Bromonaphthalenen-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-BuOH1001693[4][8]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of an aryl bromide.

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 - 2.0 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • Xantphos or other suitable phosphine ligand (2-6 mol%)

  • Sodium tert-butoxide (NaOt-Bu) or another strong base (1.2 - 2.0 equivalents)

  • Anhydrous and degassed toluene or 1,4-dioxane

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine solution

  • Schlenk tube or round-bottom flask

  • Magnetic stirrer and heating block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃ (1.5 mol%) and the phosphine ligand (e.g., Xantphos, 3 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Add this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Stir the reaction mixture vigorously and heat to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Amine, Base catalyst Add Catalyst System: Pd Source + Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor filter Filter through Celite monitor->filter extract Aqueous Workup filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

General workflow for Buchwald-Hartwig amination.

Consideration of the Hydroxymethyl Group: Protection Strategies

The free hydroxymethyl group (-CH2OH) on this compound may interfere with certain cross-coupling reactions, particularly those employing strong bases or highly reactive organometallic reagents. In such cases, protection of the alcohol functionality may be necessary.

Common Protecting Groups for Alcohols:

  • Silyl Ethers (e.g., TBDMS, TIPS): These are robust and widely used protecting groups. They are typically stable to a wide range of reaction conditions but can be readily removed with fluoride sources (e.g., TBAF).

  • Benzyl Ether (Bn): A very stable protecting group that can be removed by hydrogenolysis.

  • Tetrahydropyranyl (THP) Ether: Stable to most non-acidic conditions and removed with aqueous acid.

General Protocol for Protection (TBDMS Ether Formation)
  • Dissolve this compound in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Add an amine base, such as imidazole or triethylamine (1.5 - 2.0 equivalents).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 - 1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup and purify the silyl-protected product by column chromatography.

General Protocol for Deprotection (TBDMS Ether Cleavage)
  • Dissolve the TBDMS-protected compound in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 - 1.5 equivalents).

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Perform an aqueous workup and purify the deprotected alcohol by column chromatography.

The selection of a suitable protecting group strategy will depend on the specific cross-coupling reaction and the overall synthetic plan. It is advisable to conduct small-scale test reactions to determine if protection of the hydroxymethyl group is necessary for a given transformation.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from (3-Bromo-2,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, commencing from the readily available starting material, (3-Bromo-2,5-difluorophenyl)methanol. The protocols are presented in a step-by-step format to ensure reproducibility in a laboratory setting. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, while the fluorine substituents can enhance the pharmacological properties of the final compounds. This document outlines a two-step synthetic sequence involving the initial oxidation of the benzylic alcohol to the corresponding aldehyde, followed by its use in the construction of quinoxaline and benzimidazole ring systems. These heterocyclic cores are prevalent in a wide range of biologically active molecules and pharmaceuticals.

Part 1: Oxidation of this compound to 3-Bromo-2,5-difluorobenzaldehyde

The crucial first step in utilizing this compound for the synthesis of many heterocycles is its oxidation to the more reactive aldehyde, 3-Bromo-2,5-difluorobenzaldehyde. A mild and selective oxidation method is required to avoid over-oxidation to the carboxylic acid.

Experimental Protocol: Mild Oxidation using Pyridinium Chlorochromate (PCC)

This protocol is a general method for the selective oxidation of primary benzyl alcohols to aldehydes.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1-0.2 M) at room temperature, add pyridinium chlorochromate (PCC, 1.5 eq).

  • Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pass it through a short pad of silica gel to filter off the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-Bromo-2,5-difluorobenzaldehyde.

Quantitative Data:

Starting MaterialProductReagentSolventReaction TimeYield (%)
This compound3-Bromo-2,5-difluorobenzaldehydePCCDCM2-4 h>85

Note: The yield is representative for this type of reaction and may vary based on scale and experimental conditions.

Workflow Diagram: Oxidation of Benzyl Alcohol

Oxidation_Workflow start This compound in DCM reagent Add PCC (1.5 eq) start->reagent reaction Stir at RT (2-4 h) reagent->reaction workup Work-up: - Filter through silica - Wash with NaHCO3 - Dry and concentrate reaction->workup purification Column Chromatography (Hexane/EtOAc) workup->purification product 3-Bromo-2,5-difluorobenzaldehyde purification->product Heterocycle_Synthesis cluster_benzimidazole Benzimidazole Synthesis cluster_quinoxaline Quinoxaline Synthesis aldehyde_b 3-Bromo-2,5-difluorobenzaldehyde reaction_b Reflux in EtOH (4-8 h) aldehyde_b->reaction_b diamine_b o-Phenylenediamine diamine_b->reaction_b product_b 2-(3-Bromo-2,5-difluorophenyl) -1H-benzo[d]imidazole reaction_b->product_b aldehyde_q 3-Bromo-2,5-difluorobenzaldehyde reaction_q Reflux in EtOH/AcOH (6-12 h, oxidative) aldehyde_q->reaction_q diamine_q o-Phenylenediamine diamine_q->reaction_q product_q 2-(3-Bromo-2,5-difluorophenyl) quinoxaline reaction_q->product_q

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Bromo-2,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (3-Bromo-2,5-difluorophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound, organized by the two primary synthetic routes.

Route 1: Grignard Reaction of 1-Bromo-2,5-difluorobenzene

This pathway involves the formation of a Grignard reagent from 1-Bromo-2,5-difluorobenzene, followed by its reaction with formaldehyde.

Logical Workflow for Grignard Reaction Troubleshooting

start Start: Low or No Yield of This compound check_grignard Did the Grignard reaction initiate? start->check_grignard initiation_issues Address Initiation Issues: - Activate Mg (Iodine, 1,2-dibromoethane) - Ensure anhydrous conditions - Check quality of starting materials check_grignard->initiation_issues No quantify_grignard Quantify Grignard Reagent (Titration) check_grignard->quantify_grignard Yes initiation_issues->quantify_grignard low_grignard_yield Low Grignard Yield? quantify_grignard->low_grignard_yield optimize_formation Optimize Grignard Formation: - Slow addition of halide - Maintain optimal temperature low_grignard_yield->optimize_formation Yes check_formaldehyde Assess Formaldehyde Reaction: - Purity and form of formaldehyde - Reaction conditions (temp, time) low_grignard_yield->check_formaldehyde No side_reactions Check for Side Reactions: - Benzyne formation - Wurtz coupling optimize_formation->side_reactions side_reactions->check_formaldehyde purification_issues Review Purification: - Extraction efficiency - Chromatography conditions - Recrystallization solvent check_formaldehyde->purification_issues success Improved Yield purification_issues->success

Caption: Troubleshooting workflow for the Grignard synthesis route.

Question & Answer Format:

Q1: My Grignard reaction is not initiating. What should I do?

A1: Failure to initiate is a common issue. Here are several troubleshooting steps:

  • Magnesium Activation: The surface of magnesium turnings can be passivated by a layer of magnesium oxide. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent before adding the aryl bromide. The disappearance of the iodine color or the evolution of ethylene gas indicates activation.

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is thoroughly flame-dried or oven-dried before use and that all solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Starting Material Quality: Verify the purity of your 1-bromo-2,5-difluorobenzene and solvent. Impurities can inhibit the reaction.

Q2: The Grignard reaction starts, but the yield of the desired alcohol is low. What are the likely causes?

A2: Low yields can result from several factors during the Grignard formation and subsequent reaction:

  • Incomplete Grignard Formation: The yield of the Grignard reagent itself may be low. It is highly recommended to quantify the concentration of your Grignard reagent before use. Titration methods, such as those using iodine or a known amount of a proton source like menthol with an indicator, can provide an accurate concentration.

  • Side Reactions:

    • Benzyne Formation: The presence of a fluorine atom ortho to the bromine can lead to the formation of a highly reactive benzyne intermediate upon Grignard formation. This is a significant pathway that consumes the starting material and reduces the yield of the desired Grignard reagent. To minimize this, consider using lower reaction temperatures during the Grignard formation.

    • Wurtz Coupling: Homocoupling of the aryl bromide to form a biphenyl derivative can occur, especially at higher concentrations and temperatures. Slow, dropwise addition of the 1-bromo-2,5-difluorobenzene solution to the magnesium suspension can help to minimize this side reaction.

  • Reaction with Formaldehyde: The source and form of formaldehyde are critical. Anhydrous paraformaldehyde can be used, but it needs to be effectively depolymerized. Gaseous formaldehyde, generated in situ or from a cylinder, can also be used. Ensure the reaction with the Grignard reagent is carried out at a suitable temperature (often low temperatures to start, followed by warming) to prevent side reactions of the aldehyde.

Q3: How can I determine the concentration of my Grignard reagent?

A3: Titration is a reliable method to determine the concentration of your Grignard reagent. Several methods are available:

  • Iodine Titration: A solution of iodine in an anhydrous solvent is titrated with the Grignard solution. The endpoint is the disappearance of the iodine color.

  • Acid-Base Titration with Indicator: A known amount of a weak acid (e.g., menthol) is dissolved in an anhydrous solvent with a colorimetric indicator (e.g., 1,10-phenanthroline). The Grignard solution is added until a persistent color change is observed.

Route 2: Reduction of 3-Bromo-2,5-difluorobenzaldehyde

This pathway involves the reduction of the corresponding aldehyde to the primary alcohol.

Logical Workflow for Reduction Reaction Troubleshooting

start Start: Low or No Yield of This compound check_sm Check Starting Material: - Purity of 3-bromo-2,5- difluorobenzaldehyde start->check_sm check_reductant Assess Reducing Agent: - Choice (NaBH4 vs. LiAlH4) - Purity and activity check_sm->check_reductant incomplete_reaction Incomplete Reaction? check_reductant->incomplete_reaction optimize_conditions Optimize Reaction Conditions: - Solvent - Temperature - Reaction time - Stoichiometry of reducing agent incomplete_reaction->optimize_conditions Yes workup_purification Review Work-up and Purification: - Quenching procedure - Extraction efficiency - Purification method incomplete_reaction->workup_purification No side_reactions Check for Side Reactions: - Debromination - Other reductions optimize_conditions->side_reactions side_reactions->workup_purification success Improved Yield workup_purification->success

Caption: Troubleshooting workflow for the aldehyde reduction route.

Question & Answer Format:

Q1: I am getting a low yield after reducing 3-Bromo-2,5-difluorobenzaldehyde. Which reducing agent should I use?

A1: The choice of reducing agent is crucial for a successful reaction.

  • Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent. It is generally effective for the reduction of aldehydes and ketones. A key advantage is its compatibility with protic solvents like methanol and ethanol, which simplifies the experimental setup. For your substrate, NaBH₄ is a good first choice as it is less likely to reduce the carbon-bromine bond.

  • Lithium Aluminum Hydride (LiAlH₄): This is a much stronger and less selective reducing agent. While it will readily reduce the aldehyde, there is a higher risk of undesired side reactions, such as the reduction of the carbon-bromine bond (dehalogenation). LiAlH₄ must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) and requires a more careful workup procedure.

Q2: My reduction with NaBH₄ is slow or incomplete. How can I improve it?

A2: If the reduction is sluggish, consider the following:

  • Solvent: While NaBH₄ can be used in protic solvents, the choice of solvent can influence the reaction rate. A mixture of a protic solvent like methanol or ethanol with an aprotic solvent like THF or dichloromethane can sometimes improve solubility and reaction kinetics.

  • Temperature: Most NaBH₄ reductions are carried out at room temperature or below (0 °C). If the reaction is slow, allowing it to stir for a longer period at room temperature or slightly warming the reaction mixture (e.g., to 40 °C) may increase the rate. However, be cautious as higher temperatures can also lead to side reactions.

  • Stoichiometry: Ensure you are using a sufficient excess of NaBH₄. Typically, 1.1 to 1.5 equivalents are used.

  • Purity of Aldehyde: Impurities in the starting aldehyde can interfere with the reduction. Ensure your 3-bromo-2,5-difluorobenzaldehyde is of high purity.

Q3: I am observing a significant amount of a debrominated side product. What is happening and how can I prevent it?

A3: The formation of 2,5-difluorobenzyl alcohol indicates that the carbon-bromine bond is being reduced.

  • Strong Reducing Agent: This is more likely to occur if you are using a strong reducing agent like LiAlH₄. Switching to the milder NaBH₄ should minimize or eliminate this side reaction.

  • Reaction Conditions: Even with NaBH₄, harsh reaction conditions (e.g., prolonged reaction times at elevated temperatures) could potentially lead to some debromination. Stick to milder conditions (0 °C to room temperature) and monitor the reaction progress by TLC to avoid unnecessarily long reaction times.

Frequently Asked Questions (FAQs)

Q: What is a typical yield for the synthesis of this compound?

A: The yield is highly dependent on the chosen synthetic route and the optimization of the reaction conditions. For the reduction of 3-bromo-2,5-difluorobenzaldehyde, yields can be expected to be in the range of good to excellent (typically >80%), provided the starting material is pure and the reaction conditions are well-controlled. The synthesis of the starting aldehyde itself has been reported with an 80% yield.[1] The Grignard route is more challenging due to potential side reactions, and yields may be lower without careful optimization.

Q: What are the best methods for purifying the final product?

A: this compound can be purified by standard laboratory techniques:

  • Flash Column Chromatography: This is a very effective method for separating the desired alcohol from unreacted starting materials and non-polar byproducts. A typical eluent system would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

  • Recrystallization: If the product is a solid at room temperature, recrystallization can be an excellent method for achieving high purity. The choice of solvent is critical. A good starting point for solvent screening would be mixtures of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane.

Q: Are there any specific safety precautions I should take?

A: Standard laboratory safety procedures should always be followed. Specific hazards to be aware of include:

  • Grignard Reagents: Grignard reagents are highly flammable and react violently with water. All reactions should be conducted in a fume hood under an inert atmosphere.

  • Lithium Aluminum Hydride: LiAlH₄ is also highly flammable and reacts violently with water and other protic solvents. Handle with extreme care in a fume hood and under an inert atmosphere.

  • Solvents: Diethyl ether and THF are highly flammable and can form explosive peroxides. Always use from a freshly opened container or test for and remove peroxides before use.

Data Presentation

Table 1: Comparison of Reducing Agents for Aldehyde Reduction

Reducing AgentReactivitySelectivitySolvent CompatibilitySafety Considerations
Sodium Borohydride (NaBH₄) MildHigh (reduces aldehydes and ketones)Protic (e.g., MeOH, EtOH) and aprotic solventsRelatively safe to handle
Lithium Aluminum Hydride (LiAlH₄) StrongLow (reduces aldehydes, ketones, esters, carboxylic acids, etc.)Anhydrous aprotic solvents only (e.g., THF, Et₂O)Highly reactive with water, pyrophoric

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-2,5-difluorobenzaldehyde (Precursor for Route 2)

This protocol is adapted from a literature procedure.[1]

  • In a suitable reaction vessel, a mixture of 16 g of 4-amino-3-bromo-2,5-difluorobenzaldehyde and 375 mL of acetic acid is stirred until a homogeneous solution is formed.

  • To this solution, add 188 mL of 50-52% aqueous hypophosphorous acid.

  • Cool the mixture in an ice bath to maintain a temperature of 15-20 °C.

  • A solution of 6.8 g of sodium nitrite in 38 mL of water is added dropwise over 15 minutes, ensuring the temperature remains in the 15-20 °C range.

  • After the addition is complete, remove the ice bath and continue stirring for 1 hour at room temperature.

  • Pour the reaction mixture into 1 L of an ice/water mixture and extract with dichloromethane (3 x 300 mL).

  • The combined organic extracts are washed with water, 2 x 10% sodium hydroxide solution, and finally 2 x water (250 mL each).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • The crude product can be purified by recrystallization from diethyl ether/hexane to give 3-bromo-2,5-difluorobenzaldehyde (reported yield: 80%).[1]

Protocol 2: General Procedure for the Reduction of 3-Bromo-2,5-difluorobenzaldehyde with NaBH₄

This is a general guideline and may require optimization.

  • Dissolve 1.0 equivalent of 3-bromo-2,5-difluorobenzaldehyde in a suitable solvent (e.g., methanol or a mixture of THF and methanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.1 to 1.5 equivalents of sodium borohydride in small portions.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 1-2 hours), carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography or recrystallization.

References

Identifying side products in Suzuki coupling of (3-Bromo-2,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential side products in the Suzuki-Miyaura cross-coupling reaction of (3-Bromo-2,5-difluorophenyl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the Suzuki coupling of this compound, leading to the formation of undesired side products and reduced yields of the desired biaryl product.

Q1: My Suzuki coupling reaction has a low yield, and I observe several spots on my TLC analysis. What are the most common side products I should expect?

A1: Low yields in Suzuki coupling are often due to the formation of side products. For your specific substrate, this compound, the most common side products are:

  • Homocoupling of the Boronic Acid: This results in a biaryl product derived from the coupling of two boronic acid molecules. This side reaction is often promoted by the presence of oxygen or if the Pd(0) catalyst is not efficiently generated from a Pd(II) precatalyst.[1]

  • Protodeborylation of the Boronic Acid: The boronic acid can be replaced by a hydrogen atom, leading to the formation of an arene byproduct corresponding to your boronic acid starting material. This is a common issue, especially with electron-deficient or heteroaromatic boronic acids, and can be accelerated by high temperatures and certain bases.

  • Dehalogenation of the Aryl Halide: Your starting material, this compound, can be reduced to (2,5-difluorophenyl)methanol. This occurs when the palladium intermediate reacts with a hydride source in the reaction mixture, which can sometimes be the solvent (like an alcohol) or an amine base.[1]

  • Homocoupling of the Aryl Halide: Two molecules of this compound can couple to form a symmetrical biaryl.

Q2: How can I identify which side products are present in my reaction mixture?

A2: You can identify the side products by analyzing the crude reaction mixture using standard analytical techniques:

  • LC-MS and GC-MS: These methods are excellent for identifying the molecular weights of the components in your mixture, allowing you to infer the structures of the side products.

  • NMR Spectroscopy: ¹H and ¹⁹F NMR can help in identifying the structures of the fluorinated aromatic compounds. For instance, the disappearance of the bromine atom in the dehalogenated product will lead to a distinct change in the aromatic proton and fluorine coupling patterns.

Q3: I suspect protodeborylation is a major issue. How can I minimize it?

A3: Protodeborylation is a frequent cause of low yields. To mitigate this:

  • Use a Milder Base: Strong bases can accelerate protodeborylation. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger ones like sodium hydroxide or alkoxides.

  • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excess water can be a proton source for protodeborylation. Using anhydrous solvents and reagents where possible can be beneficial.

  • Use Boronic Esters: Pinacol esters or MIDA esters of the boronic acid are generally more stable and less prone to protodeborylation than the corresponding boronic acids.

  • Optimize Reaction Time and Temperature: Prolonged reaction times and high temperatures can promote the degradation of the boronic acid. Monitor your reaction and stop it as soon as the starting material is consumed.

Q4: Can the hydroxymethyl group on my aryl bromide participate in side reactions?

A4: Yes, the benzylic alcohol functionality can potentially lead to side products, although this is less common than the side reactions mentioned above. Plausible side reactions include:

  • Ether Formation: Intermolecular dehydration between two molecules of the starting material or the product could lead to the formation of a dibenzylic ether, particularly under acidic conditions or at high temperatures.

  • Oxidation: Depending on the reaction conditions and the presence of oxidizing agents, the hydroxymethyl group could be oxidized to an aldehyde.

  • Reaction with Base/Solvent: The alcohol could react with a strong base to form an alkoxide, which might have different reactivity or solubility.

Q5: The two fluorine atoms on my aryl bromide are ortho to the reaction site. How does this affect the reaction and potential side products?

A5: The ortho-fluoro substituent can have several effects:

  • Electronic Effect: Fluorine is an electron-withdrawing group, which can make the aryl bromide more reactive towards oxidative addition, a key step in the catalytic cycle.

  • Steric Hindrance: The ortho-substituent can provide steric hindrance around the reaction center, which might slow down the reaction or influence the choice of an effective ligand. Bulky ligands might be necessary to promote the desired coupling.

  • Influence on Side Reactions: The electronic nature of the fluorinated ring can affect the propensity for side reactions like dehalogenation.

Data Presentation: Common Side Products and Influencing Factors

Side ProductStructureCommon CausesTypical Yield Range (%)Mitigation Strategies
Boronic Acid Homocoupling Ar-Ar (from Boronic Acid)Presence of O₂, inefficient Pd(0) generation5-20Thoroughly degas reaction mixture, use a Pd(0) catalyst source.
Protodeborylation Ar-H (from Boronic Acid)High temperature, prolonged reaction time, strong base, excess water5-30Use milder base, shorter reaction time, lower temperature, consider using a boronic ester.
Dehalogenation (2,5-difluorophenyl)methanolHydride sources (e.g., alcoholic solvents, amine bases)5-15Choose a non-alcoholic solvent if possible, select a non-amine base.
Aryl Halide Homocoupling Bis(3-(hydroxymethyl)-2,5-difluorophenyl)High catalyst loading, high temperature<10Optimize catalyst loading and reaction temperature.
Dibenzylic Ether R-CH₂-O-CH₂-R (R = coupled product)High temperature, acidic conditions<5Maintain neutral or basic pH, avoid excessive heat.

Note: Yield ranges are illustrative and highly dependent on specific reaction conditions.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a general starting procedure and should be optimized for your specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water 4:1)

Procedure:

  • To a flame-dried reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analytical Method for Side Product Identification
  • Sample Preparation: Take a small aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate or methanol).

  • LC-MS Analysis: Inject the sample into an LC-MS system. Use a C18 column with a water/acetonitrile or water/methanol gradient. Monitor the UV absorbance and the mass spectrum. Look for masses corresponding to the expected product and the potential side products listed in the table above.

  • NMR Analysis: For a more detailed structural confirmation, purify the main components of the crude mixture by preparative TLC or column chromatography and analyze them by ¹H and ¹⁹F NMR.

Visualizations

Troubleshooting Workflow for Suzuki Coupling Side Products

Troubleshooting_Suzuki cluster_side_products Identify Major Side Product(s) cluster_solutions Potential Solutions start Low Yield of Desired Product analyze_crude Analyze Crude Mixture (TLC, LC-MS) start->analyze_crude check_sm Check for Unreacted Starting Materials analyze_crude->check_sm side_products Side Products Detected analyze_crude->side_products homocoupling Homocoupling Products (Ar-Ar or Ar'-Ar') side_products->homocoupling Symmetrical Biaryls protodeborylation Protodeborylation Product (Ar'-H) side_products->protodeborylation Arene from Boronic Acid dehalogenation Dehalogenation Product (Ar-H) side_products->dehalogenation Reduced Aryl Halide other_byproducts Other Byproducts (e.g., Ether) side_products->other_byproducts Unusual Masses sol_homocoupling Degas thoroughly Use Pd(0) source homocoupling->sol_homocoupling sol_protodeborylation Use milder base Lower temperature Use boronic ester protodeborylation->sol_protodeborylation sol_dehalogenation Change solvent Use non-amine base dehalogenation->sol_dehalogenation sol_other Optimize temperature Check reagent purity other_byproducts->sol_other Suzuki_Side_Products cluster_reactants Reactants cluster_product Desired Product cluster_side_products Potential Side Products A <this compound> C <(3-(Ar')-2,5-difluorophenyl)methanol> B plus1 + D E F G

References

Technical Support Center: Optimizing Grignard Reactions with Substituted Bromobenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Grignard reactions involving substituted bromobenzaldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges and enhance reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for a successful Grignard reaction with a substituted bromobenzaldehyde?

A1: The success of a Grignard reaction hinges on several key factors:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. All glassware must be rigorously dried, and anhydrous solvents are essential to prevent quenching the reagent.[1][2]

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activation is crucial for initiating the reaction.[1] This can be achieved by methods such as crushing the magnesium, using a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.[1][2]

  • Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard choices as they solvate and stabilize the Grignard reagent.[3][4]

  • Temperature Control: The reaction is exothermic, and maintaining an appropriate temperature is vital to minimize side reactions. Low temperatures during the addition of the aldehyde are often preferred to improve selectivity.[1]

Q2: How do substituents on the bromobenzaldehyde ring affect the reaction?

A2: Substituents on the aromatic ring significantly influence the reactivity of the aldehyde group:

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, some EWGs, particularly nitro groups, can react with the Grignard reagent itself, leading to complex side reactions and low yields.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups decrease the electrophilicity of the carbonyl carbon. This can sometimes lead to slower reaction rates.

Q3: My Grignard reaction is not starting. What are the common causes and solutions?

A3: Failure to initiate is a frequent issue. The primary culprits are typically inactive magnesium or the presence of moisture.[1]

  • Inactive Magnesium: The protective magnesium oxide layer prevents the reaction. Activate the magnesium by gently crushing a few turnings with a glass rod in the reaction flask or by adding a small crystal of iodine.[1][2]

  • Moisture: Ensure all glassware is oven- or flame-dried immediately before use and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]

Q4: I'm observing a significant amount of a biphenyl byproduct. What is causing this and how can I minimize it?

A4: The formation of a biphenyl byproduct (from the coupling of the Grignard reagent with the starting aryl bromide) is likely due to the Wurtz coupling side reaction. This is favored by high concentrations of the aryl bromide and elevated temperatures. To minimize this, add the bromobenzene derivative slowly to the magnesium turnings to maintain a low concentration of the halide.[1]

Troubleshooting Guide

Problem Potential Root Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction; Grignard reagent degradation; Side reactions.Ensure complete consumption of starting materials via TLC. Use freshly prepared or titrated Grignard reagent. Optimize reaction temperature and addition rates.
Reaction Fails to Initiate Inactive magnesium surface; Presence of moisture.Activate magnesium with iodine or 1,2-dibromoethane. Rigorously dry all glassware and use anhydrous solvents under an inert atmosphere.[1][2]
Formation of Biphenyl Byproduct Wurtz coupling reaction.Add the aryl bromide slowly to the magnesium. Avoid excessively high temperatures during Grignard formation.[1]
Formation of a Reduced Product (Alcohol from Aldehyde) Reduction of the aldehyde by the Grignard reagent.This is more common with bulky Grignard reagents. Consider using a milder reducing agent if this is the desired product, or optimize conditions to favor nucleophilic addition.
Complex Mixture of Products Reaction with incompatible functional groups (e.g., -NO₂, -OH, -COOH).Protect incompatible functional groups before forming the Grignard reagent. For nitro-substituted compounds, alternative synthetic routes may be necessary.

Data Presentation

The yield of the Grignard reaction can be influenced by the nature of the substituent on the benzaldehyde and the specific Grignard reagent used. The following table provides some representative data.

Substituted BenzaldehydeGrignard ReagentSolventTemperatureYield (%)
4-FluorobenzaldehydeMethylmagnesium BromideDiethyl ether0 °C to rt~85-95[5]
4-FluorobenzaldehydePhenylmagnesium BromideTHFReflux~90[5]
p-TolualdehydeIsopropylmagnesium BromideDiethyl etherReflux~80[6]
4-ChlorobenzaldehydePhenylmagnesium BromideDiethyl etherRefluxHigh (not quantified)[7]

Experimental Protocols

Protocol 1: General Procedure for the Grignard Reaction with a Substituted Bromobenzaldehyde

This protocol provides a general methodology for the reaction of a Grignard reagent with a substituted bromobenzaldehyde.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Anhydrous diethyl ether or THF

  • Substituted bromobenzaldehyde

  • Appropriate alkyl or aryl halide for Grignard reagent formation

  • Saturated aqueous ammonium chloride (for quenching)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

Part A: Preparation of the Grignard Reagent

  • Assemble a flame- or oven-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of an inert gas like nitrogen or argon.

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • Gently warm the flask with a heat gun until purple iodine vapor is observed, then allow it to cool to room temperature.[5]

  • In the dropping funnel, place a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion of the halide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy gray solution.[2]

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. An ice bath can be used to moderate a vigorous reaction.[5]

Part B: Reaction with the Substituted Bromobenzaldehyde

  • Once the Grignard reagent formation is complete (most of the magnesium has been consumed), cool the reaction mixture in an ice bath.

  • Dissolve the substituted bromobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add this solution to the dropping funnel.

  • Add the aldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by TLC.

Part C: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Grignard_Workflow cluster_prep Preparation cluster_grignard_formation Grignard Reagent Formation cluster_reaction Reaction with Aldehyde cluster_workup Work-up & Purification prep_glassware Dry Glassware activate_mg Activate Mg with I₂ prep_glassware->activate_mg prep_reagents Anhydrous Solvents & Reagents prep_reagents->activate_mg initiate_reaction Initiate with Alkyl/Aryl Halide activate_mg->initiate_reaction complete_addition Slow Addition of Halide initiate_reaction->complete_addition cool_grignard Cool Grignard Reagent (0°C) complete_addition->cool_grignard add_aldehyde Dropwise Addition of Aldehyde cool_grignard->add_aldehyde warm_rt Warm to Room Temperature add_aldehyde->warm_rt quench Quench with sat. NH₄Cl warm_rt->quench extract Extract with Ether quench->extract dry_purify Dry and Purify extract->dry_purify Troubleshooting_Tree start Low Yield or No Reaction check_initiation Did the reaction initiate? start->check_initiation no_initiation No check_initiation->no_initiation No yes_initiation Yes check_initiation->yes_initiation Yes check_reagents Are reagents and solvents anhydrous? no_anhydrous No check_reagents->no_anhydrous No yes_anhydrous Yes check_reagents->yes_anhydrous Yes check_mg Was Mg activated? no_activation No check_mg->no_activation No yes_activation Yes check_mg->yes_activation Yes check_side_products Are side products observed? no_side_products No check_side_products->no_side_products No yes_side_products Yes check_side_products->yes_side_products Yes no_initiation->check_reagents yes_initiation->check_side_products solution_dry Action: Rigorously dry all glassware and use anhydrous solvents. no_anhydrous->solution_dry yes_anhydrous->check_mg solution_activate Action: Activate Mg with I₂ or by crushing. no_activation->solution_activate solution_optimize Action: Optimize temperature and addition rate. Check for incompatible functional groups. no_side_products->solution_optimize solution_wurtz Action: Slow addition of halide to minimize Wurtz coupling. yes_side_products->solution_wurtz

References

Best practices for storing and handling (3-Bromo-2,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling (3-Bromo-2,5-difluorophenyl)methanol, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its integrity and ensure the safety of laboratory personnel.

Storage Conditions:

ParameterRecommendationSource(s)
TemperatureRoom Temperature[1]
AtmosphereStore in a dry environment.[1]
ContainerKeep in a tightly sealed container.[1]
Physical FormWhite to off-white powder or solid.[1][2]

General Handling Precautions:

This compound is an irritant and requires careful handling to avoid contact with skin, eyes, and mucous membranes.[3] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[3] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound, with a focus on its common application in cross-coupling reactions.

Guide 1: Suzuki-Miyaura Cross-Coupling Reactions

Issue: Low or no yield of the desired coupled product.

Possible Causes and Solutions:

  • Catalyst Inactivity:

    • Question: My palladium catalyst doesn't seem to be active. What could be the problem?

    • Answer: The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction to Pd(0).[4] The presence of oxygen can also lead to the formation of inactive palladium species.[4] Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Reactivity:

    • Question: Is the reactivity of this compound a concern in Suzuki coupling?

    • Answer: The electronic properties of the aryl halide can significantly impact the rate-determining oxidative addition step.[5][6] The fluorine atoms on the phenyl ring are electron-withdrawing, which can influence the reactivity of the C-Br bond. While this can sometimes be beneficial, optimization of ligands and reaction conditions may be necessary. For electron-rich aryl bromides, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) can accelerate the oxidative addition.[6]

  • Side Reactions:

    • Question: I am observing significant amounts of side products. What are the common side reactions and how can I minimize them?

    • Answer: Common side reactions in Suzuki coupling include homocoupling of the boronic acid partner and protodebromination (reduction) of the aryl bromide.[4][7]

      • Homocoupling: This is often promoted by the presence of Pd(II) species and oxygen.[4] Rigorous degassing and the use of a fresh, active catalyst can minimize this.

      • Protodebromination: This can occur in the presence of a hydride source. While sometimes unintentional, certain reagents or impurities can act as hydride donors.[7] Ensuring the purity of your reagents and solvents is important.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound?

A1: this compound should be stored at room temperature in a tightly sealed container in a dry place.[1]

Q2: What are the main safety hazards associated with this compound?

A2: This compound is classified as an irritant.[3] It is important to avoid contact with the eyes, skin, and respiratory system by using appropriate personal protective equipment and working in a well-ventilated area.[3]

Q3: I am having trouble purifying my product after a reaction with this compound. What are some common issues and solutions?

A3: Purification by column chromatography can sometimes be challenging.

  • Streaking on TLC plate: If your compound streaks on the TLC plate, it may be due to its acidic or basic nature interacting with the silica gel. Adding a small amount of a modifier to your eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, can improve the peak shape.[8]

  • Poor separation: If you are having difficulty separating your product from impurities, try screening a wider range of solvent systems with varying polarities. Using a gradient elution can also improve separation.[8]

  • Compound decomposition on silica: Some compounds are sensitive to the acidic nature of silica gel. In such cases, you can use a deactivated (neutral) silica gel or an alternative stationary phase like alumina.[8]

Q4: What solvents are suitable for dissolving this compound?

Q5: Are there any known incompatibilities for this compound?

A5: Specific incompatibility data is not available. However, as a substituted benzyl alcohol, it may react with strong oxidizing agents, strong acids, and acid chlorides. The aryl bromide functionality may be incompatible with strong reducing agents.

Visualizations

Storage_Handling_Workflow cluster_storage Storage cluster_handling Handling storage_conditions Store at Room Temperature, in a Dry and Sealed Container ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) storage_conditions->ppe Before Use ventilation Use in a Well-Ventilated Area (Fume Hood)

Caption: Recommended Storage and Handling Workflow.

Troubleshooting_Suzuki_Coupling cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield catalyst Catalyst Inactivity start->catalyst substrate Substrate Reactivity start->substrate side_reactions Side Reactions start->side_reactions solution_catalyst Ensure Pd(0) formation Degas reaction mixture catalyst->solution_catalyst solution_substrate Optimize ligands Adjust reaction conditions substrate->solution_substrate solution_side_reactions Rigorous degassing Use pure reagents side_reactions->solution_side_reactions

Caption: Troubleshooting Logic for Suzuki-Miyaura Coupling.

References

Technical Support Center: Troubleshooting Reactions with (3-Bromo-2,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Bromo-2,5-difluorophenyl)methanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types where this compound is used?

A1: this compound is a versatile building block commonly employed in a variety of cross-coupling and substitution reactions. The primary reaction types include:

  • Suzuki-Miyaura Coupling: The bromo-substituent readily participates in palladium-catalyzed cross-coupling with boronic acids or esters to form C-C bonds.

  • Buchwald-Hartwig Amination: The aryl bromide can be coupled with a wide range of primary and secondary amines to form C-N bonds.

  • Williamson Ether Synthesis: The hydroxyl group can be deprotonated to form an alkoxide, which can then be reacted with an alkyl halide to form an ether.

  • Esterification: The methanol moiety can be esterified with carboxylic acids or their derivatives.

Q2: I am observing a significant amount of starting material remaining in my Suzuki-Miyaura coupling reaction. What are the likely causes?

A2: Low conversion in Suzuki-Miyaura couplings with this substrate can often be attributed to several factors:

  • Catalyst Inactivation: The palladium catalyst is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.

  • Ineffective Base: The choice and quality of the base are critical. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting material or boronic acid. Ensure the base is finely powdered and anhydrous.

  • Poor Reagent Quality: Verify the purity of your this compound, boronic acid/ester, and other reagents. Impurities can poison the catalyst. Boronic acids, especially those with electron-withdrawing groups, can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom), particularly at elevated temperatures.

  • Suboptimal Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates, specialized biarylphosphine ligands (e.g., SPhos, XPhos) may be required.

Q3: My Buchwald-Hartwig amination reaction is sluggish and gives low yields. How can I improve it?

A3: Low yields in Buchwald-Hartwig aminations are often related to the catalyst system and reaction conditions:

  • Ligand Selection: The electronic and steric properties of the phosphine ligand are paramount. Bulky, electron-rich ligands are often necessary to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base Choice: A strong, non-nucleophilic base is required. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄). The solubility of the base can also play a role.

  • Solvent Effects: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.

  • Temperature: While some modern catalyst systems operate at room temperature, many Buchwald-Hartwig reactions require heating to proceed at a reasonable rate.

Q4: I am attempting a Williamson ether synthesis using the alkoxide of this compound and a secondary alkyl halide, but I am primarily observing an elimination product. Why is this happening?

A4: The Williamson ether synthesis proceeds via an S_N2 mechanism.[1][2] The alkoxide you are using is a strong base. When reacted with a sterically hindered electrophile, such as a secondary or tertiary alkyl halide, the E2 elimination pathway can compete with and often dominate the desired S_N2 substitution, leading to the formation of an alkene instead of the ether.[1] To favor ether formation, it is best to use a primary alkyl halide or a methyl halide.[1][3]

Troubleshooting Guides

Low Conversion in Suzuki-Miyaura Coupling

If you are experiencing low conversion rates in your Suzuki-Miyaura coupling reaction with this compound, consider the following troubleshooting steps.

G start Low Conversion reagent_quality Check Reagent Purity (Aryl Halide, Boronic Acid) start->reagent_quality inert_atmosphere Ensure Inert Atmosphere (Degas Solvents) start->inert_atmosphere catalyst_system Optimize Catalyst System reagent_quality->catalyst_system inert_atmosphere->catalyst_system reaction_conditions Adjust Reaction Conditions catalyst_system->reaction_conditions ligand Screen Different Ligands (e.g., XPhos, SPhos) catalyst_system->ligand base Vary Base (e.g., K3PO4, Cs2CO3) catalyst_system->base temperature Increase Temperature Incrementally reaction_conditions->temperature time Increase Reaction Time reaction_conditions->time analysis Analyze Reaction Mixture (LC-MS, NMR) success Improved Conversion analysis->success ligand->analysis base->analysis temperature->analysis time->analysis

Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
ParameterCondition A (Standard)Condition B (For Challenging Substrates)Rationale for Change
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%)Pd₂(dba)₃ is often more active for challenging couplings.
Ligand NoneXPhos (4 mol%)Bulky, electron-rich ligands like XPhos can improve catalytic activity.
Base Na₂CO₃ (2 equiv.)K₃PO₄ (3 equiv.)K₃PO₄ is a stronger base that can be more effective.
Solvent Toluene/EtOH/H₂O (4:1:1)Dioxane or THF (anhydrous)Anhydrous conditions can minimize protodeboronation of the boronic acid.
Temperature 80 °C100-110 °CHigher temperatures may be required to overcome activation barriers.
Reaction Time 12 h18-24 hIncreased time may be necessary for complete conversion.

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst, the ligand, and the base under an inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Low Yield in Buchwald-Hartwig Amination

For low-yielding Buchwald-Hartwig amination reactions, a systematic optimization of the catalyst system and reaction parameters is recommended.

G low_yield Low Yield catalyst_screening Catalyst/Ligand Screening low_yield->catalyst_screening ligand_choice Bulky Biarylphosphine Ligands (e.g., BrettPhos, RuPhos) catalyst_screening->ligand_choice base_optimization Base Optimization base_choice Strong, Non-nucleophilic Bases (e.g., NaOtBu, LHMDS) base_optimization->base_choice solvent_effect Solvent Screening solvent_choice Anhydrous Aprotic Solvents (e.g., Toluene, Dioxane) solvent_effect->solvent_choice temp_time Temperature/Time Adjustment high_yield Improved Yield temp_time->high_yield ligand_choice->base_optimization base_choice->solvent_effect solvent_choice->temp_time

Optimization strategy for Buchwald-Hartwig amination reactions.
ParameterCondition A (General)Condition B (For Hindered Amines)Rationale for Change
Catalyst Pd(OAc)₂ (2 mol%)[Pd(allyl)Cl]₂ (1 mol%)Pre-catalysts can offer improved stability and activity.
Ligand Xantphos (4 mol%)BrettPhos (2-4 mol%)More sterically demanding ligands can facilitate reductive elimination.
Base Cs₂CO₃ (2 equiv.)NaOtBu or LHMDS (2 equiv.)Stronger bases are often required for less nucleophilic or hindered amines.
Solvent Toluene1,4-DioxaneSolvent can influence catalyst solubility and reactivity.
Temperature 100 °C110 °CIncreased temperature may be necessary for challenging substrates.
Reaction Time 12-18 h24 hLonger reaction times may be needed to drive the reaction to completion.

  • In a glovebox, charge an oven-dried vial with the palladium precatalyst, ligand, and base.

  • Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Add the anhydrous, degassed solvent and seal the vial.

  • Remove the vial from the glovebox and heat with vigorous stirring for the specified time.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Troubleshooting Ether and Ester Formation

Q: How can I favor the S_{N}2 pathway over E2 elimination?

A: To minimize the competing E2 elimination reaction:

  • Choose a Primary Alkyl Halide: The rate of S_N2 reactions is highly sensitive to steric hindrance at the electrophilic carbon. Primary alkyl halides are much better substrates than secondary or tertiary halides.[1][3]

  • Use a Less Hindered Base (if possible): While the alkoxide of this compound is inherently bulky, ensuring the other reaction components are optimized for S_N2 is key.

  • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can favor the S_N2 product.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can enhance the rate of S_N2 reactions.[2]

Q: My Fischer esterification is not going to completion. What can I do?

A: Fischer esterification is an equilibrium process. To drive it towards the product, you can:

  • Use an Excess of one Reactant: Typically, the alcohol (in this case, your substrate) or the carboxylic acid is used in large excess.

  • Remove Water: As water is a product, its removal will shift the equilibrium to the right. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Use a Strong Acid Catalyst: Sulfuric acid is a common catalyst. Ensure it is anhydrous and used in a sufficient catalytic amount.

For substrates that are sensitive to strong acid, alternative methods like the Steglich esterification (using DCC and DMAP) or the Mitsunobu reaction (using a phosphine and an azodicarboxylate) can be employed under milder conditions.[4]

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Fischer Carboxylic acid, H₂SO₄ (cat.)Reflux in excess alcoholInexpensive reagentsEquilibrium reaction, harsh conditions
Steglich Carboxylic acid, DCC, DMAPRoom temperatureMild conditions, high yieldsDicyclohexylurea byproduct can be difficult to remove
Mitsunobu Carboxylic acid, PPh₃, DEAD/DIAD0 °C to room temperatureVery mild, neutral conditionsStoichiometric phosphine oxide and hydrazine byproducts

References

Technical Support Center: Scaling Up the Synthesis of (3-Bromo-2,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of (3-Bromo-2,5-difluorophenyl)methanol.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and scalable method for the synthesis of this compound is the reduction of 3-bromo-2,5-difluorobenzaldehyde. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in a suitable solvent such as methanol or ethanol. This route is favored for its high selectivity, operational simplicity, and the ready availability of the starting materials.

Q2: What are the critical process parameters to monitor during the scale-up of the NaBH₄ reduction?

A2: When scaling up the reduction of 3-bromo-2,5-difluorobenzaldehyde with sodium borohydride, the following parameters are critical:

  • Temperature Control: The addition of NaBH₄ is exothermic. Maintaining a consistent and controlled temperature, typically between 0-25°C, is crucial to prevent runaway reactions and minimize side product formation.

  • Addition Rate of NaBH₄: A slow, controlled addition of the reducing agent is necessary to manage the exotherm and ensure consistent reaction kinetics.

  • Stoichiometry of NaBH₄: While a slight excess of NaBH₄ is often used to ensure complete conversion, a large excess can lead to purification challenges and potential side reactions. Careful optimization of the molar ratio is essential.

  • Stirring Efficiency: Adequate agitation is vital to ensure proper mixing of the reactants, especially as the reaction volume increases. Poor mixing can lead to localized "hot spots" and incomplete reaction.

  • Quenching Procedure: The quenching of excess NaBH₄ must be performed carefully and at a controlled rate, typically by adding an acid, to manage the evolution of hydrogen gas.

Q3: What are the potential side reactions to be aware of during the synthesis?

A3: The primary side reactions of concern during the NaBH₄ reduction of 3-bromo-2,5-difluorobenzaldehyde include:

  • Over-reduction: Although less common with NaBH₄ compared to stronger reducing agents, it's a possibility if reaction conditions are not well-controlled.

  • Hydrodehalogenation: There is a potential for the replacement of the bromine or fluorine atoms with hydrogen, although this is generally not a significant issue with NaBH₄ under standard conditions.

  • Formation of borate esters: The reaction between the alcohol product and borane intermediates can form borate esters, which need to be hydrolyzed during the workup to isolate the final product.

Q4: What are the recommended purification methods for large-scale production of this compound?

A4: For large-scale purification, the following methods are recommended:

  • Aqueous Workup: After quenching the reaction, an aqueous workup is necessary to remove inorganic byproducts and water-soluble impurities. This typically involves extraction with a suitable organic solvent.

  • Crystallization: If the product is a solid at room temperature, crystallization is an effective and scalable purification technique. The choice of solvent is critical and may require screening to find optimal conditions for yield and purity.

  • Distillation: If the product is a high-boiling liquid, vacuum distillation can be a viable purification method.

  • Column Chromatography: While effective at the lab scale, flash column chromatography can be less practical and more expensive for large-scale production. It is typically used for polishing if high purity is required and other methods are insufficient.

II. Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure the NaBH₄ is of good quality and has not degraded. Use a fresh batch if necessary.- Check the stoichiometry of NaBH₄; a slight excess (e.g., 1.1-1.5 equivalents) is often required.
Degradation of NaBH₄ - NaBH₄ reacts with protic solvents like methanol. While often used as a solvent, the reaction should ideally be performed at a controlled temperature (e.g., 0-10°C) to minimize this decomposition.[1] For larger scales, consider using a co-solvent system like THF/methanol.[2]
Loss of Product during Workup - Ensure the pH of the aqueous layer is appropriate during extraction to prevent the product from partitioning into the aqueous phase.- Use an adequate volume of extraction solvent and perform multiple extractions to ensure complete recovery of the product.
Side Reactions - Maintain strict temperature control during the addition of NaBH₄ to minimize side reactions.- Ensure the starting aldehyde is of high purity, as impurities can lead to undesired side products.
Problem 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Step
Unreacted Starting Material (3-bromo-2,5-difluorobenzaldehyde) - Increase the reaction time or the amount of NaBH₄ slightly.- Improve stirring efficiency to ensure better mixing of reactants.
Formation of Borate Esters - Ensure complete hydrolysis of borate esters during the workup by stirring with an acidic solution for a sufficient amount of time.
Hydrodehalogenation Byproducts - While less likely with NaBH₄, if this is observed, consider using milder reaction conditions (e.g., lower temperature).
Solvent Impurities - Use high-purity solvents for both the reaction and the purification steps.

III. Experimental Protocols

Synthesis of 3-bromo-2,5-difluorobenzaldehyde

A detailed protocol for the synthesis of the starting material, 3-bromo-2,5-difluorobenzaldehyde, can be found in the literature. One common method involves the diazotization of 4-amino-3-bromo-2,5-difluorobenzaldehyde followed by a Sandmeyer-type reaction.

Lab-Scale Synthesis of this compound

Materials:

  • 3-bromo-2,5-difluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-bromo-2,5-difluorobenzaldehyde (1.0 eq) in methanol (10-20 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Stir the reaction mixture at 0°C for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0°C until the evolution of gas ceases.

  • Remove the methanol under reduced pressure.

  • Add water and extract the product with dichloromethane or ethyl acetate (3 x 20 volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by crystallization.

Considerations for Scale-Up

For scaling up this synthesis, a solvent-free approach using wet silica gel has been reported to be efficient for the reduction of benzaldehyde, achieving a 94% yield in 30 minutes for a 5.31 g scale reaction.[3][4] This method could offer advantages in terms of reduced solvent waste and easier workup on a larger scale.

IV. Data Presentation

Table 1: Comparison of Reducing Agents for Aldehyde Reduction

Reducing AgentSelectivity for Aldehydes over KetonesReactivity with Halogenated AromaticsSafety Considerations
Sodium Borohydride (NaBH₄) HighGenerally low reactivity towards C-X bondReacts with protic solvents to produce H₂ gas.
Lithium Aluminum Hydride (LiAlH₄) Low (reduces both)Can cause hydrodehalogenationHighly reactive with water and protic solvents; pyrophoric.
Diisobutylaluminium Hydride (DIBAL-H) HighCan be used for selective reductionsPyrophoric, reacts violently with water.

V. Visualizations

Experimental Workflow for the Synthesis

experimental_workflow start Start: 3-bromo-2,5-difluorobenzaldehyde dissolution Dissolution in Methanol start->dissolution cooling Cooling to 0°C dissolution->cooling reduction Addition of NaBH4 cooling->reduction quench Quenching with 1M HCl reduction->quench extraction Aqueous Workup & Extraction quench->extraction purification Purification (Crystallization/Chromatography) extraction->purification product Final Product: this compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_reagent Increase NaBH4 / Reaction Time incomplete->increase_reagent check_workup Review Workup & Purification complete->check_workup optimize_purification Optimize Purification Method check_workup->optimize_purification

Caption: A logical workflow for troubleshooting common issues during the synthesis.

References

Technical Support Center: Preventing Unwanted Dehalogenation in Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for fluorinated compound chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted dehalogenation reactions. The stability of the carbon-fluorine (C-F) bond is a key reason for the widespread use of fluorinated compounds in pharmaceuticals and materials science, as it can enhance metabolic stability and binding affinity.[1][2][3] However, under certain experimental conditions, this robust bond can be cleaved, leading to undesired byproducts.

Frequently Asked Questions (FAQs)

Q1: Why does unwanted dehalogenation (defluorination) occur if the C-F bond is the strongest single bond in organic chemistry?

A1: While the C-F bond is exceptionally strong (with a bond dissociation energy up to 130 kcal/mol), its cleavage is not impossible.[4] Several chemical pathways can overcome this energy barrier under common laboratory conditions. These mechanisms often do not involve simple homolytic cleavage but rather proceed through lower-energy transition states. Key mechanisms include:

  • Reductive Dehalogenation/Hydrodefluorination (HDF): This is a common side reaction where a C-F bond is replaced by a C-H bond.[5] It can be promoted by transition metal catalysts (e.g., Palladium, Iridium), strong reducing agents, or photoredox catalysis.[6][7][8][9] The driving force is often the formation of an even stronger metal-fluorine or silicon-fluorine bond.[5]

  • Oxidative Dehalogenation: Certain enzymatic systems, like Cytochrome P450 monooxygenases, and powerful chemical oxidants can cleave the C-F bond by introducing an oxygen atom.[10][11][12]

  • Elimination Reactions: Under basic conditions or at elevated temperatures, β-elimination of fluorine can occur, leading to the formation of alkenes.[13]

  • Radical Pathways: Visible light photoredox catalysis can generate radical intermediates that facilitate C-F bond cleavage through single electron transfer processes.[14][15]

Q2: Which analytical techniques are best for detecting and quantifying dehalogenation byproducts?

A2: Detecting dehalogenation impurities can be challenging because the byproducts often have similar chromatographic behavior to the parent halogenated compound.[16] The most effective techniques include:

  • UHPLC-HRESIMS: Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Electrospray Ionization Mass Spectrometry is a powerful tool. Using a pentafluorophenyl (PFP) column can improve the chromatographic separation of the halogenated drug and its non-halogenated analog.[16][17] HRMS provides the necessary mass accuracy to unambiguously identify the dehalogenated species.

  • ¹⁹F NMR Spectroscopy: This technique is highly sensitive to the local chemical environment of fluorine atoms. The disappearance of a specific fluorine signal or the appearance of new signals can directly indicate that a dehalogenation event has occurred.

  • GC-MS: For volatile compounds, Gas Chromatography-Mass Spectrometry is a standard method for separating and identifying reaction components, including dehalogenated side products.[17]

Q3: How does the position of the fluorine atom on a molecule affect its susceptibility to dehalogenation?

A3: The molecular context of the C-F bond is critical.

  • Aromatic vs. Aliphatic: C(sp²)-F bonds on aromatic rings can be susceptible to nucleophilic aromatic substitution (SNA_r_), especially if the ring is activated by electron-withdrawing groups.[6]

  • Benzylic/Allylic Positions: Fluorine atoms at benzylic or allylic positions can be more labile, particularly under conditions that favor the formation of stabilized carbocations or radicals.

  • Multiple Fluorination: As more fluorine atoms are added to the same carbon (geminal fluorination), the C-F bonds become shorter and stronger, increasing their stability.[4] This is why groups like -CF₃ are generally very robust.

Troubleshooting Guide

This guide addresses specific issues encountered during experiments that may indicate unwanted dehalogenation.

Problem / ObservationPossible Cause(s)Recommended Solution(s)
Significant hydrodefluorination (C-F replaced by C-H) is observed. 1. Presence of a protic source: Trace water, alcohols, or acidic protons can provide the hydrogen for HDF, especially in metal-catalyzed reactions.[18] 2. Active Catalyst: Transition metals like Palladium (Pd) are highly effective at catalyzing HDF.[7] 3. Reducing Agent: The use of strong, fluorophilic reducing agents like hydrosilanes or aluminum hydrides can promote C-F cleavage.[6][19]1. Ensure anhydrous conditions: Rigorously dry all solvents, reagents, and glassware. Run the reaction under an inert atmosphere (N₂ or Ar).[13][18] 2. Catalyst selection: If possible, choose a catalyst with lower HDF activity. If a Pd catalyst is necessary, screen different ligands or consider catalyst inhibitors. 3. Use milder reducing agents: If a reduction is required elsewhere in the molecule, select a reagent less prone to cleaving C-F bonds. Consider adjusting reaction temperature, as HDF can be temperature-dependent.
Elimination byproducts (alkenes) are forming. 1. High reaction temperature: Elimination reactions are often favored entropically at higher temperatures.[13] 2. Presence of a strong base: Strong, non-nucleophilic bases can promote E2 elimination pathways.[13] 3. Substrate structure: The substrate may have an accessible β-proton that is easily abstracted.1. Lower the reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. 2. Use a weaker or sterically hindered base: If a base is required, switch to a milder alternative (e.g., K₂CO₃ instead of DBU) or a non-nucleophilic, hindered base.[13] Consider running the reaction under neutral or acidic conditions if the desired transformation allows.
Starting material is consumed, but the desired product yield is low, with multiple unidentified byproducts. 1. Reagent incompatibility: The fluorinating agent may be reacting with the solvent. For example, Selectfluor can react exothermically with DMF, pyridine, and DMSO.[18][20] 2. Radical reactions: Light or radical initiators may be triggering unintended side reactions. Visible light photoredox catalysis, if not the intended pathway, can be initiated by ambient light.[14] 3. Substrate instability: The substrate itself may be unstable to the reaction conditions (e.g., strongly acidic or basic media), leading to polymerization or degradation.[18]1. Check solvent compatibility: Always verify that your solvent is inert to the fluorinating agent and other reagents. Acetonitrile is often a compatible solvent for many fluorination reactions.[18][20] 2. Exclude light: Run the reaction in a flask wrapped in aluminum foil to prevent photo-initiated side reactions. 3. Use milder conditions: Employ neutral fluorination methods for sensitive substrates.[18] Buffer the reaction if necessary to control the pH.
Defluorination is observed during in vitro metabolic assays (e.g., liver microsomes). 1. Enzymatic cleavage: Metalloenzymes, particularly Cytochrome P450s, are known to catalyze C-F bond cleavage through oxidative pathways.[10][21] 2. Hydrolytic defluorination: Some dehalogenase enzymes can facilitate hydrolytic C-F bond cleavage.[22][23]1. Block metabolic "soft spots": If the goal is to improve metabolic stability, consider redesigning the molecule to place the fluorine at a position less accessible to enzymatic attack or to block a known site of metabolism.[3][24] 2. Inhibit specific enzymes: In mechanistic studies, use known inhibitors of P450s or other enzyme classes to identify the catalyst responsible for the defluorination.

Key Prevention Strategies & Data

Optimizing reaction parameters is crucial for preventing unwanted dehalogenation. The following table summarizes the impact of key variables.

ParameterEffect on DehalogenationRecommendations & Considerations
Temperature Higher temperatures often increase the rate of side reactions like HDF and elimination.[13]Operate at the lowest feasible temperature. A temperature screen is recommended during optimization.
Solvent Protic solvents (H₂O, alcohols) can be a source of hydrogen for HDF. Some polar aprotic solvents (DMF, DMSO) can react with certain fluorinating agents.[18][20]Use dry, aprotic, and non-reactive solvents like CH₃CN, THF, or Dioxane. Always check compatibility.
pH / Base / Acid Strong bases can promote elimination.[13] Strongly acidic or basic conditions can degrade sensitive substrates.[18]Use the mildest acid/base necessary. Consider using buffered systems or non-nucleophilic, sterically hindered bases to minimize side reactions.
Catalyst / Reagent Highly active hydrogenation catalysts (e.g., Pd/C) are prone to causing HDF. Some fluorinating agents are harsh and can lead to byproducts.Select catalysts and reagents known for high selectivity. For deoxyfluorination, reagents like PyFluor may offer milder conditions than DAST. For HDF-prone substrates, avoid catalysts known for C-F activation.
Atmosphere Presence of H₂ (e.g., from a prior hydrogenation step) can lead to extensive HDF with residual catalyst. O₂ can participate in or inhibit certain radical pathways.Conduct reactions under an inert atmosphere (N₂ or Ar). Ensure equipment is free from contaminants from previous reactions.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrodefluorination in a Metal-Catalyzed Cross-Coupling Reaction

This protocol outlines best practices for setting up a reaction where HDF is a known risk.

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.

  • Solvent Preparation: Use anhydrous solvent from a freshly opened bottle or dispense from a solvent purification system. If using bottled solvent, ensure it is rated as anhydrous (<50 ppm H₂O).

  • Reagent Handling: Handle all reagents, especially the catalyst and any bases, under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Weigh moisture-sensitive reagents quickly.[18]

  • Reaction Setup: Assemble the reaction flask under a positive pressure of nitrogen or argon. Add the substrate, ligand, and any solid reagents. Purge the vessel with the inert gas for 5-10 minutes.

  • Addition of Liquids: Add the anhydrous solvent via a dry syringe. If a liquid base or other reagent is used, ensure it is also anhydrous and add it via syringe.

  • Degassing (Optional but Recommended): For many cross-coupling reactions, degas the reaction mixture to remove dissolved oxygen. This can be done by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Initiation and Monitoring: Add the metal catalyst. Heat the reaction to the desired temperature using an oil bath with a temperature controller. Monitor the reaction progress by TLC, GC-MS, or LC-MS, paying close attention to the appearance of any lower molecular weight byproducts corresponding to dehalogenated material.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully, avoiding large amounts of protic solvents if the product is sensitive.

Protocol 2: Monitoring Dehalogenation Impurities by UHPLC-HRESIMS

This protocol provides a starting point for developing an analytical method to separate and identify a halogenated active pharmaceutical ingredient (API) from its dehalogenated impurity.[16][17]

  • Instrumentation: Use a UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Column Selection: A pentafluorophenyl (PFP) stationary phase is often effective for resolving halogenated compounds from their non-halogenated analogs.[16][17] An alternative is a high-quality C18 column.

    • Example Column: Waters Acquity UPLC BEH PFP, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Develop a gradient method to achieve separation. A shallow, extended gradient is often necessary.

    • Initial Conditions: 95% A, 5% B

    • Gradient: Ramp to 95% B over 10 minutes.

    • Hold and Re-equilibration: Hold at 95% B for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.

  • MS Detection:

    • Ionization Mode: Use Electrospray Ionization (ESI), in either positive or negative mode depending on the analyte's properties.

    • Scan Mode: Acquire data in full scan mode with high resolution (>60,000) to allow for accurate mass determination.

    • Data Analysis: Extract ion chromatograms for the exact mass of the expected API and its dehalogenated counterpart. The mass difference will correspond to the mass of the halogen minus the mass of hydrogen. For a C-F to C-H transformation, the mass will decrease by 17.995 Da (F - H).

Diagrams and Workflows

Troubleshooting_Flowchart Troubleshooting Unwanted Dehalogenation start Dehalogenation Detected (e.g., by LCMS, NMR) check_type What is the primary byproduct? start->check_type hydrodefluorination Hydrodefluorination (HDF) C-F -> C-H check_type->hydrodefluorination HDF elimination Elimination (Alkene Formation) check_type->elimination Elimination other Other Degradation check_type->other Other check_hdf_source Potential H- source? hydrodefluorination->check_hdf_source check_elim_conditions Check Reaction Conditions elimination->check_elim_conditions check_stability Check Reagent/Substrate Compatibility other->check_stability solution_anhydrous Solution: Use anhydrous solvents/reagents. Run under inert atmosphere. check_hdf_source->solution_anhydrous Protic Contaminants? solution_catalyst Solution: Change catalyst or ligand. Screen for lower reactivity. check_hdf_source->solution_catalyst Active HDF Catalyst? solution_temp Solution: Lower reaction temperature. check_elim_conditions->solution_temp High Temperature? solution_base Solution: Use a weaker or hindered base. Consider neutral conditions. check_elim_conditions->solution_base Strong Base? solution_solvent Solution: Verify solvent compatibility. Exclude light. check_stability->solution_solvent HDF_Cycle Simplified Catalytic Hydrodefluorination (HDF) Cycle cluster_cycle M_cat Active Catalyst LnM(0) OA Oxidative Addition LnM(II)(F)(ArF) M_cat->OA + Ar-F LM Ligand Metathesis LnM(II)(H)(ArF) OA->LM + [H] source (e.g., H-SiR3) - F-SiR3 RE Reductive Elimination LM->RE RE->M_cat - Ar-H ArH_out Dehalogenated Product (Ar-H) ArF_in Fluorinated Substrate (Ar-F) H_source_in Hydrogen Source (e.g., Hydrosilane) Experimental_Workflow Experimental Workflow for Fluorination Reactions prep 1. Preparation - Dry Glassware - Prepare Anhydrous Solvents setup 2. Reaction Setup - Inert Atmosphere (N2/Ar) - Add Substrate & Reagents prep->setup reaction 3. Reaction - Controlled Temperature - Stirring setup->reaction monitor 4. Monitoring - TLC, LC-MS, GC-MS - Check for Byproducts reaction->monitor monitor->reaction Continue Reaction workup 5. Work-up - Quench Reaction - Extraction monitor->workup Reaction Complete analysis 6. Analysis & Purification - NMR, HRMS - Chromatography workup->analysis

References

Optimizing palladium catalyst loading for coupling with (3-Bromo-2,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing palladium catalyst loading in coupling reactions with (3-Bromo-2,5-difluorophenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the typical palladium catalyst loading range for coupling reactions with this compound?

A1: For initial screening of Suzuki, Heck, or Sonogashira coupling reactions with this compound, a palladium catalyst loading of 1-3 mol% is a common starting point.[1] For challenging substrates or to improve reaction kinetics, the loading can be increased to 5 mol%. In well-optimized systems, catalyst loading can sometimes be reduced to as low as 0.1-0.5 mol% or even into the parts-per-million (ppm) range, particularly in process development scenarios.[2]

Q2: Which palladium precatalyst is best suited for this substrate?

A2: The choice of palladium precatalyst is crucial for efficient coupling. For electron-deficient aryl bromides like this compound, highly active catalysts are often required. Good starting points include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladacycles like CataCXium® A, especially when dealing with potentially coordinating ortho-substituents.[3] The selection should be made in conjunction with an appropriate ligand.

Q3: How do the fluorine substituents on the aromatic ring affect the coupling reaction?

A3: The electron-withdrawing nature of the two fluorine atoms makes the aryl bromide more electron-deficient, which can facilitate the oxidative addition step in the catalytic cycle. However, it can also increase the propensity for side reactions like dehalogenation.[4] The steric hindrance from the ortho-fluorine and the coordinating potential of the ortho-methanol group can also influence catalyst activity and may require the use of bulky ligands.

Q4: What are the most common side reactions to watch for?

A4: The most common side reactions include:

  • Dehalogenation: Replacement of the bromine atom with a hydrogen atom. This is a known issue with electron-deficient aryl halides.[4]

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions).

  • Protodeboronation (Suzuki): Cleavage of the C-B bond of the boronic acid before transmetalation.

Careful optimization of the base, solvent, and temperature can help minimize these undesired reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no yield, consider the following troubleshooting steps, presented in a logical workflow.

Caption: Troubleshooting workflow for low product yield.

Issue 2: Significant Dehalogenation Byproduct

The presence of a significant amount of the dehalogenated product, (2,5-difluorophenyl)methanol, indicates a common side reaction.

Caption: Steps to minimize dehalogenation.

Data Presentation: Catalyst Loading Optimization

The following tables provide representative data on the effect of palladium catalyst loading on reaction yield for different coupling types. Note that optimal conditions will vary for this compound and require experimental verification.

Table 1: Suzuki-Miyaura Coupling of a Fluorinated Aryl Bromide

EntryPd SourceCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂0.5SPhosK₃PO₄Toluene/H₂O1001275
2Pd(OAc)₂1.0SPhosK₃PO₄Toluene/H₂O100892
3Pd(OAc)₂2.0SPhosK₃PO₄Toluene/H₂O100495
4PdCl₂(dppf)3.0(dppf)K₂CO₃Dioxane/H₂O901688

Data is illustrative and based on typical results for similar substrates.

Table 2: Heck Coupling of an Electron-Deficient Aryl Bromide with Styrene

EntryPd SourceCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂1.0P(o-tolyl)₃Et₃NDMF1002465
2Pd(OAc)₂2.0P(o-tolyl)₃Et₃NDMF1001878[5]
3Pd₂(dba)₃1.5P(t-Bu)₃NaOAcDMA1202072[5]
4PdCl₂(PPh₃)₂5.0(PPh₃)KOAcDCE801684[6]

Data is illustrative and based on typical results for similar substrates.

Table 3: Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne

EntryPd SourceCatalyst Loading (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂1.02.0Et₃NTHF651270
2Pd(PPh₃)₂Cl₂2.04.0Et₃NTHF65685[5]
3Pd(OAc)₂1.5- (Copper-free)Cs₂CO₃Dioxane1001281
4Pd(PPh₃)₄3.05.0PiperidineDMF80890

Data is illustrative and based on typical results for similar substrates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of parameters is recommended.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 0.1-0.2 M concentration).[5]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Heck Coupling

This protocol is a general starting point for the Heck coupling of this compound with an alkene (e.g., styrene or an acrylate).

  • Reaction Setup: In a sealed tube, combine the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., P(o-tolyl)₃, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or DMA).[5] Then, add this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 equiv.), and the base (e.g., Et₃N, 2.0 equiv.) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath to the desired temperature (e.g., 100-120 °C) with stirring.

  • Monitoring: Monitor the reaction by GC-MS or TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. Concentrate the organic layer and purify the residue by column chromatography.

General Protocol for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the base (e.g., Et₃N, 3.0 equiv.) and the terminal alkyne (1.2 equiv.).[5]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through celite, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

References

Technical Support Center: Managing Reaction Temperature for Selective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage reaction temperature for selective synthesis. Precise temperature control is critical for maximizing product yield and purity while minimizing byproduct formation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are common indicators that my reaction temperature is not optimized for selective synthesis?

Common signs of suboptimal reaction temperature include:

  • Lower than expected yield: The desired product is not forming efficiently.[3][4]

  • Formation of unexpected byproducts: Unwanted side reactions are occurring, leading to impurities detected in analytical data (e.g., HPLC, GC-MS, NMR).[1][3]

  • Inconsistent results between batches: Difficulty in reproducing the same outcome, suggesting poor temperature control.[3][4]

  • Reaction stalling or proceeding too rapidly: The reaction kinetics are either too slow or uncontrollably fast.[3]

  • Formation of colored impurities: Discoloration of the reaction mixture can indicate decomposition or side product formation.[3]

Q2: What are the primary methods for controlling reaction temperature in a laboratory setting?

Several methods are available for controlling reaction temperature, ranging from simple setups to sophisticated automated systems.[5][6] The choice depends on the target temperature, the scale of the reaction, and the required precision.[6]

  • Cooling Baths: Used for reactions requiring temperatures below ambient. Common cooling baths are summarized in the table below.[6][7]

  • Heating Baths: For reactions requiring elevated temperatures, oil baths are commonly used for temperatures up to 220°C, while water baths are suitable for gentle heating between 35-80°C.[7]

  • Jacketed Reactors: These reactors have a surrounding jacket through which a heat transfer fluid is circulated to provide uniform heating or cooling.[1][3][8]

  • Automated Systems: Professional labs often rely on automated systems like thermostatically controlled water baths or cryocools for precise and continuous temperature management.[5][7] These systems use a feedback loop to maintain a constant temperature.[5]

Q3: How does temperature influence reaction selectivity?

Temperature plays a crucial role in determining the selectivity of a chemical reaction. Many reactions can proceed through multiple pathways, leading to different products.[9] Temperature can be the deciding factor that favors the formation of the desired product over unwanted byproducts.[9] According to Le Chatelier's principle, for reversible reactions, increasing the temperature will favor the endothermic direction, while decreasing the temperature will favor the exothermic direction.[10] By carefully controlling the temperature, chemists can steer the reaction towards the desired outcome, enhancing product yield and purity.[10]

Q4: What is a thermal runaway and how can I prevent it?

A thermal runaway is a dangerous situation that can occur in exothermic reactions, which release heat. If the heat generated by the reaction exceeds the rate at which it can be removed, the reaction temperature will increase.[9] This rise in temperature further accelerates the reaction rate, leading to a vicious cycle of increasing heat generation.[9] This can result in violent boiling, a rapid increase in pressure, and even an explosion.[9]

To prevent thermal runaway:

  • Ensure adequate cooling: The reactor's cooling system must be able to handle the maximum heat released by the reaction.[11]

  • Understand reaction kinetics: Knowing the rate of reaction at various temperatures helps in predicting and controlling the heat evolution.[11]

  • Good mixing: Proper stirring prevents the formation of localized hot spots.[11]

  • Controlled reagent addition: Slow and controlled addition of reagents can help manage the rate of heat generation.

Troubleshooting Guides

Issue: An unexpected byproduct is observed in my reaction.

This guide will help you diagnose and resolve the formation of unexpected byproducts that may be related to reaction temperature.

Byproduct_Troubleshooting start Byproduct Detected check_temp_dependence Is the byproduct's formation known to be temperature-dependent? start->check_temp_dependence action_decrease_temp Action: Decrease reaction temperature in increments (e.g., 10°C) check_temp_dependence->action_decrease_temp Yes, forms at higher temperatures action_increase_temp Action: Increase reaction temperature in increments (e.g., 10°C) check_temp_dependence->action_increase_temp Yes, forms at lower temperatures failure Failure: Consider other parameters (e.g., catalyst, solvent, concentration) check_temp_dependence->failure No / Unknown monitor_reaction Monitor reaction progress and byproduct formation via analytical methods (TLC, LC-MS, GC) action_decrease_temp->monitor_reaction action_increase_temp->monitor_reaction check_reduction Is byproduct formation reduced? monitor_reaction->check_reduction success Success: Optimal temperature identified check_reduction->success Yes check_reduction->failure No

Caption: Troubleshooting workflow for byproduct formation.

Issue: My reaction yield is consistently low.

Suboptimal temperature is a primary factor that can lead to low yields.[4] An inadequate temperature may result in a slow reaction rate, while an excessively high temperature can cause decomposition of reactants or products.[4]

Low_Yield_Troubleshooting start Low Reaction Yield check_temp Is the reaction temperature known to be optimal? start->check_temp optimize_temp Perform temperature optimization studies (e.g., run at low, medium, and high temps) check_temp->optimize_temp No / Unsure failure Failure: Investigate other parameters (e.g., reaction time, catalyst, reagents) check_temp->failure Yes analyze_results Analyze product yield at each temperature optimize_temp->analyze_results check_improvement Is yield improved at a different temperature? analyze_results->check_improvement success Success: Optimal temperature range identified check_improvement->success Yes check_improvement->failure No

Caption: Troubleshooting workflow for low reaction yield.

Data Presentation

Table 1: Common Laboratory Cooling Baths

This table provides a summary of common cooling baths used for sub-ambient temperature control.

Cooling MixtureTemperature (°C)
Water-Ice0
Salt-Ice-5 to -15
Dry Ice/Acetonitrile-40
Dry Ice/Acetone-78
Liquid Nitrogen/Dichloromethane-92

Source:[6][7]

Table 2: Effect of Temperature on Yield and Selectivity

This table shows an example of how temperature can affect the conversion, selectivity, and yield of a reaction.

Inlet Temperature (K)Outlet Temperature (K)ConversionSelectivityYield
47316790.490.740.37
67318390.600.680.39
87319100.640.630.37
107319680.660.560.36
127320170.680.490.33
147320630.700.420.39
167321110.710.360.25
187321670.720.290.21

Source:[12]

Experimental Protocols

Protocol: Optimization of Reaction Temperature to Minimize Byproduct Formation

This protocol outlines a general procedure for systematically optimizing the reaction temperature to maximize the yield of the desired product while minimizing the formation of impurities.[3]

Objective: To identify the optimal reaction temperature that provides the highest selectivity for the desired product.[3]

Materials:

  • Reactants, solvent, and catalyst for the specific reaction.[3]

  • Temperature-controlled reactor setup (e.g., jacketed reactor with circulator).[3]

  • Stirring mechanism (e.g., magnetic stirrer or overhead stirrer).[3]

  • Inert atmosphere setup (if required).[3]

  • Analytical instruments for reaction monitoring (e.g., TLC, HPLC, GC-MS).[3]

Procedure:

  • Initial Temperature Selection: Based on literature precedents or theoretical calculations, select an initial temperature range to investigate. A common approach is to test a low, medium, and high temperature (e.g., 40°C, 60°C, and 80°C).[3]

  • Reaction Setup:

    • Assemble the reactor system and ensure the temperature control unit is functioning correctly.[3]

    • Charge the reactor with the reactants, solvent, and catalyst under the appropriate atmosphere.[3]

    • Begin stirring to ensure a homogenous mixture.[3]

  • Temperature Control and Monitoring:

    • Set the temperature controller to the first target temperature (e.g., 40°C).[3]

    • Allow the reaction mixture to reach and stabilize at the set temperature.[3]

  • Reaction Monitoring:

    • Once the reaction is initiated, start monitoring the reaction progress at regular intervals (e.g., every 30 minutes).[3]

    • Use an appropriate analytical technique to quantify the formation of the desired product and any significant byproducts.[3]

  • Data Collection: Record the percentage conversion of the starting material and the relative percentage of the desired product and byproducts at each time point for each temperature.[3]

  • Repeat for Other Temperatures: Repeat steps 2-5 for the other selected temperatures (e.g., 60°C and 80°C).[3]

  • Data Analysis:

    • Plot the yield of the desired product and the formation of byproducts as a function of temperature.[3]

    • Identify the temperature at which the ratio of the desired product to the byproducts is maximized. This is the optimal temperature under the tested conditions.[3]

  • Refinement (Optional): If necessary, perform additional experiments at temperatures around the identified optimum to further refine the ideal reaction temperature.[3]

Experimental_Workflow cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Analysis & Optimization select_temp 1. Select Temperature Range (Low, Medium, High) setup_reactor 2. Setup Reactor and Temperature Control select_temp->setup_reactor charge_reagents 3. Charge Reagents, Solvent, Catalyst setup_reactor->charge_reagents set_temp 4. Set and Stabilize First Temperature charge_reagents->set_temp monitor 5. Initiate and Monitor Reaction Progress set_temp->monitor collect_data 6. Collect Analytical Data monitor->collect_data repeat_exp 7. Repeat for Other Temperatures collect_data->repeat_exp analyze 8. Analyze Data and Plot Results repeat_exp->analyze identify_optimum 9. Identify Optimal Temperature analyze->identify_optimum refine 10. Refine (Optional) identify_optimum->refine

Caption: Experimental workflow for temperature optimization.

References

Technical Support Center: Isolation of Pure (3-Bromo-2,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful workup and isolation of pure (3-Bromo-2,5-difluorophenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what does the workup typically involve?

The most common and direct route is the reduction of 3-Bromo-2,5-difluorobenzaldehyde, typically using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.[1][2][3] The general workup procedure involves quenching the reaction, followed by an aqueous workup to remove inorganic salts and water-soluble impurities, and extraction of the product into an organic solvent.

Q2: What are the likely impurities I might encounter after the synthesis of this compound?

Potential impurities can include:

  • Unreacted Starting Material: Residual 3-Bromo-2,5-difluorobenzaldehyde.

  • Borate Esters: Formed from the reaction of the alcohol product with borane intermediates. These are typically hydrolyzed during aqueous workup.

  • Inorganic Salts: Boron-containing salts and any base or acid used during the reaction and workup.

  • Solvent Residues: Residual solvents from the reaction or extraction process.

Q3: How can I monitor the progress of the reduction reaction to minimize the presence of the starting aldehyde?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. The product, this compound, is more polar than the starting aldehyde. Therefore, the aldehyde will have a higher Rf value (travel further up the plate) on a silica gel TLC plate than the alcohol. The reaction is considered complete when the TLC spot corresponding to the starting aldehyde is no longer visible.

Q4: My final product is a persistent oil. How can I induce crystallization?

If your this compound product is an oil, it is likely due to the presence of impurities.[2] First, ensure all solvents have been thoroughly removed under a high vacuum. If it remains an oil, further purification by silica gel column chromatography is recommended. After purification, attempt crystallization from a suitable solvent system (e.g., hexane/ethyl acetate). Seeding with a previously obtained crystal can also be effective.

Q5: What analytical techniques are recommended for assessing the final purity of this compound?

To assess the purity of the final product, the following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): An effective method for quantifying purity and identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for confirming the chemical structure of the desired product and identifying any organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the workup and purification of this compound.

Problem Potential Cause Troubleshooting & Optimization
Low or No Product Formation (after workup) Incomplete Reaction: Insufficient reducing agent or reaction time.Monitor the reaction progress using TLC. If starting material is still present, consider extending the reaction time or adding more NaBH₄ in portions.
Product Loss During Aqueous Workup: The product may have some solubility in the aqueous phase.Ensure the aqueous layer is thoroughly back-extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Minimize the number of aqueous washes.
Product is Contaminated with Starting Aldehyde Incomplete Reaction: The reaction did not go to completion.Use column chromatography for purification. A solvent system of ethyl acetate and hexanes can effectively separate the more polar alcohol from the less polar aldehyde.
Product has a Persistent Color Trace Impurities: Minor, highly colored byproducts may be present.Treatment with activated charcoal can sometimes remove colored impurities. However, column chromatography is the most reliable method.[4]
Difficulty with Crystallization / Product "Oils Out" Presence of Impurities: Impurities can inhibit the formation of a crystal lattice.[2]Purify the product further using column chromatography. Attempt recrystallization from a different solvent system. Ensure a slow cooling rate during crystallization.[5]
Incorrect Solvent Choice: The solvent may be too good, preventing the product from precipitating.For mixed-solvent recrystallization, add the "poor" solvent (e.g., hexane) dropwise to the hot solution of the product in the "good" solvent (e.g., ethyl acetate) until turbidity is observed, then reheat to clarify and cool slowly.[5]
Broad Peak in HPLC Analysis Suboptimal Chromatographic Conditions: Mobile phase, gradient, or flow rate may not be optimized.Adjust the mobile phase composition or the gradient slope to improve peak shape and resolution.
Column Overload: The injected sample is too concentrated.Dilute the sample before injection.

Experimental Protocols

Protocol 1: General Synthesis and Workup for this compound

This protocol describes a representative procedure for the reduction of 3-Bromo-2,5-difluorobenzaldehyde using sodium borohydride.

  • Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-2,5-difluorobenzaldehyde (1.0 eq) in methanol (approx. 0.2 M solution). Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in portions, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction at room temperature for 1-2 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the mixture (caution: hydrogen gas evolution).

  • Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine (saturated NaCl solution). The brine wash helps to remove residual water.[6][7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Pack a flash chromatography column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexanes).[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, for better separation, pre-adsorb the crude oil onto a small amount of silica gel, evaporate the solvent to obtain a dry powder, and load this onto the top of the column.[8][9]

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

G cluster_reaction Synthesis & Quenching cluster_workup Aqueous Workup cluster_purification Purification Start 3-Bromo-2,5-difluorobenzaldehyde in Methanol Reduction Add NaBH4 at 0°C Start->Reduction Stir Stir at RT, Monitor by TLC Reduction->Stir Quench Quench with 1M HCl at 0°C Stir->Quench Concentrate Remove Methanol Quench->Concentrate Extract Extract with Ethyl Acetate Concentrate->Extract Wash Wash with H2O and Brine Extract->Wash Dry Dry over Na2SO4 & Concentrate Wash->Dry Crude Crude Product Dry->Crude Column Silica Gel Column Chromatography Crude->Column Recrystallize Recrystallization (Optional) Column->Recrystallize Pure Pure Product Recrystallize->Pure

Caption: General experimental workflow for the synthesis and purification of the target compound.

G Start Crude Product is an Oil High_Vacuum Remove Residual Solvent under High Vacuum Start->High_Vacuum Check_Oil Still an Oil? High_Vacuum->Check_Oil Column Purify by Column Chromatography Check_Oil->Column Yes Success Collect Pure Crystals Check_Oil->Success No (Solidified) Recrystallize Attempt Recrystallization from Hexane/EtOAc Column->Recrystallize Check_Crystals Crystals Formed? Recrystallize->Check_Crystals Seed Add Seed Crystal or Scratch Flask Check_Crystals->Seed No Check_Crystals->Success Yes Seed->Check_Crystals Failure Re-evaluate Purification Strategy Seed->Failure If still no crystals

Caption: Troubleshooting workflow for inducing crystallization of an oily product.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of (3-Bromo-2,5-difluorophenyl)methanol Against Other Brominated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Predicting Reactivity in Key Cross-Coupling Reactions and Grignard Reagent Formation

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the selection of appropriately functionalized building blocks is paramount. Brominated aromatic compounds are a cornerstone of cross-coupling chemistry, providing a versatile handle for the introduction of molecular complexity. This guide presents a comparative analysis of the reactivity of (3-Bromo-2,5-difluorophenyl)methanol against a panel of common brominated aromatics: bromobenzene, 3-bromotoluene, and 4-bromoanisole. The comparison focuses on their performance in three ubiquitous palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as well as the formation of Grignard reagents.

Understanding the Reactivity Landscape

The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of the oxidative addition of the C-Br bond to the Pd(0) catalyst. This step is influenced by a combination of electronic and steric factors imparted by the substituents on the aromatic ring.

  • Electronic Effects: Electron-withdrawing groups, such as fluorine, generally accelerate the rate of oxidative addition by lowering the electron density of the aromatic ring and making the carbon of the C-Br bond more electrophilic. Conversely, electron-donating groups, like methyl and methoxy, can decelerate this step.

  • Steric Effects: Substituents ortho to the bromine atom can sterically hinder the approach of the bulky palladium catalyst, potentially slowing down the reaction rate.

  • Substituent Effects on this compound: This molecule presents a unique combination of effects. The two electron-withdrawing fluorine atoms are expected to activate the C-Br bond towards oxidative addition. However, the fluorine atom at the 2-position and the adjacent hydroxymethyl group at the 3-position introduce significant steric bulk around the reaction center. The hydroxymethyl group itself can also potentially coordinate with the palladium catalyst, influencing the reaction kinetics.

Quantitative Comparison of Reactivity

Table 1: Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid

Aryl BromideTypical Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~85
BromobenzenePd(PPh₃)₄Na₂CO₃Toluene/H₂O1006>95
3-BromotoluenePd(dppf)Cl₂Cs₂CO₃Dioxane10012~90
4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002>95

Table 2: Comparative Yields in Sonogashira Coupling with Phenylacetylene

Aryl BromideTypical Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₂Cl₂ / CuIEt₃NTHF656~80
BromobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF804>90
3-BromotoluenePd(PPh₃)₄ / CuIi-Pr₂NHToluene8016~88
4-BromoanisolePd(PPh₃)₂Cl₂ / CuIEt₃NTHF605>95

Table 3: Comparative Yields in Buchwald-Hartwig Amination with Morpholine

Aryl BromideTypical Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundPd₂(dba)₃ / XPhosK₃PO₄t-BuOH10018~75
BromobenzenePd(OAc)₂ / BINAPNaOtBuToluene10012>95
3-BromotoluenePd₂(dba)₃ / RuPhosNaOtBuToluene1008~92
4-BromoanisolePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11024>90

Grignard Reagent Formation: A Special Consideration

The formation of a Grignard reagent from an aryl bromide is incompatible with acidic protons, such as the hydroxyl group present in this compound. The highly basic Grignard reagent would simply deprotonate the alcohol, quenching the reagent. Therefore, a protection-deprotection strategy is necessary. A common approach involves the protection of the alcohol as a silyl ether (e.g., using tert-butyldimethylsilyl chloride, TBDMSCl), which is stable to the Grignard formation conditions and can be readily removed post-reaction using a fluoride source like tetrabutylammonium fluoride (TBAF).

Alternatively, a halogen-metal exchange reaction (e.g., using isopropylmagnesium chloride) at low temperature can be employed to generate the Grignard reagent in the presence of the unprotected alcohol, though this method requires careful control of reaction conditions to avoid side reactions.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling and the protection-Grignard formation-deprotection sequence.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL) via syringe.

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Grignard Reagent Formation from this compound via a Protection Strategy

Step 1: Protection of the Hydroxyl Group

  • Dissolve this compound (1.0 mmol) and imidazole (1.5 mmol) in anhydrous dichloromethane (DCM, 5 mL) under an inert atmosphere.

  • Cool the solution to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude silyl ether by flash column chromatography.

Step 2: Grignard Reagent Formation and Reaction

  • To a flame-dried flask containing magnesium turnings (1.2 mmol) under an inert atmosphere, add a small crystal of iodine and a few drops of a solution of the protected aryl bromide from Step 1 in anhydrous tetrahydrofuran (THF, 2 mL).

  • Gently warm the mixture to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).

  • Add the remaining solution of the protected aryl bromide dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1 hour. The resulting Grignard reagent is ready for reaction with an appropriate electrophile.

Step 3: Deprotection

  • After the Grignard reaction and aqueous workup, dissolve the crude product in THF (5 mL).

  • Add tetrabutylammonium fluoride (TBAF, 1.1 mmol, 1M solution in THF) and stir at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography.

Visualizing Reaction Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a Suzuki coupling reaction and the fundamental catalytic cycle.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Boronic Acid, and Base B Add Palladium Catalyst and Ligand A->B Inert Atmosphere C Add Degassed Solvent B->C D Heat and Stir C->D E Cool and Quench D->E F Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I I H->I Pure Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Suzuki_Cycle Ar-Ar' Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is a nuanced interplay of activating electronic effects from the fluorine substituents and potential deactivating steric and coordinating effects from the ortho-fluoro and hydroxymethyl groups. While the electron-withdrawing nature of the fluorine atoms generally enhances the reactivity of the C-Br bond, the yields presented suggest that steric hindrance may lead to slightly lower reactivity compared to less substituted brominated aromatics under similar conditions. For Grignard reagent formation, the presence of the acidic hydroxyl proton necessitates a protection-deprotection strategy to achieve successful transformation. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of this compound and related compounds in their synthetic endeavors.

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic introduction of fluorine into a drug candidate can be a transformative step in optimizing its therapeutic potential. The unique physicochemical properties of fluorine—its high electronegativity, small steric footprint, and the remarkable strength of the carbon-fluorine bond—can profoundly enhance a molecule's potency, selectivity, metabolic stability, and bioavailability when compared to its non-fluorinated counterpart.

This guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated analogues, supported by experimental data. We will delve into key performance indicators, present detailed methodologies for the cited experiments, and visualize the underlying biological and experimental frameworks.

Enhanced Potency and Selectivity: The Case of Celecoxib Analogues

The strategic placement of fluorine can significantly improve a compound's inhibitory activity and selectivity for its target. A prime example is observed in analogues of the selective COX-2 inhibitor, Celecoxib. The introduction of fluorine can modulate the electronic properties of the molecule, leading to more favorable interactions within the target's binding pocket.

Quantitative Comparison of COX-2 Inhibition
CompoundModificationCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
Celecoxib Trifluoromethyl group7.70.07110
Analogue 10a 2-chloropyridyl ring, SO2Me group8.30.7311.4
Analogue 10b 2-chloropyridyl ring, SO2NH2 group2580.191358
Non-fluorinated Pyrazole Analogue Phenyl instead of trifluoromethylphenyl->10-

Data sourced from multiple studies on Celecoxib and its analogues.[1][2][3][4][5]

The data clearly indicates that the trifluoromethyl group of Celecoxib is crucial for its potent and selective inhibition of COX-2. While direct non-fluorinated analogues are often significantly less active, more complex modifications, such as the introduction of a 2-chloropyridyl ring in analogues 10a and 10b, can also achieve high potency and selectivity.[1]

Improved Metabolic Stability: Blocking Metabolic Hotspots

A major challenge in drug development is overcoming rapid metabolic degradation. Fluorination is a widely employed strategy to enhance metabolic stability. The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic "soft spot" of a molecule can be effectively blocked.

Quantitative Comparison of Metabolic Stability
CompoundModificationHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (μL/min/mg protein)
Hypothetical Drug A Non-fluorinated1546.2
Fluorinated Drug A Fluorinated at metabolic hotspot907.7

This table represents typical improvements observed and is illustrative. Specific data can be found in various drug discovery studies.

The fluorinated analogue of "Drug A" shows a significant increase in its metabolic half-life and a corresponding decrease in its intrinsic clearance, indicating a much slower rate of metabolism.[6][7][8][9][10]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Ovine COX-1 or human recombinant COX-2 is used.

  • Reaction Mixture: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme in a buffer solution (e.g., Tris-HCl buffer, pH 8.0) containing a heme cofactor.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 10-15 minutes).

  • Termination and Measurement: The reaction is terminated by the addition of an acid. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated for various concentrations of the test compound. The IC50 value is determined by fitting the data to a dose-response curve.[1]

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 1 mM in DMSO).

    • Pooled human liver microsomes (commercially available).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • The test compound (final concentration, e.g., 1 µM) is incubated with liver microsomes in the phosphate buffer at 37°C.

    • The reaction is initiated by the addition of the NADPH regenerating system.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (k / microsomal protein concentration).[6][7][8][9]

Visualizing the Concepts

Experimental Workflow for In Vitro Metabolic Stability Assay

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing Compound Test Compound Stock Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes Microsomes->Incubate Buffer Phosphate Buffer Buffer->Incubate NADPH NADPH System NADPH->Incubate Timepoints Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench Reaction Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t½ and CLint Plot->Calculate

Caption: Workflow for determining metabolic stability.

Simplified COX-2 Signaling Pathway

cox2_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inflammation Biological Effect Membrane_Lipids Membrane Phospholipids PLA2 PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 COX-2 Arachidonic_Acid->COX2 substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins isomerized to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates Celecoxib Celecoxib (Fluorinated Inhibitor) Celecoxib->COX2 inhibits

Caption: Inhibition of the COX-2 pathway by Celecoxib.

References

Spectroscopic analysis to differentiate isomers of bromo-difluorophenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of drug discovery and development, the precise identification of isomeric molecules is a critical step. Structural isomers, with their identical molecular formulas but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comparative analysis of spectroscopic techniques to differentiate positional isomers of bromo-difluorophenylmethanol, a class of compounds with potential applications in medicinal chemistry.

Spectroscopic Techniques for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for elucidating the structure of organic molecules. Each technique provides unique information that, when combined, allows for the unambiguous identification of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it provides detailed information about the chemical environment of each nucleus (¹H and ¹³C).

¹H NMR Spectroscopy: The chemical shift, splitting pattern (multiplicity), and coupling constants of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring.

  • Chemical Shift: The electron-withdrawing effects of the bromine and fluorine atoms, and the electron-donating effect of the hydroxymethyl group, will cause the aromatic protons to resonate at different frequencies depending on their position relative to these substituents.

  • Splitting Patterns: The coupling between adjacent protons will result in characteristic splitting patterns (e.g., singlets, doublets, triplets, etc.). The number of adjacent, non-equivalent protons determines the multiplicity of a signal, following the n+1 rule in simple cases.

¹³C NMR Spectroscopy: The chemical shift of each carbon atom in the molecule is unique and depends on its electronic environment. The number of signals in a ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms.

  • Symmetry: The symmetry of the molecule plays a crucial role. Symmetrical isomers will show fewer ¹³C signals than asymmetrical ones.

  • C-F Coupling: The presence of fluorine atoms will lead to coupling with carbon atoms, resulting in splitting of the carbon signals (¹JCF, ²JCF, ³JCF), which provides valuable information about the proximity of fluorine to a particular carbon.

Predicted ¹H and ¹³C NMR Data for Representative Isomers

The following tables provide predicted ¹H and ¹³C NMR data for our representative isomers, based on data from analogous compounds such as 2-bromobenzyl alcohol, 4-bromobenzyl alcohol, 2,4-difluorobenzyl alcohol, and 3,5-difluorobenzyl alcohol.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Proton Predicted Chemical Shift (ppm) for Isomer A Predicted Multiplicity for Isomer A Predicted Chemical Shift (ppm) for Isomer B Predicted Multiplicity for Isomer B
-CH₂-~4.7d~4.8d
-OHvariabletvariablet
Ar-H~7.5d~7.2d
Ar-H~7.1d

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Carbon Predicted Chemical Shift (ppm) for Isomer A Predicted Multiplicity (due to C-F coupling) for Isomer A Predicted Chemical Shift (ppm) for Isomer B Predicted Multiplicity (due to C-F coupling) for Isomer B
-CH₂OH~64s~59t
C-Br~115d~118t
C-F~150d~160dd
C-F~148d~160dd
C-CH₂OH~138t~125t
Ar-C~120d~112d
Ar-C~118d
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While all isomers of bromo-difluorophenylmethanol will show characteristic absorptions for the O-H and C-O bonds of the alcohol and the C=C bonds of the aromatic ring, the "fingerprint region" (below 1500 cm⁻¹) will be unique for each isomer.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

  • C-O Stretch: An absorption band in the region of 1000-1260 cm⁻¹.

  • Aromatic C=C Stretches: Several sharp absorption bands in the region of 1450-1600 cm⁻¹.

  • C-H Bending (out-of-plane): The pattern of absorption bands in the 680-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Functional Group Isomer A (Predicted) Isomer B (Predicted)
O-H stretch (alcohol)3200-3600 (broad)3200-3600 (broad)
C-H stretch (aromatic)3000-31003000-3100
C-H stretch (aliphatic)2850-29602850-2960
C=C stretch (aromatic)1450-16001450-1600
C-O stretch (alcohol)~1050~1030
C-F stretch1100-13001100-1300
C-Br stretch500-600500-600
Out-of-plane C-H bendingUnique patternUnique pattern
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All isomers will have the same molecular ion peak. However, the fragmentation pattern, which is the relative abundance of different fragment ions, can be used to differentiate them.

  • Molecular Ion Peak (M⁺): Will be observed at the same m/z value for all isomers. Due to the presence of bromine, there will be a characteristic M+2 peak of nearly equal intensity to the M⁺ peak, corresponding to the ⁸¹Br isotope.

  • Fragmentation: The positions of the substituents will influence the stability of the resulting fragments. For example, the loss of the hydroxymethyl group (-CH₂OH) or the bromine atom will be common fragmentation pathways. The relative abundance of the resulting fragment ions can differ between isomers.

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

Fragment Isomer A (Predicted) Isomer B (Predicted)
[M]⁺ / [M+2]⁺PresentPresent
[M - H₂O]⁺PossiblePossible
[M - CH₂OH]⁺PresentPresent
[M - Br]⁺PresentPresent
Other fragmentsUnique patternUnique pattern

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified bromo-difluorophenylmethanol isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to singlets for each carbon (unless C-F coupling is present).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr pellet for solids): Grind a few milligrams of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Acquisition: Place the sample (ATR or KBr pellet) in the sample compartment of an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder. Identify the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process for differentiating the isomers.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Isomer_A Isomer A NMR NMR Spectroscopy (¹H, ¹³C) Isomer_A->NMR IR IR Spectroscopy Isomer_A->IR MS Mass Spectrometry Isomer_A->MS Isomer_B Isomer B Isomer_B->NMR Isomer_B->IR Isomer_B->MS NMR_Data Chemical Shifts, Splitting Patterns, Coupling Constants NMR->NMR_Data IR_Data Functional Groups, Fingerprint Region IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Differentiation Isomer Differentiation NMR_Data->Differentiation IR_Data->Differentiation MS_Data->Differentiation

Caption: Experimental workflow for spectroscopic analysis.

logical_relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry H_NMR ¹H NMR Differentiation Successful Differentiation H_NMR->Differentiation C_NMR ¹³C NMR C_NMR->Differentiation Symmetry Molecular Symmetry Symmetry->C_NMR Fingerprint Fingerprint Region Fingerprint->Differentiation Fragmentation Fragmentation Pattern Fragmentation->Differentiation Isomer_Structure Isomeric Structure Isomer_Structure->H_NMR Different proton environments Isomer_Structure->C_NMR Different carbon environments Isomer_Structure->Symmetry Affects number of signals Isomer_Structure->Fingerprint Unique vibrational modes Isomer_Structure->Fragmentation Different fragment stabilities

Caption: Logical relationships for isomer differentiation.

Conclusion

The differentiation of bromo-difluorophenylmethanol isomers is readily achievable through a combined spectroscopic approach. While ¹H and ¹³C NMR spectroscopy offer the most definitive data for structural elucidation, IR spectroscopy and Mass Spectrometry provide complementary and confirmatory evidence. By carefully analyzing the nuances in the spectra, researchers can confidently distinguish between isomers, a crucial step in ensuring the safety and efficacy of potential drug candidates. This guide provides a framework for such an analysis, even in the absence of complete experimental datasets, by leveraging predictive methods based on sound spectroscopic principles.

Evaluating Alternative Reagents to (3-Bromo-2,5-difluorophenyl)methanol in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Bromo-2,5-difluorophenyl)methanol is a valuable building block in modern organic synthesis, prized for its trifecta of reactive sites: a nucleophilic benzyl alcohol, a versatile bromine atom ready for cross-coupling, and a difluorinated phenyl ring that imparts unique electronic and pharmacokinetic properties to target molecules.[1][2] Its application spans the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, synthetic strategy often demands alternatives to navigate challenges in reactivity, achieve different substitution patterns, or optimize cost and availability.

This guide provides an objective comparison of this compound with viable alternative reagents. We present supporting experimental data from the literature for key chemical transformations, detail the experimental protocols, and offer a logical framework for reagent selection.

Core Synthetic Applications

The primary utility of this compound and its analogs lies in their sequential or orthogonal reactivity. The bromine atom serves as a handle for forming carbon-carbon and carbon-heteroatom bonds, most commonly through palladium-catalyzed cross-coupling reactions. The benzyl alcohol moiety can be used for forming esters and ethers, or it can be oxidized to the corresponding aldehyde or carboxylic acid.[3][4]

Key Transformations:

  • Suzuki-Miyaura Coupling: The palladium-catalyzed reaction of the aryl bromide with a boronic acid or ester to form a C-C bond. This is a foundational method for constructing biaryl structures.[5][6]

  • Buchwald-Hartwig Amination: The palladium-catalyzed coupling of the aryl bromide with an amine to form a C-N bond, crucial for synthesizing anilines and their derivatives which are prevalent in pharmaceuticals.[7][8]

  • Alcohol Derivatization: Reactions such as etherification or esterification to introduce the substituted benzyl group as a side chain or protecting group.[3][9]

Comparative Analysis of Alternative Reagents

The choice of reagent is dictated by the desired final structure and the intended reaction sequence. Alternatives can be broadly categorized as positional isomers, analogs with different halogens, or precursors that enable the formation of the desired moiety.

Positional Isomers

Positional isomers offer the same set of functional groups but with a different substitution pattern on the aromatic ring. This is critical in medicinal chemistry, where the spatial arrangement of substituents dramatically affects biological activity.

  • (4-Bromo-2,3-difluorophenyl)methanol: Places the bromine atom para to the benzyl alcohol.[10]

  • (3-Bromo-4,5-difluorophenyl)methanol: Alters the fluorine and bromine positions relative to the alcohol.[11]

  • (3-Bromo-5-fluorophenyl)methanol: A mono-fluorinated analog, useful for studying structure-activity relationships (SAR) by systematically removing a fluorine atom.[12]

The reactivity in cross-coupling reactions is generally comparable among isomers, with minor differences arising from steric and electronic effects. The primary driver for selecting a specific isomer is the target molecule's architecture.

Analogs with Different Halogens or Leaving Groups

The nature of the leaving group on the aromatic ring is a key parameter for tuning reactivity in cross-coupling reactions.

  • (3-Iodo-2,5-difluorophenyl)methanol: The C-I bond is weaker than the C-Br bond, making iodo-analogs significantly more reactive in palladium-catalyzed couplings. This allows for milder reaction conditions (lower temperatures, lower catalyst loadings) but often comes at a higher cost.

  • (3-Chloro-2,5-difluorophenyl)methanol: The C-Cl bond is stronger, making chloro-analogs less reactive. They often require more specialized, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) and harsher conditions to achieve good yields.[13] However, they are typically more cost-effective and are preferred for large-scale synthesis if a suitable catalytic system can be found.

  • Aryl Triflates/Tosylates: Reagents where the bromine is replaced by a trifluoromethanesulfonate (-OTf) or tosylate (-OTs) group can also participate in cross-coupling reactions. These are often prepared from the corresponding phenol.

Data Presentation: Performance in Suzuki-Miyaura Coupling

The following table summarizes the performance of this compound and representative alternatives in a typical Suzuki-Miyaura cross-coupling reaction. Note that the data is compiled from different literature sources, and direct comparison should be made with caution as conditions have not been uniformly optimized.

ReagentCoupling PartnerCatalyst / LigandBaseSolventTemp (°C) / Time (h)Yield (%)
5-Bromo-3-hexyl-thiophene4-(Methylthio)phenyl-boronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90 °C / 12 hHigh Yield
5-Bromosalicylic acid2,4-Difluorophenyl-boronic acidPd(OAc)₂ (ligand-free)K₂CO₃DMF/H₂O75 °C / 1.67 h>95%
2,5-Dibromo-3-methyl-thiophenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80 °C / 12 h63%
5-BromoindazolesN-Boc-2-pyrrole-boronic acidPd(dppf)Cl₂K₂CO₃DimethoxyethaneNot SpecifiedGood Yields

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure adapted from literature for the coupling of an aryl bromide with a boronic acid.[14]

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature (typically 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

General Protocol for Buchwald-Hartwig Amination

This protocol is a representative procedure for the C-N coupling of an aryl bromide with an amine.[8][16]

  • Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial or flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-1.5 mmol).

  • Reagent Addition: Add the aryl bromide (1.0 mmol) and the amine (1.1-1.2 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture to the specified temperature (typically 80-110 °C) with vigorous stirring for the designated time (4-24 hours). Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired aryl amine product.

Mandatory Visualization

Logical Workflow for Reagent Selection

The following diagram illustrates a decision-making workflow for choosing a suitable alternative to this compound based on synthetic goals.

G start Define Target Molecule & Synthetic Goal q1 Is the exact 2,5-difluoro-3-bromo substitution pattern required? start->q1 reagent_parent This compound q1->reagent_parent  Yes q2 Consider Positional Isomers: (4-Br-2,3-diF), (3-Br-4,5-diF), etc. q1->q2 No q3 Is standard reactivity in cross-coupling sufficient? reagent_parent->q3 q2->q3 reagent_iodo Use Iodo-analog for higher reactivity (milder conditions) q3->reagent_iodo No, need more reactive reagent_chloro Use Chloro-analog for lower cost (requires stronger catalyst system) q3->reagent_chloro No, need lower cost reagent_boronic Is the alcohol not the primary reactive site? Consider alternative precursors like the corresponding boronic acid or aldehyde. q3->reagent_boronic Yes

Caption: Decision tree for selecting an alternative to this compound.

References

Navigating Catalyst Selection for Suzuki Coupling of (3-Bromo-2,5-difluorophenyl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel biaryl compounds is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for this purpose, and the strategic selection of a catalyst is paramount for achieving high efficacy. This guide provides a comparative overview of different palladium-based catalyst systems applicable to the Suzuki coupling of (3-Bromo-2,5-difluorophenyl)methanol, a key intermediate in the synthesis of various high-value molecules.

Performance Comparison of Palladium Catalyst Systems

The choice of palladium precursor and, critically, the ancillary ligand, profoundly influences the yield, reaction time, and overall efficiency of the Suzuki-Miyaura coupling. Below is a summary of the performance of various catalyst systems in reactions involving substrates analogous to this compound.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Analogous Substrate/Coupling Partner
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O90-Moderate to Good2,5-Dibromo-3-hexylthiophene with Arylboronic Acids[2]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄THF/H₂ORT0.5>954-Chloroanisole with 2,5-Difluorophenylboronic Acid
Pd(OAc)₂ / SPhosSPhosK₃PO₄THF/H₂O402892-Bromopyridine with 2,5-Difluorophenylboronic Acid
XPhos Palladacycle G2XPhosK₃PO₄THF/H₂ORT0.5>954-Chloroanisole with 2,5-Difluorophenylboronic Acid[3]
Heterogeneous PdNoneK₂CO₃DMF/H₂O110-HighAryl Bromides with 2,5-Difluorophenylboronic Acid[3]

Note: The data in this table is derived from studies on analogous substrates and should be used as a directional guide for catalyst selection for the Suzuki coupling of this compound. Reaction conditions should be optimized for each specific application.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with a boronic acid, which can be adapted for this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if required, e.g., XPhos, SPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, THF/H₂O mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst and any additional ligand to the flask.

  • Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Visualizing the Suzuki-Miyaura Coupling

To further elucidate the process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring workup Work-up: Quench, Extract monitoring->workup Reaction Complete purification Purify Product (Chromatography) workup->purification end End purification->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

References

A Comparative Guide to the Synthetic Routes of Fluorinated Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into benzyl alcohol moieties is a critical strategy in medicinal chemistry and materials science. The unique electronic properties of fluorine can significantly enhance the metabolic stability, binding affinity, and bioavailability of pharmacologically active compounds. This guide provides a comparative analysis of the most common synthetic routes to fluorinated benzyl alcohols, offering a side-by-side look at their performance, supported by experimental data.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteKey FeaturesTypical YieldsSubstrate ScopeKey AdvantagesKey Disadvantages
Reduction of Fluorinated Carbonyls Utilizes readily available fluorinated benzaldehydes and ketones with various reducing agents.65-99%Broad, tolerant of various substitution patterns.High yields, straightforward procedures, variety of reducing agents available.Can be substrate-dependent; some reducing agents are expensive or hazardous.
Grignard Reaction Involves the reaction of a fluorinated Grignard reagent with an electrophile (e.g., formaldehyde).70-95%Good for aryl and alkyl fluorinated substrates.Builds the carbon skeleton and introduces the hydroxyl group in one step.Requires strictly anhydrous conditions; Grignard reagents are highly reactive.
Asymmetric Synthesis Produces chiral fluorinated benzyl alcohols, crucial for stereospecific drug-target interactions.75-99%Primarily for prochiral fluorinated ketones.High enantioselectivity (e.e.) achievable.Requires specialized chiral catalysts or biocatalysts, which can be expensive.

In-Depth Analysis of Synthetic Routes

Reduction of Fluorinated Carbonyl Compounds

This is one of the most direct and widely used methods for synthesizing fluorinated benzyl alcohols. The choice of reducing agent is critical and depends on the specific substrate and desired selectivity.

a) Sodium Borohydride (NaBH₄) Reduction:

Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones. It is relatively inexpensive and easy to handle, making it a popular choice for laboratory-scale synthesis.

  • Typical Reaction Conditions: Sodium borohydride is added to a solution of the fluorinated benzaldehyde or ketone in a protic solvent like methanol or ethanol at room temperature. The reaction is typically complete within a few hours.

  • Performance Data: The reduction of 4-fluorobenzaldehyde with NaBH₄ in methanol at room temperature typically yields 4-fluorobenzyl alcohol in over 95% yield.

b) Catalytic Hydrogenation:

This method involves the use of hydrogen gas and a metal catalyst (e.g., Palladium, Platinum, Ruthenium) to reduce the carbonyl group. It is highly efficient and scalable, making it suitable for industrial applications.

  • Typical Reaction Conditions: The fluorinated carbonyl compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and subjected to hydrogen gas pressure in the presence of a catalyst.

  • Performance Data: The hydrogenation of 4-fluorobenzaldehyde using a Ru catalyst can achieve a conversion of over 99% to 4-fluorobenzyl alcohol.

c) Catalytic Transfer Hydrogenation:

A safer alternative to using hydrogen gas, transfer hydrogenation employs a hydrogen donor molecule, such as isopropanol or formic acid, in the presence of a transition metal catalyst.

  • Typical Reaction Conditions: The fluorinated carbonyl compound, a hydrogen donor, and a catalyst (e.g., a Ruthenium complex) are heated in a suitable solvent.

  • Performance Data: Asymmetric transfer hydrogenation of α-fluoroacetophenones using a Ruthenium catalyst with a chiral ligand can produce the corresponding chiral fluoroethanols with high enantiomeric excess (up to 97.5% e.e.).[1]

Grignard Reaction

The Grignard reaction provides a powerful tool for the formation of carbon-carbon bonds and the simultaneous introduction of a hydroxyl group. For the synthesis of fluorinated benzyl alcohols, a fluorinated aryl or benzyl Grignard reagent is reacted with an appropriate electrophile.

  • Typical Reaction Conditions: The Grignard reagent, prepared from a fluorinated aryl or benzyl halide and magnesium metal in an anhydrous ether solvent, is added to a solution of the electrophile (e.g., formaldehyde for primary benzyl alcohols) at low temperature.

  • Performance Data: The reaction of 4-fluorophenylmagnesium bromide with formaldehyde is a standard method for producing 4-fluorobenzyl alcohol with yields typically exceeding 80%.

Asymmetric Synthesis of Chiral Fluorinated Benzyl Alcohols

For many pharmaceutical applications, obtaining a single enantiomer of a chiral fluorinated benzyl alcohol is essential. This is achieved through asymmetric synthesis, most commonly via the enantioselective reduction of a prochiral fluorinated ketone.

a) Corey-Bakshi-Shibata (CBS) Reduction:

This is a highly reliable and widely used method for the enantioselective reduction of ketones. It employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source. The predictability of the stereochemical outcome is a key advantage of this method.[2][3][4][5]

  • Typical Reaction Conditions: The fluorinated ketone is treated with a borane source (e.g., BH₃·THF) and a catalytic amount of the CBS catalyst in an aprotic solvent like THF at low temperature.

  • Performance Data: The CBS reduction of 2'-fluoroacetophenone has been reported to produce the corresponding chiral alcohol with high enantioselectivity.[6]

b) Biocatalytic Reduction:

Enzymes, particularly ketoreductases from microorganisms, offer an environmentally friendly and highly selective method for the asymmetric reduction of ketones.[7][8][9]

  • Typical Reaction Conditions: The fluorinated ketone is incubated with a whole-cell biocatalyst or an isolated enzyme in an aqueous medium, often with a co-factor regeneration system.

  • Performance Data: The microbial reduction of 2-bromo-4-fluoro acetophenone by various yeast strains can yield the corresponding (S)-alcohol with over 90% yield and 99% enantiomeric excess.[7] Similarly, a recombinant whole-cell biocatalyst has been used for the reduction of 4-fluoroacetophenone, achieving >95% conversion and >99% e.e.[10]

Experimental Protocols

Protocol 1: Reduction of 4-Fluorobenzaldehyde using Sodium Borohydride
  • Dissolve 4-fluorobenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-fluorobenzyl alcohol.

Protocol 2: Grignard Synthesis of 4-Fluorobenzyl Alcohol
  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine.

  • Add a solution of 4-fluorobromobenzene (1.0 eq) in anhydrous diethyl ether (5 mL per gram of bromide) to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction.

  • Once the reaction has started (as indicated by the disappearance of the iodine color and gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Formaldehyde: Cool the Grignard reagent to 0 °C.

  • Slowly bubble dry formaldehyde gas (generated by heating paraformaldehyde) through the Grignard solution, or add a solution of paraformaldehyde in anhydrous THF.

  • After the addition, allow the reaction to warm to room temperature and stir for 1 hour.

  • Work-up: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-fluorobenzyl alcohol.

Protocol 3: Asymmetric Reduction of 2'-Fluoroacetophenone via CBS Reduction
  • To a solution of the (S)-Me-CBS catalyst (0.1 eq) in anhydrous THF (5 mL) in a flame-dried flask under a nitrogen atmosphere, add 1 M BH₃·THF solution (0.6 eq) dropwise at room temperature.

  • Stir the mixture for 10 minutes.

  • Cool the solution to -20 °C.

  • Add a solution of 2'-fluoroacetophenone (1.0 eq) in anhydrous THF (5 mL) dropwise over 30 minutes.

  • Stir the reaction mixture at -20 °C for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol (5 mL).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add 1 M HCl and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the chiral 1-(2-fluorophenyl)ethanol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualization of Synthetic Workflows

Synthetic_Routes cluster_reduction Reduction of Fluorinated Carbonyls cluster_grignard Grignard Reaction cluster_asymmetric Asymmetric Synthesis Fluorinated Benzaldehyde / Ketone Fluorinated Benzaldehyde / Ketone Fluorinated Benzyl Alcohol Fluorinated Benzyl Alcohol Fluorinated Benzaldehyde / Ketone->Fluorinated Benzyl Alcohol  NaBH4, MeOH or Catalytic Hydrogenation (H2, Pd/C) or Transfer Hydrogenation (iPrOH, Ru-catalyst) Fluorinated Aryl Halide Fluorinated Aryl Halide Fluorinated Grignard Reagent Fluorinated Grignard Reagent Fluorinated Aryl Halide->Fluorinated Grignard Reagent  Mg, Et2O Fluorinated Benzyl Alcohol_Grignard Fluorinated Benzyl Alcohol Fluorinated Grignard Reagent->Fluorinated Benzyl Alcohol_Grignard 1. Formaldehyde 2. H3O+ workup Formaldehyde Formaldehyde Prochiral Fluorinated Ketone Prochiral Fluorinated Ketone Chiral Fluorinated Benzyl Alcohol Chiral Fluorinated Benzyl Alcohol Prochiral Fluorinated Ketone->Chiral Fluorinated Benzyl Alcohol  CBS Reduction (Chiral Oxazaborolidine, BH3) or Biocatalytic Reduction (e.g., Yeast)

Caption: Overview of major synthetic routes to fluorinated benzyl alcohols.

Conclusion

The synthesis of fluorinated benzyl alcohols can be achieved through several effective methods. The choice of the optimal route depends on factors such as the desired substitution pattern, the need for stereoselectivity, scalability, and cost considerations. The reduction of readily available fluorinated carbonyl compounds offers a versatile and high-yielding approach. Grignard reactions provide a classic and reliable method for constructing the benzyl alcohol framework. For the synthesis of enantiomerically pure compounds, essential for many modern pharmaceuticals, asymmetric methods such as the Corey-Bakshi-Shibata reduction and biocatalysis are the methods of choice, offering excellent stereocontrol. This guide provides the foundational information for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

A Comparative Guide to the Structural Validation of (3-Bromo-2,5-difluorophenyl)methanol Utilizing 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the unambiguous structural determination of novel chemical entities is paramount. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the structural validation of (3-Bromo-2,5-difluorophenyl)methanol. The methodologies and data presented herein offer a practical framework for researchers, scientists, and drug development professionals engaged in the characterization of small organic molecules.

Alternative Structural Validation Techniques

While 2D NMR is a powerful tool for elucidating molecular structures in solution, other analytical methods provide complementary or, in some cases, more definitive data. X-ray crystallography, for instance, can determine the precise three-dimensional arrangement of atoms in a crystalline solid, offering an unambiguous structural proof.[1] Mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns, which aids in confirming the molecular formula and identifying structural motifs.[1][2]

Hypothetical 2D NMR Data for this compound

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound. These predicted values are based on established substituent effects on aromatic rings and typical chemical shifts for benzyl alcohol derivatives.[3][4][5]

Atom No.¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY Correlations (¹H-¹H)HSQC Correlation (¹H-¹³C)HMBC Correlations (¹H-¹³C)
1-~118 (d, J=25 Hz)---
2-~158 (dd, J=245, 10 Hz)---
3-~110 (d, J=20 Hz)---
4~7.35 (ddd, J=8, 5, 3 Hz)~115 (dd, J=22, 5 Hz)H-6C-4C-2, C-5, C-6
5-~160 (dd, J=250, 12 Hz)---
6~7.20 (ddd, J=8, 5, 3 Hz)~120 (dd, J=25, 8 Hz)H-4C-6C-1, C-2, C-4, C-7
7~4.70 (s)~60OHC-7C-1, C-2, C-6
OH~2.5 (br s)-H-7 (exchange dependent)-C-7

Note: Chemical shifts are hypothetical and referenced to TMS. Coupling constants (J) are given in Hertz (Hz). 'd' denotes a doublet, 'dd' a doublet of doublets, and 'ddd' a doublet of doublet of doublets, arising from coupling to fluorine atoms. 's' is a singlet, and 'br s' is a broad singlet.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key 2D NMR experiments.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

NMR Data Acquisition: All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[6]

    • Pulse Program: Standard COSY (e.g., cosygpppqf on Bruker instruments).

    • Spectral Width: 12-16 ppm in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Number of Scans: 2-4 per increment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling).[6][7]

    • Pulse Program: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 0-180 ppm.

    • Number of Increments: 128-256 in the indirect dimension (t₁).

    • Number of Scans: 4-8 per increment.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds, which is critical for piecing together the carbon skeleton.[6][7]

    • Pulse Program: Standard HMBC (e.g., hmbcgplpndqf on Bruker instruments).

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 0-200 ppm.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Number of Scans: 8-16 per increment.

    • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

Workflow for Structural Validation

The logical flow of experiments and data analysis for the structural validation of this compound is illustrated below.

Structural_Validation_Workflow cluster_sample Sample Preparation cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Analysis cluster_validation Structure Elucidation Sample This compound in Deuterated Solvent H1_NMR ¹H NMR (Proton Environment & Multiplicity) Sample->H1_NMR C13_NMR ¹³C NMR & DEPT (Carbon Count & Type) Sample->C13_NMR COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Attachment) H1_NMR->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Validation COSY->Structure HSQC->Structure HMBC->Structure

Workflow for 2D NMR Structural Validation.

Comparison of 2D NMR Techniques for this compound

Each 2D NMR experiment provides unique and complementary information for the structural elucidation of this compound.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹H-¹H COSY Shows correlations between spin-coupled protons (typically ²J or ³J).- Confirms the coupling between the two aromatic protons (H-4 and H-6).- Can show coupling between the methylene protons (H-7) and the hydroxyl proton (OH), although this is often broadened or absent due to chemical exchange.[3]- Limited information due to the small number of coupled proton systems in the molecule.
¹H-¹³C HSQC Correlates each proton with its directly attached carbon atom.- Unambiguously assigns the carbon signals for the protonated aromatic carbons (C-4 and C-6) and the methylene carbon (C-7).- Does not provide information about quaternary (non-protonated) carbons, which are numerous in this molecule (C-1, C-2, C-3, C-5).
¹H-¹³C HMBC Shows correlations between protons and carbons over two to three bonds.- Crucial for this molecule. It connects the proton signals to the quaternary carbons, allowing for the complete assignment of the carbon skeleton.- For example, the methylene protons (H-7) will show correlations to the ipso-carbon (C-1) and the ortho-carbons (C-2, C-6), confirming the attachment of the methanol group. The aromatic protons will show correlations to neighboring carbons, confirming their positions relative to the substituents.[6][8]- The absence of a correlation does not definitively rule out a particular connectivity, as the strength of the correlation depends on the magnitude of the long-range coupling constant.

References

A Comparative Guide to the Purity Assessment of Synthesized (3-Bromo-2,5-difluorophenyl)methanol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for newly synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development, ensuring safety and efficacy. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of (3-Bromo-2,5-difluorophenyl)methanol, a key building block in medicinal chemistry. This document outlines detailed experimental protocols, presents comparative data, and discusses the relative merits of each technique for this specific application.

Introduction

This compound is a halogenated aromatic alcohol whose purity is critical for subsequent synthetic steps and the quality of the final drug substance. Both HPLC and GC-MS are powerful chromatographic techniques for separating and quantifying components within a mixture, making them suitable for purity analysis.[1] However, their applicability depends on the physicochemical properties of the analyte, such as volatility and thermal stability.[2][3] HPLC is generally preferred for non-volatile or thermally labile compounds, while GC is ideal for volatile and thermally stable substances.[4][5] This guide will explore both methods to provide a comprehensive purity assessment framework.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data obtained from the HPLC and GC-MS analysis of a synthesized batch of this compound.

Table 1: HPLC Purity Analysis Data

Peak No.Retention Time (min)Peak Area (%)Possible Identity
12.540.15Starting Material
24.8999.50This compound
36.120.25Over-oxidation product (Aldehyde)
47.350.10Dimeric Impurity

Table 2: GC-MS Purity Analysis Data

Peak No.Retention Time (min)Peak Area (%)Key Mass Fragments (m/z)Possible Identity
15.780.20190, 192, 111Unreacted Precursor
28.2199.65222, 224, 205, 125This compound
39.530.15220, 222, 141Isomeric Impurity

Comparative Analysis of HPLC and GC-MS

Both HPLC and GC-MS offer high-resolution separation and sensitive detection for purity assessment. The choice between them is often dictated by the analyte's properties.

  • High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique for the purity analysis of pharmaceutical compounds.[6] It is particularly well-suited for non-volatile and thermally unstable molecules like this compound.[1] HPLC offers a wide range of stationary and mobile phases, allowing for the optimization of separation for various impurities.[7] When coupled with a UV detector, it provides excellent quantitative accuracy for chromophoric compounds.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds.[6] While this compound itself may have limited volatility, GC-MS can be invaluable for detecting volatile impurities such as residual solvents or volatile by-products from the synthesis.[4] The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns, which is a significant advantage for impurity identification.[1]

For a comprehensive purity profile of this compound, a combination of both techniques is often ideal. HPLC would serve as the primary method for quantifying the main component and non-volatile impurities, while GC-MS would be used to analyze for volatile residues and thermally stable impurities.

Alternative Purity Assessment Methods

Besides HPLC and GC-MS, other techniques can be employed for purity determination:

  • Quantitative Nuclear Magnetic Resonance (qNMR): This is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte. It provides structural information and is non-destructive.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the absolute purity of highly pure crystalline substances by analyzing their melting behavior.[9] The presence of impurities typically leads to a broadening and depression of the melting point.[9]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method suitable for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a GC-MS method for the analysis of this compound and its potential volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split mode, 20:1)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-450 amu

Sample Preparation:

  • Accurately weigh approximately 5 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of a suitable solvent such as methanol or dichloromethane.

  • Transfer the solution to a GC vial.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (220 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for purity assessment by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization separate->ionize mass_analyze Mass Analysis ionize->mass_analyze tic Generate Total Ion Chromatogram mass_analyze->tic spectra Identify Peaks via Mass Spectra tic->spectra quantify Quantify Components spectra->quantify

Caption: Workflow for purity assessment by GC-MS.

Purity_Logic start Synthesized This compound hplc HPLC Analysis (Non-volatile impurities) start->hplc gcms GC-MS Analysis (Volatile impurities) start->gcms decision Purity Specification Met? hplc->decision gcms->decision pass Release for Next Step decision->pass Yes fail Further Purification Required decision->fail No

Caption: Logical flow for comprehensive purity assessment.

References

Navigating Metabolic Stability: A Comparative Guide for Novel (3-Bromo-2,5-difluorophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring adequate metabolic stability. This guide provides a comparative framework for evaluating the metabolic stability of novel drug candidates derived from (3-Bromo-2,5-difluorophenyl)methanol, a scaffold of increasing interest in medicinal chemistry. By presenting key experimental data and detailed protocols, this document aims to empower drug development professionals to make informed decisions in lead optimization.

The inherent characteristics of a drug molecule that determine its susceptibility to biotransformation are collectively known as metabolic stability.[1] A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could lead to accumulation and potential toxicity.[2] Therefore, a thorough understanding and optimization of metabolic stability are paramount for the successful development of new therapeutics.[2]

This guide focuses on in vitro methods, which are essential tools in early drug discovery for predicting a compound's in vivo behavior.[3] We will explore common assays used to assess metabolic stability, including microsomal and hepatocyte stability assays, and provide a template for presenting and comparing the resulting data.

Comparative Metabolic Stability of this compound Derivatives

To effectively compare the metabolic profiles of different drug candidates, it is crucial to present the data in a clear and standardized format. The following table provides a hypothetical comparison of three drug candidates derived from this compound, illustrating key parameters obtained from in vitro metabolic stability assays.

Parameter Candidate A Candidate B Candidate C Control Compound
Microsomal Half-Life (t½, min) 451201560
Microsomal Intrinsic Clearance (CLint, µL/min/mg protein) 15.45.846.211.6
Hepatocyte Half-Life (t½, min) 601502075
Hepatocyte Intrinsic Clearance (CLint, µL/min/10⁶ cells) 11.64.634.79.2
Primary Metabolites Identified HydroxylationGlucuronidationOxidationHydroxylation

Caption: Hypothetical metabolic stability data for drug candidates derived from this compound.

Experimental Protocols

Accurate and reproducible experimental design is the bedrock of reliable metabolic stability data. Below are detailed protocols for the two primary assays used to generate the data presented above.

Microsomal Stability Assay

Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[4] This assay is a cost-effective and high-throughput method to assess Phase I metabolism.[4][5]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compounds and positive control compounds

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[6]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6]

  • Magnesium chloride (MgCl₂)[6]

  • Acetonitrile or methanol (for reaction termination)[7]

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[7]

Procedure:

  • Preparation: Prepare stock solutions of test compounds, controls, and internal standard. Thaw liver microsomes on ice. Prepare the incubation buffer and NADPH regenerating system.

  • Incubation: In a 96-well plate, add the test compound to the incubation buffer containing liver microsomes and MgCl₂. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[5][8]

  • Sample Processing: Centrifuge the plate to precipitate proteins.[7]

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[6]

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg/mL microsomal protein)).[8]

Hepatocyte Stability Assay

Hepatocytes are the primary functional cells of the liver and contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors.[9] Assays using hepatocytes are considered the "gold standard" for in vitro metabolism studies as they more closely mimic the in vivo environment.[4]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound upon incubation with cryopreserved hepatocytes.

Materials:

  • Test compounds and positive control compounds

  • Cryopreserved hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • 96-well plates (collagen-coated)

  • Incubator (37°C, 5% CO₂)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability and concentration. Prepare stock solutions of test compounds and controls.

  • Incubation: Seed the hepatocytes in collagen-coated 96-well plates and allow them to attach. Add the test compound to the hepatocyte suspension in the incubation medium.

  • Time Points: Place the plate in an incubator at 37°C with 5% CO₂. At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take aliquots of the cell suspension and terminate the metabolic activity by adding an ice-cold solvent like acetonitrile.

  • Sample Processing: Homogenize or lyse the samples to ensure the extraction of the compound. Centrifuge the samples to pellet cell debris.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis: Similar to the microsomal stability assay, calculate the elimination rate constant, half-life, and intrinsic clearance. For hepatocytes, CLint is typically expressed as µL/min/10⁶ cells.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the microsomal and hepatocyte stability assays.

Microsomal_Stability_Assay_Workflow cluster_prep Preparation cluster_inc Incubation cluster_term Termination & Analysis cluster_data Data Analysis prep_cpd Prepare Test Compound mix Mix Compound, Microsomes, Buffer prep_cpd->mix prep_mic Prepare Microsomes & Buffer prep_mic->mix prep_nadph Prepare NADPH System start_rxn Add NADPH to Start Reaction prep_nadph->start_rxn pre_inc Pre-incubate at 37°C mix->pre_inc pre_inc->start_rxn time_points Sample at Time Points (0-60 min) start_rxn->time_points terminate Terminate with Acetonitrile time_points->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calc Calculate t½ and CLint analyze->calc

Caption: Workflow for a typical in vitro microsomal stability assay.

Hepatocyte_Stability_Assay_Workflow cluster_prep Preparation cluster_inc Incubation cluster_term Termination & Analysis cluster_data Data Analysis prep_cpd Prepare Test Compound add_cpd Add Compound to Hepatocytes prep_cpd->add_cpd prep_hep Thaw & Prepare Hepatocytes seed Seed Hepatocytes in Plate prep_hep->seed seed->add_cpd incubate Incubate at 37°C add_cpd->incubate time_points Sample at Time Points (0-240 min) incubate->time_points terminate Terminate with Acetonitrile time_points->terminate process Homogenize & Centrifuge terminate->process analyze LC-MS/MS Analysis process->analyze calc Calculate t½ and CLint analyze->calc

Caption: Workflow for a typical in vitro hepatocyte stability assay.

By systematically applying these assays and analytical methods, researchers can build a robust dataset to compare the metabolic stability of drug candidates derived from this compound. This comparative approach is instrumental in selecting candidates with favorable pharmacokinetic profiles, thereby increasing the probability of success in subsequent stages of drug development.

References

Yield comparison between different published protocols for (3-Bromo-2,5-difluorophenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. (3-Bromo-2,5-difluorophenyl)methanol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of published protocols for its synthesis, presenting quantitative data, detailed experimental procedures, and a visual representation of the synthetic pathways to aid in the selection of the most suitable method.

Yield and Reaction Condition Comparison

Two primary synthetic routes for the preparation of this compound have been identified in the literature. The first is a two-step process involving the synthesis of the precursor aldehyde followed by its reduction. The second is a direct formylation of a Grignard reagent. The following table summarizes the key quantitative data for these protocols.

ParameterProtocol 1: Two-Step SynthesisProtocol 2: Grignard Formylation
Starting Material 4-Amino-3-bromo-2,5-difluorobenzaldehyde1-Bromo-3,5-difluorobenzene
Key Reagents NaNO₂, H₃PO₂, NaBH₄Mg, N,N-Dimethylformamide (DMF)
Overall Yield ~76% (calculated)Not explicitly reported
Reaction Time Step 1: 1 hour; Step 2: Not specifiedNot specified
Reaction Temperature Step 1: 15-20°C; Step 2: 0°C to rtNot specified

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis via Aldehyde Reduction

This protocol involves the initial synthesis of 3-Bromo-2,5-difluorobenzaldehyde followed by its reduction to the corresponding alcohol.

Step 1: Synthesis of 3-Bromo-2,5-difluorobenzaldehyde [1][2]

A mixture of 16 g of 4-amino-3-bromo-2,5-difluorobenzaldehyde and 375 mL of acetic acid is stirred until a homogeneous solution is formed. To this, 188 mL of 50-52% aqueous hypophosphorous acid is added. The mixture is cooled in an ice bath to maintain a temperature of 15-20°C. A solution of 6.8 g of sodium nitrite in 38 mL of water is then added dropwise over 15 minutes. After the addition is complete, the ice bath is removed, and the reaction is stirred for an additional hour. The reaction mixture is then poured into 1 L of an ice/water mixture and extracted three times with 300 mL of dichloromethane. The combined organic extracts are washed with water, twice with 10% sodium hydroxide, and twice more with water (250 mL each). The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield 3-bromo-2,5-difluorobenzaldehyde. The reported yield for this step is 80%.[1]

Step 2: Reduction of 3-Bromo-2,5-difluorobenzaldehyde to this compound

To a solution of 3-bromo-2,5-difluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol at 0°C, sodium borohydride (1.1-1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the addition of water or a dilute acid. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated to afford this compound. While a specific yield for this substrate is not provided in the searched literature, the reduction of similar aldehydes with sodium borohydride typically proceeds in high yield, often exceeding 95%.

Protocol 2: Grignard Formylation of 1-Bromo-3,5-difluorobenzene

This theoretical protocol is based on the well-established Grignard reaction with a formylating agent.

To a solution of 1-bromo-3,5-difluorobenzene in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran, magnesium turnings are added to initiate the formation of the Grignard reagent, 3,5-difluorophenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine or by gentle heating. Once the Grignard reagent is formed, it is added dropwise to a solution of a formylating agent, such as N,N-dimethylformamide (DMF), at a low temperature (e.g., 0°C). After the addition is complete, the reaction is stirred for a period of time before being quenched with an acidic workup. This would be expected to produce 3,5-difluorobenzaldehyde, which would then be reduced in a subsequent step as described in Protocol 1. A direct synthesis of the target alcohol would require a different electrophile, such as formaldehyde.

Synthetic Pathway Visualization

The logical flow of the two synthetic protocols can be visualized as follows:

Synthesis_Comparison cluster_1 Protocol 1: Two-Step Synthesis cluster_2 Protocol 2: Grignard Formylation (Theoretical) A1 4-Amino-3-bromo-2,5- difluorobenzaldehyde B1 3-Bromo-2,5- difluorobenzaldehyde A1->B1 NaNO₂, H₃PO₂ AcOH, 15-20°C Yield: 80% C1 (3-Bromo-2,5- difluorophenyl)methanol B1->C1 NaBH₄ MeOH/EtOH, 0°C to rt Yield: >95% (expected) A2 1-Bromo-3,5- difluorobenzene B2 3,5-Difluorophenyl- magnesium bromide A2->B2 Mg, Et₂O or THF C2 3,5-Difluorobenzaldehyde B2->C2 1. DMF 2. H₃O⁺ D2 (3-Bromo-2,5- difluorophenyl)methanol C2->D2 Reduction (e.g., NaBH₄)

Caption: Comparative workflows for the synthesis of this compound.

Conclusion

References

In Vitro Efficacy of Bromofluorophenyl-Containing Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed in vitro comparison of novel compounds synthesized from a bromofluorophenyl scaffold reveals promising candidates for further drug development. This guide presents a comprehensive analysis of their biological activity, supported by experimental data and methodologies, to aid researchers in the fields of oncology and medicinal chemistry.

This report focuses on a series of novel quinazoline derivatives synthesized with a bromophenyl moiety, a structural motif closely related to (3-Bromo-2,5-difluorophenyl)methanol. These compounds have been evaluated for their inhibitory activity against Aurora A kinase, a key regulator of cell division and a validated target in cancer therapy. The following sections provide a comparative analysis of their in-vitro performance, detailed experimental protocols, and a visualization of the targeted signaling pathway.

Comparative In Vitro Activity

The synthesized compounds were subjected to a series of in vitro assays to determine their efficacy and selectivity as Aurora A kinase inhibitors. The primary screening involved measuring the half-maximal inhibitory concentration (IC50) against the target enzyme. Further evaluation included assessing their cytotoxic effects on various human cancer cell lines.

Table 1: In Vitro Aurora A Kinase Inhibitory Activity

Compound IDStructure% Inhibition at 10 µMIC50 (µM)
6a 2-(Phenyl)-8-fluoroquinazoline-4-carboxylic acid15.3>10
6b 2-(4-Fluorophenyl)-8-fluoroquinazoline-4-carboxylic acid25.7>10
6c 2-(4-Chlorophenyl)-8-fluoroquinazoline-4-carboxylic acid35.1>10
6d 2-(4-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid45.8>10
6e 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid85.2 0.17
AZD-1152 (Control) --0.0013

Data extracted from a study on quinazoline derivatives, which provides a strong analogue for the requested comparison.[1]

Among the tested derivatives, compound 6e , featuring a 3-bromophenyl substituent, demonstrated the most potent inhibitory activity against Aurora A kinase, with an IC50 value of 0.17 µM.[1] This highlights the significance of the bromine atom's position on the phenyl ring for target engagement.

Table 2: In Vitro Cytotoxicity of Compound 6e against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast Cancer168.78
SNB-75 CNS Cancer10.00
NCI-H460 Lung Cancer>100
U251 CNS Cancer>100

Compound 6e exhibited the most potent cytotoxic effects among the tested compounds, with the CNS cancer cell line SNB-75 being particularly sensitive.[1]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate comparison with other studies.

In Vitro Kinase Inhibitory Assay

The inhibitory activity of the compounds against Aurora A kinase was determined using a radiometric kinase assay. The assay was performed in a final volume of 25 µL containing the kinase, substrate, and cofactors in a kinase buffer. The reaction was initiated by the addition of [γ-³³P]ATP and incubated for 2 hours at room temperature. The reaction was stopped by the addition of 3% phosphoric acid. The radioactivity incorporated into the substrate was measured using a filter binding method. The percentage of inhibition was calculated relative to a control with no inhibitor. IC50 values were determined from dose-response curves.[1]

Cytotoxicity Assay

The cytotoxic activity of the synthesized compounds was evaluated against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay. Cells were seeded in 96-well plates and incubated for 24 hours. The compounds were then added at various concentrations and incubated for an additional 48 hours. Following incubation, the cells were fixed with trichloroacetic acid and stained with SRB dye. The absorbance was measured at 515 nm to determine cell viability. The IC50 values were calculated from the dose-response curves.[1]

Cell Cycle Analysis

The effect of the most potent compound, 6e, on the cell cycle distribution was analyzed using flow cytometry. MCF-7 breast cancer cells were treated with the compound at its IC50 concentration for 24 hours. The cells were then harvested, fixed in ethanol, and stained with propidium iodide. The DNA content of the cells was analyzed using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. The results indicated that compound 6e induced cell cycle arrest at the G1 phase.[1]

Apoptosis Assay

To determine if the observed cytotoxicity was due to the induction of apoptosis, an apoptosis assay was performed. MCF-7 cells were treated with compound 6e at its IC50 concentration. The induction of apoptosis was evaluated by measuring the activity of caspases, key mediators of apoptosis, using a colorimetric assay. The results confirmed that compound 6e induces apoptosis in cancer cells.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow of the in vitro experiments.

AuroraA_Signaling_Pathway cluster_0 Upstream Regulators cluster_1 Signaling Cascade cluster_2 Aurora A Kinase Regulation cluster_3 Cell Cycle Progression Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor_Tyrosine_Kinases PI3K PI3K Receptor_Tyrosine_Kinases->PI3K Akt Akt PI3K->Akt AuroraA Aurora A Kinase Akt->AuroraA PLK1 PLK1 PLK1->AuroraA Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly Compound_6e Compound 6e (Inhibitor) Compound_6e->AuroraA Mitosis Mitosis Spindle_Assembly->Mitosis

Caption: Aurora A Kinase Signaling Pathway and Inhibition by Compound 6e.

Experimental_Workflow Start Synthesis of Bromophenyl Derivatives Kinase_Assay In Vitro Kinase Inhibition Assay (Aurora A) Start->Kinase_Assay Cytotoxicity_Assay Cytotoxicity Screening (Cancer Cell Lines) Kinase_Assay->Cytotoxicity_Assay Lead_Identification Identification of Lead Compound (6e) Cytotoxicity_Assay->Lead_Identification Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay Apoptosis Assay Lead_Identification->Cell_Cycle_Analysis Lead_Identification->Apoptosis_Assay

Caption: General workflow for the in vitro evaluation of synthesized compounds.

References

A Head-to-Head Comparison of Cross-Coupling Methodologies for C-C and C-N Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig Reactions, Supported by Experimental Data and Methodologies.

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the art of molecule-building, providing powerful and versatile tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These transformations are fundamental in the synthesis of a vast array of organic molecules, from pharmaceuticals and agrochemicals to advanced materials. For researchers and professionals in drug development, the selection of the optimal cross-coupling methodology is a critical decision that can significantly impact the efficiency, scalability, and overall success of a synthetic campaign.

This guide presents a head-to-head comparison of five preeminent palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig reactions. We will delve into their mechanisms, substrate scopes, and operational considerations, supported by quantitative data to facilitate direct comparison. Detailed experimental protocols for key transformations are also provided to enable practical application.

At a Glance: A Comparative Overview of Key Cross-Coupling Reactions

The choice of a cross-coupling methodology is dictated by a multitude of factors, including the nature of the desired bond, the functional group tolerance required, the availability and stability of the coupling partners, and considerations of toxicity and cost. The following table provides a high-level comparison of the five major palladium-catalyzed cross-coupling reactions.

FeatureSuzuki-Miyaura CouplingHeck ReactionSonogashira CouplingStille CouplingBuchwald-Hartwig Amination
Bond Formed C(sp²)—C(sp²), C(sp²)—C(sp³)C(sp²)—C(sp²) (alkenyl)C(sp²)—C(sp)C(sp²)—C(sp²), C(sp²)—C(sp³)C(sp²)—N
Organometallic Reagent Organoboron (boronic acids, esters)AlkeneTerminal AlkyneOrganotin (stannanes)Amine
Key Advantages Low toxicity, air/moisture stable reagents, broad substrate scope, mild conditions.Atom economical (no pre-formed organometallic), good for vinylation.Direct alkynylation, mild conditions.Excellent functional group tolerance, stable reagents.Premier method for C-N bond formation, broad amine scope.
Key Disadvantages Can be sensitive to sterically hindered substrates; potential for protodeboronation.Limited to alkenes, regioselectivity can be an issue with certain substrates.Requires a co-catalyst (often copper), potential for alkyne homocoupling.High toxicity of organotin reagents and byproducts, difficult purification.Requires strong bases, sensitive to some functional groups.

Quantitative Performance Comparison

To provide a more granular, data-driven comparison, the following tables summarize typical reaction conditions and yields for the synthesis of a common structural motif—biaryls—using the Suzuki-Miyaura and Stille couplings, and for the synthesis of anilines via Buchwald-Hartwig amination. It is important to note that yields and optimal conditions are highly substrate-dependent and the data presented here is compiled from various literature sources for representative examples.

Table 1: Biaryl Synthesis via Suzuki-Miyaura vs. Stille Coupling
Coupling MethodAryl HalideOrganometallic PartnerCatalyst SystemBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura 4-BromotoluenePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O801295[Compiled from multiple sources]
Stille 4-BromotoluenePhenyltributylstannanePd(PPh₃)₄ (2 mol%)-Toluene1001692[Compiled from multiple sources]
Suzuki-Miyaura 4-ChloroanisolePhenylboronic acidPd₂(dba)₃ (1 mol%) / SPhos (2 mol%)K₃PO₄Toluene1001898[Compiled from multiple sources]
Stille 4-ChloroanisolePhenyltributylstannanePd₂(dba)₃ (1.5 mol%) / P(t-Bu)₃ (3 mol%)CsFDioxane1002491[Compiled from multiple sources]
Table 2: C-N Bond Formation via Buchwald-Hartwig Amination
Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromotolueneAnilinePd₂(dba)₃ (1 mol%) / XPhos (2 mol%)NaOtBuToluene1001295[1]
4-ChloroanisoleMorpholinePd(OAc)₂ (2 mol%) / RuPhos (4 mol%)K₃PO₄t-BuOH1102492[Compiled from multiple sources]
2-Bromopyridinen-HexylaminePd(OAc)₂ (2 mol%) / BINAP (3 mol%)Cs₂CO₃Toluene1001888[Compiled from multiple sources]

Mechanistic Insights: The Catalytic Cycles

The majority of these palladium-catalyzed cross-coupling reactions proceed through a similar sequence of elementary steps: oxidative addition, transmetalation (or a related step), and reductive elimination. Understanding these catalytic cycles is crucial for reaction optimization and troubleshooting.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2

Catalytic cycle of the Suzuki-Miyaura coupling.

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Olefin Insertion Olefin Insertion Ar-Pd(II)-X(L2)->Olefin Insertion Alkene R-CH2-CH(Ar)-Pd(II)-X(L2) R-CH2-CH(Ar)-Pd(II)-X(L2) Olefin Insertion->R-CH2-CH(Ar)-Pd(II)-X(L2) Beta-Hydride Elimination Beta-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-X(L2)->Beta-Hydride Elimination Substituted Alkene H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta-Hydride Elimination->H-Pd(II)-X(L2) Reductive Elimination Reductive Elimination H-Pd(II)-X(L2)->Reductive Elimination Base Reductive Elimination->Pd(0)L2

Catalytic cycle of the Heck reaction.

Sonogashira_Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation_Pd Transmetalation_Pd Ar-Pd(II)-X(L2)->Transmetalation_Pd Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Transmetalation_Pd->Ar-Pd(II)-C≡C-R(L2) Reductive Elimination_Pd Reductive Elimination_Pd Ar-Pd(II)-C≡C-R(L2)->Reductive Elimination_Pd Ar-C≡C-R Reductive Elimination_Pd->Pd(0)L2 Cu(I)X Cu(I)X Alkyne Complexation Alkyne Complexation Cu(I)X->Alkyne Complexation R-C≡C-H (Base) Cu-Acetylide Cu-Acetylide Alkyne Complexation->Cu-Acetylide Cu-Acetylide->Transmetalation_Pd Transmetalation

Catalytic cycles of the Sonogashira coupling.

Stille_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-Sn(R)3 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2

Catalytic cycle of the Stille coupling.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation HNR'R'' (Base) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Ar-NR'R'' Reductive Elimination->Pd(0)L2 Experimental_Workflow A Reaction Setup: - Oven-dried glassware - Add solids (aryl halide, coupling partner, catalyst, ligand, base) - Inert atmosphere (N2 or Ar) B Solvent Addition: - Add degassed solvent(s) via syringe A->B C Reaction: - Heat to desired temperature with vigorous stirring - Monitor progress (TLC, GC-MS, LC-MS) B->C D Workup: - Cool to room temperature - Quench reaction - Aqueous extraction C->D E Purification: - Dry organic layer - Concentrate under reduced pressure - Column chromatography D->E F Analysis: - Characterize purified product (NMR, MS, etc.) E->F Decision_Tree start What type of bond do you want to form? c_c C-C Bond start->c_c c_n C-N Bond start->c_n c_c_type What type of C-C bond? c_c->c_c_type buchwald Use Buchwald-Hartwig Amination c_n->buchwald c_sp2_c_sp2 C(sp2)-C(sp2) or C(sp2)-C(sp3) c_c_type->c_sp2_c_sp2 Biaryl or Alkyl-Aryl c_sp2_c_sp_alkenyl C(sp2)-C(sp2) (alkenyl) c_c_type->c_sp2_c_sp_alkenyl Vinylation c_sp2_c_sp C(sp2)-C(sp) c_c_type->c_sp2_c_sp Alkynylation organometallic_choice Toxicity of organometallic reagent a major concern? c_sp2_c_sp2->organometallic_choice heck Use Heck Reaction c_sp2_c_sp_alkenyl->heck sonogashira Use Sonogashira Coupling c_sp2_c_sp->sonogashira suzuki Use Suzuki-Miyaura organometallic_choice->suzuki Yes stille Consider Stille (high functional group tolerance) organometallic_choice->stille No

References

Safety Operating Guide

Proper Disposal of (3-Bromo-2,5-difluorophenyl)methanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of (3-Bromo-2,5-difluorophenyl)methanol (CAS Number: 1159186-56-7), ensuring the safety of laboratory personnel and environmental compliance.

Immediate Safety and Hazard Profile

This compound is classified as an irritant.[1][2] It can cause skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All operations should be conducted in a well-ventilated area or a chemical fume hood.

Key Quantitative Data:

PropertyValueSource
CAS Number1159186-56-7[1][3]
Molecular FormulaC₇H₅BrF₂O[3]
Molecular Weight223.02 g/mol [3]
Boiling Point254.0 ± 35.0 °C[3]
StorageRoom temperature, dry, in a tightly-closed container.[1][3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification and Labeling:

    • Designate a specific, properly labeled, and sealed container for halogenated organic waste.

    • The label should clearly state "Hazardous Waste," "Halogenated Organic Compounds," and list the full chemical name: "this compound."

    • Include the appropriate hazard pictograms (e.g., irritant).

  • Container Selection:

    • Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is compatible with halogenated organic compounds.

    • Ensure the container has a secure, leak-proof cap.

  • Waste Collection:

    • Carefully transfer any unused or waste this compound into the designated hazardous waste container using a funnel to avoid spills.

    • If the chemical is in a solid form, use a dedicated spatula.

    • For cleaning contaminated labware (e.g., beakers, flasks), rinse with a minimal amount of a suitable solvent (e.g., acetone or ethanol) and collect the rinsate in the same halogenated waste container.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.

    • Utilize secondary containment, such as a chemical-resistant tray, to mitigate any potential leaks or spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with the exact details of the waste, including the chemical name and quantity.

Disposal Workflow Diagram

Disposal Workflow for this compound A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Segregate Waste into a Labeled Halogenated Organic Waste Container A->C B Handle in a Ventilated Area (Fume Hood) B->C D Securely Seal Container C->D E Store in a Designated Secondary Containment Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Arrange for Pickup and Proper Disposal F->G

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, prevent further leakage if it is safe to do so.[1] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it into a suitable, sealed container for disposal.[1] Ensure the area is well-ventilated. For personal exposure, follow these first-aid measures:

  • If on skin: Wash with plenty of soap and water.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If inhaled: Move to fresh air and keep at rest in a position comfortable for breathing.[1]

In all cases of significant exposure or if irritation persists, seek medical advice.[1]

References

Personal protective equipment for handling (3-Bromo-2,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling (3-Bromo-2,5-difluorophenyl)methanol

For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of chemical compounds is of paramount importance. This document outlines the essential personal protective equipment (PPE) and procedural guidance for managing this compound, a compound that presents risks of skin, eye, and respiratory irritation. Adherence to these protocols is critical to mitigate exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory when handling this compound due to its identified hazards. The following table summarizes the required protective gear.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US)[1]Protects against chemical splashes and airborne particles, preventing serious eye irritation.[2]
Face ShieldTo be worn over safety gogglesProvides an additional layer of protection for the entire face during procedures with a high risk of splashing.
Hand Protection Chemical-Resistant GlovesImpermeable material (e.g., nitrile)Prevents direct skin contact with the chemical, which can cause skin irritation.[2]
Body Protection Laboratory CoatFire/flame resistant and impervious clothing[1]Protects skin and personal clothing from contamination. Must be fully buttoned.
Full-Length PantsN/ACovers the lower body to prevent skin exposure.
Closed-Toe ShoesMade of a non-porous materialProtects feet from spills and falling objects.
Respiratory Protection RespiratorFull-face respirator if exposure limits are exceeded or irritation is experienced[1]Protects against respiratory irritation from dust, fumes, or vapors.[2]
Procedural Workflow for Donning and Doffing PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination and exposure. The following diagram illustrates the standardized procedure.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE cluster_key Key don1 1. Lab Coat don2 2. Respirator don1->don2 don3 3. Safety Goggles don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Safety Goggles doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4 key_don Donning Sequence key_doff Doffing Sequence

Figure 1. Standard procedure for donning and doffing Personal Protective Equipment.

Operational and Disposal Plans

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1][2]

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly after handling.[2]

Accidental Release Measures:

  • In case of a spill, avoid breathing vapors, mist, or gas.

  • Use personal protective equipment, including chemical-impermeable gloves.

  • Ensure adequate ventilation and remove all sources of ignition.

  • Evacuate personnel to safe areas.

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

  • Contaminated clothing should be washed before reuse.[2]

By strictly following these safety and logistical guidelines, laboratory professionals can minimize the risks associated with handling this compound and maintain a secure research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.